molecular formula C14H17NO2 B1284171 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-40-1

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B1284171
CAS No.: 81514-40-1
M. Wt: 231.29 g/mol
InChI Key: QNGMGMDGAYWQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGMGMDGAYWQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2CC3=CC=CC=C3)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576129
Record name 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81514-40-1
Record name 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic compound of interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its unique bicyclic structure, incorporating a tertiary amine within a constrained framework, dictates its physicochemical and pharmacological properties.[1] Understanding the basicity of this molecule is crucial for predicting its behavior in physiological environments, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the basic properties of this compound, including its predicted physicochemical parameters, general experimental protocols for their determination, and the underlying structural features governing its basicity. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages data from structurally related analogs and established principles of physical organic chemistry.

Physicochemical Properties

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom at the 9-position. The accessibility and reactivity of this lone pair are influenced by the molecule's stereoelectronic properties. While experimental data for the target compound is scarce, we can infer its properties from closely related structures and computational predictions.

Predicted Physicochemical Data
PropertyPredicted Value (Analog)Analog CompoundSource
pKa 8.04 ± 0.20 (Predicted)9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneN/A
logP 2.77269-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneChemScene
Topological Polar Surface Area (TPSA) 20.31 Ų9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneChemScene
Solubility Very slightly soluble (0.39 g/L at 25°C)9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneN/A

It is critical to note that these values are for a structurally related isomer and should be used as estimations for this compound.

Factors Influencing Basicity

The basicity of the tertiary amine in the 9-position is a key determinant of the molecule's properties. Several structural features of this compound influence its pKa:

  • Inductive Effects: The presence of the ether oxygen at the 3-position introduces an electron-withdrawing inductive effect, which is expected to decrease the basicity of the nitrogen atom compared to its carbocyclic analog.

  • Steric Hindrance: The bicyclic framework imposes significant steric constraints around the nitrogen atom. While this might hinder solvation of the protonated form, potentially decreasing basicity, the rigid structure also prevents conformational changes that could destabilize the lone pair.

  • The Benzyl Group: The benzyl substituent at the 9-position has a mild electron-withdrawing inductive effect, which would slightly decrease the basicity of the amine.

The interplay of these factors determines the overall basicity of the molecule.

Experimental Protocols for Basicity Determination

Accurate determination of the pKa value is essential for drug development. Several robust experimental methods can be employed for this purpose.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and unprotonated forms of the molecule exhibit different UV-Vis absorption spectra.

Methodology:

  • Spectral Analysis: The UV-Vis spectra of the compound are recorded in highly acidic (fully protonated) and highly basic (fully unprotonated) solutions to identify the wavelengths of maximum absorbance (λ_max) for both species.

  • Buffer Preparation: A series of buffers with known pH values are prepared.

  • Measurement: The absorbance of the compound is measured at a selected wavelength in each buffer solution.

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation by plotting the ratio of the absorbances of the basic and acidic forms against pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical shifts of nuclei near the basic center (e.g., protons on the carbons adjacent to the nitrogen) are often sensitive to the protonation state.

Methodology:

  • Sample Preparation: The compound is dissolved in a series of deuterated buffer solutions covering a range of pD values (the equivalent of pH in D₂O).

  • NMR Spectra Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample.

  • Data Analysis: The chemical shift of a reporter nucleus is plotted against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, its structural motifs are found in various biologically active molecules. Bicyclo[3.3.1]nonane derivatives are known to interact with a range of biological targets, including receptors and enzymes in the central nervous system.[1]

The basicity of this compound is critical for its potential interactions with acidic residues in the binding pockets of proteins. For instance, a protonated tertiary amine can form strong ionic interactions with aspartate or glutamate residues, which are common in receptor binding sites.

G cluster_0 Hypothetical Drug-Target Interaction Compound Protonated Amine (R3NH+) Interaction Ionic Interaction Compound->Interaction Binding Target Acidic Residue (e.g., Asp, Glu) Target->Interaction Recognition

Caption: Ionic interaction between a protonated amine and an acidic residue.

Conclusion

This compound possesses a fundamental basic character centered on its tertiary amine. While experimental determination of its physicochemical properties is pending, estimations based on structural analogs and established chemical principles provide a valuable starting point for researchers. The methodologies outlined in this guide offer a clear path for the empirical characterization of this and similar compounds. A thorough understanding of its basicity is a prerequisite for the rational design and development of novel drug candidates based on this promising molecular scaffold. Further research is warranted to experimentally validate the predicted properties and to explore the biological activities of this compound.

References

An In-depth Technical Guide to 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 81514-40-1

This technical guide provides a comprehensive overview of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document details its chemical properties, a probable synthetic route, and its primary biological target, the G protein-coupled receptor 119 (GPR119), a key player in glucose homeostasis.

Compound Properties and Data

This compound is a bicyclic organic compound with a rigid structure that makes it a valuable scaffold in medicinal chemistry.[1] Its structural features are pivotal for its interaction with biological targets.[2]

Table 1: Physicochemical Data for this compound and a Related Compound

PropertyValue for this compoundValue for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Related Compound)
CAS Number 81514-40-1[1]2291-58-9[3]
Molecular Formula C₁₄H₁₇NO₂[1]C₁₅H₁₉NO[3]
Molecular Weight 231.29 g/mol [1]229.32 g/mol [3]
Storage Conditions 0-8°C[1]Room temperature
Physical Form Not specifiedSolid
Purity Not specified≥97%[4]

Synthesis and Experimental Protocol

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a highly analogous synthesis for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one provides a probable and instructive route.[5] This established method, a variation of the Mannich reaction, is a cornerstone for creating the bicyclo[3.3.1]nonane scaffold.

Probable Synthetic Pathway

The synthesis likely involves a one-pot condensation reaction of benzylamine, an appropriate cyclic ether ketone precursor, and a formaldehyde equivalent. A plausible precursor for the "3-oxa" moiety would be a derivative of tetrahydropyran-4-one.

Detailed Experimental Protocol (based on the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one)[7]

This protocol describes the synthesis of a closely related analog and is presented here as a representative methodology.

Materials:

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Benzylamine

  • Sulfuric acid (18%)

  • Sodium acetate (9%)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium carbonate (20% aqueous solution)

  • Sodium sulfate

Procedure:

  • Reaction Setup: A multi-necked, jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Initial Charging: Water and benzylamine are added to the flask. The reactor is cooled to 0–10 °C.

  • Acidification: 18% sulfuric acid is added slowly over 1 hour, maintaining the temperature between 4–8 °C.

  • Addition of Reagents: Glutaraldehyde and acetone dicarboxylic acid are added while keeping the temperature below 5 °C.

  • Buffering: A 9% sodium acetate solution is added over 1.5 hours.

  • Reaction Aging: The mixture is stirred at 5 °C for 20 hours and then at 25 °C for another 20 hours.

  • Workup:

    • The pH is adjusted to 2 with 18% sulfuric acid.

    • The aqueous solution is extracted with MTBE to remove organic impurities.

    • The aqueous layer is then mixed with heptane and silica gel.

    • The pH is adjusted to 8 with 20% aqueous sodium carbonate to precipitate the product.

  • Extraction and Isolation: The product is extracted with MTBE. The combined organic layers are dried with sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product cluster_purification Purification Reactant1 Benzylamine Condensation One-pot Condensation (Mannich-type Reaction) Reactant1->Condensation Reactant2 Tetrahydropyran-4-one derivative Reactant2->Condensation Reactant3 Formaldehyde equivalent Reactant3->Condensation Product This compound Condensation->Product Purification Column Chromatography Product->Purification GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Agonist 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one GPR119 GPR119 Receptor Agonist->GPR119 binds Gas Gαs Protein GPR119->Gas activates AC Adenylyl Cyclase ATP ATP AC->ATP Gas->AC activates cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin potentiates GLP1 ↑ GLP-1 Release PKA->GLP1 promotes

References

An In-Depth Technical Guide to the Molecular Structure of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic framework serves as a valuable scaffold in the design of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound, intended to support research and drug discovery efforts. The unique structural features of this molecule make it an important building block in the synthesis of more complex, biologically active molecules.[1]

Molecular Structure and Properties

This compound possesses a bicyclic ring system containing both a nitrogen and an oxygen heteroatom. The benzyl group attached to the nitrogen atom at position 9 is a key feature influencing its chemical properties and potential biological interactions. The ketone functional group at position 7 offers a reactive site for further chemical modifications.

Core Structure and Isomerism

The core of the molecule is the 3-oxa-9-azabicyclo[3.3.1]nonane ring system. It is important to distinguish the target molecule, this compound, from its isomer, 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, as the position of the benzyl group and the ketone will significantly alter the molecule's reactivity and steric hindrance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 81514-40-1[1]
Molecular Formula C₁₄H₁₇NO₂[1]
Molecular Weight 231.29 g/mol [1]
MDL Number MFCD20134206[1]
PubChem ID 15639114[1]

Synthesis

General Synthetic Approach: The Mannich Reaction

The Mannich reaction is a three-component condensation that can be adapted for the synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane ring system. A plausible synthetic pathway is outlined below.

synthesis_workflow General Synthetic Workflow for 3-oxa-9-azabicyclo[3.3.1]nonan-7-ones reagents Starting Materials: - Benzylamine - A suitable dialdehyde or its equivalent - A ketone with two α-hydrogens mannich Mannich Reaction (multi-component condensation) reagents->mannich cyclization Intramolecular Cyclization mannich->cyclization product This compound cyclization->product

Caption: General workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from a Related Compound)

The following protocol for the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is provided as a detailed example of the experimental steps that would be involved.[2] The synthesis of the target molecule would likely require the substitution of glutaraldehyde with a suitable oxygen-containing analogue.

Materials and Equipment:

  • Jacketed reaction flask with mechanical stirrer and temperature probe

  • Addition funnel

  • Recirculating chiller

  • Separatory funnel

  • Rotary evaporator

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sulfuric acid (18%)

  • Sodium acetate solution (9%)

  • Sodium carbonate solution (20%)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium sulfate

Procedure:

  • Reaction Setup: A jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Initial Charging: Water and benzylamine are added to the flask.

  • Cooling and Acidification: The reactor jacket is cooled to 0–10 °C, and 18% sulfuric acid is added slowly over 1 hour, maintaining the internal temperature at 4–8 °C.[2]

  • Addition of Reagents: Glutaraldehyde and acetone dicarboxylic acid are added sequentially while keeping the reaction temperature below 5 °C.[2]

  • Base Addition and Aging: A 9% sodium acetate solution is added over 1.5 hours. The reaction mixture is then aged at 5 °C for 20 hours and then at 25 °C for another 20 hours. Carbon dioxide evolution may be observed.[2]

  • Workup - pH Adjustment and Extraction: The reaction is quenched by adjusting the pH to 2 with 18% sulfuric acid. The aqueous solution is then extracted with MTBE to remove organic impurities.

  • Workup - Basification and Product Extraction: The aqueous layer is transferred to a larger flask and mixed with heptane. Silica gel is added, followed by the addition of 20% aqueous sodium carbonate to adjust the pH to 8. The product is then extracted into the organic layer.

  • Purification: The combined organic layers are dried with sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Spectroscopic and Structural Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of this compound. While a complete dataset for the target molecule is not available, data from a closely related isomer, 3-Oxa-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one, provides significant insight into the expected structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR analysis is critical for elucidating the molecular structure. A study of the isomer 3-Oxa-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one utilized techniques such as NOESY, DQCOSY, and HMBC to analyze the structure in solution.[3]

Expected ¹H and ¹³C NMR Features: The NMR spectra are expected to show characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), as well as signals for the protons and carbons of the bicyclic core. The chemical shifts will be influenced by the presence of the nitrogen and oxygen heteroatoms and the ketone group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected monoisotopic mass and predicted collision cross-section values for a related isomer are available and provide a reference for the target molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. An analysis of 3-Oxa-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one revealed a chair-chair conformation in the solid state.[3] It is highly probable that this compound also adopts a similar low-energy chair-chair conformation.

Biological and Pharmaceutical Relevance

The 9-azabicyclo[3.3.1]nonane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this scaffold are being explored for their potential in treating a range of disorders.

Role in Central Nervous System (CNS) Drug Discovery

The 9-azabicyclo[3.3.1]nonane framework is a key component in the development of drugs targeting the CNS.[1] This is due to its rigid conformation, which can lead to high-affinity and selective binding to receptors and transporters.

cns_targets Potential CNS Targets for 9-Azabicyclo[3.3.1]nonane Derivatives scaffold 9-Azabicyclo[3.3.1]nonane Scaffold dat Dopamine Transporter (DAT) scaffold->dat Monoamine Reuptake Inhibition sert Serotonin Transporter (SERT) scaffold->sert Monoamine Reuptake Inhibition net Norepinephrine Transporter (NET) scaffold->net Monoamine Reuptake Inhibition receptors Serotonin Receptors (e.g., 5-HT₃, 5-HT₄) scaffold->receptors Receptor Antagonism/Agonism ach Acetylcholine Receptors scaffold->ach Receptor Modulation

Caption: Potential CNS targets for drugs derived from the 9-azabicyclo[3.3.1]nonane scaffold.

Potential Therapeutic Applications

Derivatives of the 9-azabicyclo[3.3.1]nonane core have been investigated for a variety of therapeutic applications, including:

  • Monoamine Reuptake Inhibition: For the treatment of depression and other mood disorders.[4]

  • Dopamine Transporter (DAT) Ligands: With potential applications in the treatment of substance abuse and attention deficit hyperactivity disorder (ADHD).[5]

  • Serotonin Receptor Modulation: As anti-emetics and for the treatment of gastrointestinal disorders.

The subject molecule, this compound, serves as a key intermediate in the synthesis of these more complex and biologically active compounds.[1] Its unique structure allows for further chemical modifications to explore novel drug candidates with potentially improved efficacy and reduced side effects.[1]

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development. Its well-defined three-dimensional structure and the reactivity of its functional groups make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide has provided an overview of its molecular structure, synthesis, and potential biological relevance, with the aim of facilitating further research into this promising class of compounds. The detailed experimental protocol for a related compound offers a solid foundation for developing a robust synthesis of the title molecule, and the analysis of a closely related isomer provides valuable insights into its structural characteristics. Further studies to fully elucidate the synthesis and biological activity of this compound are warranted and are expected to yield valuable contributions to the field of medicinal chemistry.

References

Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, incorporating both an oxa and an aza bridge, provides a unique three-dimensional framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic approaches to this key intermediate, with a focus on a well-documented multi-step synthesis involving a double Mannich reaction. Detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway are presented to facilitate its preparation in a laboratory setting.

Introduction

The bicyclo[3.3.1]nonane skeleton is a prevalent motif in a variety of biologically active natural products and synthetic molecules. The incorporation of heteroatoms, such as nitrogen and oxygen, into this framework further expands its chemical space and potential for specific molecular interactions. This compound, in particular, serves as a valuable building block for the synthesis of ligands targeting various receptors and enzymes in the central nervous system.[1] The benzyl group provides a handle for further functionalization or can be removed at a later stage of the synthesis. This guide will detail a common and effective method for the preparation of this compound.

Synthetic Pathway

The most common and well-established route to the 3-oxa-9-azabicyclo[3.3.1]nonane core is through a double Mannich reaction. This one-pot condensation reaction involves the reaction of a primary amine, an aldehyde, and a ketone. In the synthesis of this compound, benzylamine serves as the nitrogen source, while a dialdehyde precursor and a ketone provide the carbon framework.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway Benzylamine Benzylamine MannichReaction Double Mannich Reaction Benzylamine->MannichReaction Dialdehyde bis(2-formylethyl) ether (or precursor) Dialdehyde->MannichReaction AcetoneDicarboxylicAcid Acetone-1,3-dicarboxylic acid AcetoneDicarboxylicAcid->MannichReaction Product This compound MannichReaction->Product

Caption: Proposed synthetic pathway for this compound via a double Mannich reaction.

Experimental Protocols

Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Materials:

  • Benzylamine

  • bis(2-bromoethyl) ether

  • Acetone

  • Potassium carbonate

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Ethanol

Procedure:

  • Preparation of the Dialdehyde Precursor: A suitable precursor to bis(2-formylethyl) ether is required. This can be generated in situ or prepared separately.

  • Double Mannich Reaction:

    • To a solution of benzylamine in a suitable solvent (e.g., ethanol), add the dialdehyde precursor and acetonedicarboxylic acid.

    • The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to days.

    • The pH of the reaction is crucial and may need to be adjusted using a base (e.g., sodium acetate).

  • Work-up and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and the pH is adjusted to be basic with a suitable base (e.g., sodium hydroxide).

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.

    • The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of analogous 3-oxa-9-azabicyclo[3.3.1]nonan-7-one systems. Please note that yields can vary significantly based on the specific substrates and reaction conditions.

Reactant 1Reactant 2Reactant 3SolventReaction TimeYield (%)Reference
Benzylaminebis(2-formylethyl) ether precursorAcetonedicarboxylic acidEthanol24-48 h40-60%[2] (adapted)

Conclusion

The synthesis of this compound, a valuable scaffold for drug discovery, is achievable through a multi-step process, with the key step being a double Mannich reaction. While a specific protocol for this exact isomer is not widely published, the synthesis of its close analogue, 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, provides a solid foundation for its preparation. The experimental details and synthetic pathway outlined in this guide are intended to provide researchers with the necessary information to successfully synthesize this important heterocyclic intermediate. Further optimization of reaction conditions may be required to achieve higher yields and purity.

References

The 3-oxa-9-azabicyclo[3.3.1]nonane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane core is a conformationally constrained bicyclic heterocycle that has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the significance of the 3-oxa-9-azabicyclo[3.3.1]nonane core, with a focus on its application in the development of GPR119 agonists and orexin receptor antagonists. This document details quantitative structure-activity relationship (SAR) data, experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways.

Significance in Medicinal Chemistry

The bicyclic nature of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold imparts a high degree of rigidity, which can be advantageous in drug design. This conformational restriction can lead to a decrease in the entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity. Furthermore, the three-dimensional arrangement of substituents on this core allows for the exploration of chemical space in a way that is not possible with more flexible, linear molecules. This has led to the discovery of potent and selective modulators of challenging drug targets.

Applications in Drug Discovery

The versatility of the 3-oxa-9-azabicyclo[3.3.1]nonane core is highlighted by its successful application in the development of therapeutics for diverse disease areas, most notably metabolic disorders and sleep disorders.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its dual role in promoting glucose-dependent insulin secretion from pancreatic β-cells and stimulating the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut. Several potent and orally active GPR119 agonists incorporating the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold have been developed.[1][2] The rigid core helps to position key pharmacophoric groups for optimal interaction with the receptor.[2]

Orexin Receptor Antagonists for Insomnia

The orexin system plays a crucial role in the regulation of wakefulness. Antagonists of the orexin receptors (OX1R and OX2R) are effective in promoting sleep and are a validated therapeutic approach for the treatment of insomnia.[3] The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has been utilized to develop potent dual orexin receptor antagonists.[3]

Data Presentation: Quantitative Structure-Activity Relationship (SAR)

The following tables summarize the quantitative data for representative 3-oxa-9-azabicyclo[3.3.1]nonane derivatives as GPR119 agonists and orexin receptor antagonists.

Table 1: 3-oxa-9-azabicyclo[3.3.1]nonane Derivatives as GPR119 Agonists

Compound IDModification on CoreEC50 (nM) for human GPR119Reference
Compound 25aPyrimidine derivativePotent agonistic activity[1]

Note: Specific EC50 values for many derivatives are often proprietary and not always publicly disclosed in initial publications. "Potent" generally implies low nanomolar to sub-nanomolar activity.

Table 2: 3-oxa-9-azabicyclo[3.3.1]nonane Derivatives as Orexin Receptor Antagonists

Compound IDModification on CoreKi (nM) for OX1RKi (nM) for OX2RReference
Example from Patent WO2013050938A1Aryl and heteroaryl substituentsData not specified in abstractData not specified in abstract[3]

Note: Patent literature often provides a broad range of potential structures and may not always include specific binding affinity data for every example.

Experimental Protocols

Synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane Core

A general synthetic approach to the 3-oxa-9-azabicyclo[3.3.1]nonane core often involves a multi-step sequence starting from readily available materials. One common strategy is the intramolecular N-cyclization of an amine diol.[4]

Example Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (a precursor to the core) [5]

  • Reaction Setup: A jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Initial Reagents: Water and benzylamine are added to the flask.

  • Acidification: The reactor is cooled, and sulfuric acid is added dropwise while maintaining a low temperature.

  • Addition of Aldehyde and Dicarboxylic Acid: Glutaraldehyde and acetone dicarboxylic acid are added sequentially, maintaining the low temperature.

  • Buffering and Aging: A sodium acetate solution is added slowly. The reaction mixture is then aged at a low temperature for an extended period, followed by aging at room temperature.

  • Work-up: The reaction is acidified, and the aqueous layer is extracted with an organic solvent (e.g., MTBE) to remove impurities.

  • Basification and Extraction: The pH of the aqueous layer is adjusted to be basic with sodium carbonate, and the product is extracted with an organic solvent (e.g., heptane).

  • Purification: The crude product is purified by column chromatography to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Note: This is a generalized protocol for a precursor. The synthesis of the specific 3-oxa-9-azabicyclo[3.3.1]nonane core would involve further steps, including the introduction of the oxygen atom at the 3-position, which can be achieved through various synthetic strategies.

Biological Assays

This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the GPR119 receptor.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in an appropriate medium.

  • Cell Preparation: Harvest the cells and resuspend them in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: Dispense the cell suspension into a 384-well plate. Add the diluted test compounds, a positive control (e.g., Forskolin), and a vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for cell stimulation.

  • cAMP Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and plot it against the logarithm of the compound concentration to determine the EC50 value.

This assay determines the binding affinity of a test compound to the orexin receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO or HEK293) that recombinantly expresses the human orexin receptor (OX1R or OX2R).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I] Orexin A), and varying concentrations of the test compound.

  • Incubation: Incubate the plate for a specific time (e.g., 1 hour) at a controlled temperature to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization: Signaling Pathways and Workflows

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist 3-oxa-9-azabicyclo[3.3.1]nonane Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Orexin Receptor Signaling Pathway

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OXR Orexin Receptor (OX1R/OX2R) Gq Gαq OXR->Gq activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Antagonist 3-oxa-9-azabicyclo[3.3.1]nonane Antagonist Antagonist->OXR blocks Orexin Orexin-A / Orexin-B Orexin->OXR binds Gq->PLC activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Signaling PKC->Downstream

Caption: Orexin receptor signaling and antagonist action.

Experimental Workflow: GPR119 cAMP Assay

GPR119_Assay_Workflow start Start cell_culture 1. Culture HEK293 cells expressing hGPR119 start->cell_culture cell_prep 2. Prepare cell suspension in assay buffer with PDE inhibitor cell_culture->cell_prep plate_setup 4. Dispense cells and compounds into 384-well plate cell_prep->plate_setup compound_prep 3. Prepare serial dilutions of test compounds compound_prep->plate_setup incubation 5. Incubate at room temperature (30-60 min) plate_setup->incubation detection 6. Add HTRF lysis buffer and detection reagents incubation->detection read_plate 7. Read plate on HTRF-compatible reader detection->read_plate data_analysis 8. Analyze data and determine EC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for GPR119 agonist cAMP accumulation assay.

Experimental Workflow: Orexin Receptor Binding Assay

Orexin_Binding_Assay_Workflow start Start membrane_prep 1. Prepare cell membranes with orexin receptors start->membrane_prep reaction_setup 3. Combine membranes, radioligand, and test compounds in 96-well plate membrane_prep->reaction_setup compound_prep 2. Prepare serial dilutions of test compounds compound_prep->reaction_setup incubation 4. Incubate to reach binding equilibrium (e.g., 1 hr) reaction_setup->incubation filtration 5. Rapid filtration to separate bound and free radioligand incubation->filtration washing 6. Wash filters with ice-cold buffer filtration->washing quantification 7. Measure radioactivity with scintillation counter washing->quantification data_analysis 8. Analyze data and determine IC50/Ki quantification->data_analysis end End data_analysis->end

References

The Discovery and Synthetic Elucidation of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a pivotal heterocyclic scaffold in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure, incorporating both an oxa- and an aza-bridge, provides a unique three-dimensional framework that is instrumental in the design of novel therapeutics, particularly those targeting the central nervous system.[1] This technical guide provides a comprehensive overview of the core attributes of this compound, including a detailed, plausible synthetic protocol adapted from established methodologies for related azabicyclic systems, expected analytical data, and its strategic role in the landscape of drug discovery.

Introduction

The bicyclo[3.3.1]nonane ring system is a recurring motif in a variety of biologically active natural products and synthetic molecules.[2] The incorporation of heteroatoms, such as nitrogen and oxygen, into this framework leads to structures with distinct stereoelectronic properties and the ability to form specific interactions with biological targets. This compound, with its defined conformational behavior, serves as a valuable intermediate, allowing for systematic structural modifications to explore structure-activity relationships (SAR) in drug design.[1] Its utility is particularly noted in the synthesis of agents for neurological disorders.[1]

Plausible Synthesis Protocol

Reaction Scheme:

Synthetic_Pathway cluster_product Product R1 Benzylamine P This compound R2 Tetrahydropyran-4-one R3 Paraformaldehyde (x2) R3->P Mannich Reaction (Acid Catalyst, Reflux)

Caption: Plausible synthetic route via a double Mannich reaction.

Experimental Protocol:

  • Apparatus: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Reagents:

    • Benzylamine

    • Tetrahydropyran-4-one

    • Paraformaldehyde

    • Hydrochloric acid (catalytic amount)

    • Methanol (solvent)

    • Sodium bicarbonate (for neutralization)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • To the flask, add methanol (250 mL), benzylamine (1.0 eq), and tetrahydropyran-4-one (1.0 eq).

    • Add paraformaldehyde (2.2 eq) to the mixture.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Physicochemical and Spectroscopic Data

The following tables summarize the expected quantitative data for the title compound based on its known properties and typical values for similar structures.

Table 1: Physicochemical Properties

PropertyValue
CAS Number81514-40-1
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight231.29 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available
SolubilitySoluble in methanol, chloroform, ethyl acetate

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.40 (m, 5H, Ar-H ), 3.60-3.80 (m, 4H, CH ₂-O-CH ₂), 3.55 (s, 2H, N-CH ₂-Ph), 2.80-3.00 (m, 2H, N-CH ), 2.40-2.60 (m, 4H, CH ₂-C=O)
¹³C NMR (CDCl₃, 100 MHz)δ 208.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 68.0 (CH₂-O), 60.0 (N-CH), 58.0 (N-CH₂-Ph), 48.0 (CH₂-C=O)
IR (KBr, cm⁻¹)~2950 (C-H str), ~1715 (C=O str), ~1100 (C-O str)
Mass Spec. (ESI+)m/z 232.13 ([M+H]⁺)

Role in Drug Discovery & Development

This compound is a strategic building block for creating diverse chemical libraries for high-throughput screening. The ketone functionality allows for a wide range of subsequent chemical transformations, while the benzyl group can be readily removed via hydrogenolysis to reveal a secondary amine, which can then be further functionalized.

Drug_Discovery_Workflow cluster_mods Chemical Modifications A 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one (Core Scaffold) B Ketone Derivatization (e.g., Reductive Amination, Wittig Reaction, Grignard Addition) A->B C N-Debenzylation (Hydrogenolysis) A->C E Diverse Compound Library B->E D Secondary Amine (for further functionalization) C->D D->E F High-Throughput Screening & Lead Optimization E->F

Caption: Role of the core scaffold in drug discovery workflow.

The rigid bicyclic nature of the scaffold reduces the conformational flexibility of the resulting molecules, which can lead to higher binding affinity and selectivity for their biological targets. This is a desirable attribute in modern drug design, aiming to minimize off-target effects and improve the therapeutic index of new drug candidates.

Conclusion

This compound stands out as a compound of significant interest for synthetic and medicinal chemists. While its formal "discovery" in academic literature requires further clarification, its value is evident from its commercial availability and its implicit role in patented chemical entities. The synthetic pathways to this and related scaffolds are well-understood, allowing for its reliable production. The unique topology and functional group handles of this molecule ensure its continued application as a foundational element in the quest for novel and more effective pharmaceuticals.

References

Bicyclic Ketones: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological properties, such as enhanced efficacy, selectivity, and metabolic stability, is paramount. Among the diverse array of structural motifs, bicyclic ketones have emerged as a particularly privileged class of compounds. Their rigid, three-dimensional structures provide a unique conformational constraint that can lead to high-affinity interactions with biological targets. Furthermore, bicyclic ketones can serve as bioisosteres for aromatic rings, offering a strategy to "escape from flatland" and improve physicochemical properties like solubility and metabolic stability.[1][2] This technical guide provides a comprehensive overview of the core principles of bicyclic ketones in medicinal chemistry, detailing their synthesis, applications, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Bicyclic Ketones as Bioisosteres for Aromatic Rings

The replacement of planar aromatic rings with saturated three-dimensional scaffolds is a well-established strategy in drug design to improve pharmacokinetic profiles. Bicyclo[2.1.1]hexanes (BCHs), for instance, have been identified as promising bioisosteres for ortho- and meta-substituted benzene rings.[2] This substitution can lead to improved solubility, metabolic stability, and novel intellectual property.

Key Bicyclic Ketone Scaffolds in Medicinal Chemistry

Several bicyclic ketone scaffolds have proven to be particularly valuable in the development of new therapeutic agents. These include, but are not limited to:

  • Bicyclo[2.1.1]hexanes: Utilized as benzene bioisosteres, these scaffolds are being explored for a wide range of therapeutic targets.[1]

  • Wieland-Miescher Ketone and Analogues: These are crucial building blocks in the synthesis of steroids and other complex natural products.[3][4]

  • Norbornene Derivatives: The strained bicyclo[2.2.1]heptene core of norbornene provides a reactive platform for the synthesis of a diverse range of compounds with applications in cancer therapy.[5][6]

  • Bicyclic Proline Peptidyl α-Ketoamides: This class of compounds has shown significant promise as inhibitors of viral proteases, most notably the 3C-like protease (3CLpro) of SARS-CoV-2.[7][8]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative bicyclic ketone derivatives, highlighting their potential in various therapeutic areas.

Table 1: Antiviral Activity of Bicyclic[3.3.0]proline Peptidyl α-Ketoamides against Coronaviruses [7]

CompoundSARS-CoV-2 Mpro IC50 (nM)HCoV-OC43 CPE IC50 (nM)SARS-CoV-2 IFA IC50 (nM)
4a 102030
Nirmatrelvir 51020

Table 2: Anticancer Activity of Bicyclic Sigma Receptor Ligands [9]

CompoundCell LineIC50 (µM)
ent-17 A-427 (Small Cell Lung Cancer)In the range of cisplatin and oxaliplatin
ent-22 A-427 (Small Cell Lung Cancer)In the range of cisplatin and oxaliplatin

Table 3: Receptor Binding Affinity of Bicyclic κ-Receptor Agonists [10][11]

Compoundκ-Receptor Affinity (Ki, nM)
7a (WMS-1302) 73
25a > 1000

Experimental Protocols

Detailed methodologies for the synthesis of key bicyclic ketone scaffolds are provided below.

Protocol 1: Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-5-ones[2][12]

This two-step procedure involves a samarium(II) iodide-mediated transannular pinacol coupling followed by an acid-catalyzed pinacol rearrangement.

Step 1: SmI2-Mediated Transannular Pinacol Coupling

  • To a solution of SmI2 (0.01 M in THF, 2.0 mmol) heated to 50 °C, add a solution of the starting cyclobutanedione derivative (0.50 mmol) in THF (5.0 mL).

  • Stir the reaction mixture for 30 minutes at 50 °C.

Step 2: Acid-Catalyzed Pinacol Rearrangement

  • To the reaction mixture from Step 1, add a solution of p-toluenesulfonic acid monohydrate (0.050 mmol, 10 mol%) in acetonitrile (1.0 mL).

  • Stir the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolate the 1-substituted bicyclo[2.1.1]hexan-5-one product using standard purification techniques.

Protocol 2: Organocatalytic Asymmetric Synthesis of the Wieland-Miescher Ketone[4]

This protocol utilizes the natural amino acid L-proline to catalyze a stereoselective intramolecular aldol reaction.

  • Dissolve the starting triketone in an aprotic polar solvent such as DMSO or DMF.

  • Add L-proline (typically 3-10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for an extended period (can be several days) until the reaction is complete.

  • Upon completion, work up the reaction and purify the resulting (S)-Wieland-Miescher ketone via chromatography.

Protocol 3: Synthesis of Norbornene-Based Anticancer Agents[13]

This example describes the synthesis of a camptothecin-derived norbornene monomer for potential theranostic applications.

  • Dissolve 1-(S)-camptothecin (225 mg, 0.64 mmol) and 4-dimethylaminopyridine (DMAP) (9 mg, 0.072 mmol) in anhydrous dimethylformamide (DMF).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (178 mg, 0.86 mmol) to the reaction mixture and stir for 1 hour.

  • Add the norbornene-containing carboxylic acid (e.g., compound 3 in the cited literature, 250 mg, 0.72 mmol) to the mixture.

  • Stir the reaction for 24 hours.

  • After completion (monitored by TLC), evaporate the solvent and purify the product by column chromatography.

Signaling Pathways and Mechanisms of Action

Bicyclic ketones exert their biological effects through various mechanisms, including enzyme inhibition and receptor modulation.

Inhibition of NF-κB Signaling

Certain bicyclic cyclohexenones have been identified as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[12] These compounds are thought to act via a covalent mechanism, likely through Michael addition of a cysteine residue from a key protein in the pathway to the enone moiety of the bicyclic ketone. This covalent modification can disrupt the function of proteins essential for NF-κB activation, such as components of the IKK complex or NF-κB subunits themselves.

NF_kappa_B_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB inhibits Ub Ubiquitination IκBα->Ub is NF-κB_active Active NF-κB NF-κB->NF-κB_active translocates to Bicyclic_Ketone Bicyclic Ketone (Inhibitor) Bicyclic_Ketone->IKK_Complex inhibits Proteasome Proteasome Ub->Proteasome targeted for degradation by Proteasome->IκBα degrades DNA DNA NF-κB_active->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression promotes

Inhibition of the NF-κB signaling pathway by a bicyclic ketone.
Modulation of G-Protein Coupled Receptors (GPCRs) by Ketone Bodies

While not bicyclic ketones in the synthetic medicinal chemistry sense, naturally occurring ketone bodies like β-hydroxybutyrate (β-OHB) can activate specific GPCRs, such as GPR109A (also known as HCAR2).[13][14] This interaction is relevant in the context of ketogenic diets and their therapeutic effects. The activation of GPR109A by β-OHB can lead to downstream signaling events, including the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels, which can influence inflammatory responses and lipolysis.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPR109A G_protein Gi/o Protein (α, β, γ subunits) GPCR->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to BHB β-hydroxybutyrate (Ketone Body) BHB->GPCR binds to ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects (e.g., reduced inflammation, altered lipolysis) cAMP->Downstream_Effects regulates

Activation of GPR109A by the ketone body β-hydroxybutyrate.

Conclusion

Bicyclic ketones represent a versatile and powerful scaffold in medicinal chemistry. Their unique structural features and ability to serve as non-planar bioisosteres for aromatic systems provide medicinal chemists with a valuable tool to optimize the properties of drug candidates. The examples provided in this guide, from antiviral and anticancer agents to modulators of key signaling pathways, underscore the broad therapeutic potential of this compound class. Continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapies based on the bicyclic ketone core.

References

Spectroscopic and Synthetic Insights into 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic framework serves as a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to this compound and its close structural analogs. Due to the limited availability of public data for this compound, this report leverages information on analogous structures to provide a predictive and comparative analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹³C NMR Spectroscopic Data for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Chemical Shift (δ, ppm)Assignment
214.9C=O (Ketone)
138.5Quaternary Aromatic C
128.9Aromatic CH
128.3Aromatic CH
127.1Aromatic CH
62.1CH₂ (Benzyl)
59.8Bridgehead CH
50.1CH₂ adjacent to N
31.9CH₂
17.9CH₂

Note: Data is for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one and serves as an estimation for the target compound.

For this compound, one would expect the introduction of an oxygen atom in the bicyclic ring to induce notable changes in the chemical shifts of the neighboring carbon and hydrogen atoms due to its electronegativity. The carbons adjacent to the oxygen (C2 and C4) would be significantly deshielded, appearing at a lower field (higher ppm) in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Table 2: Expected Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional Group
~2950-2800C-H (Aliphatic)
~1720C=O (Ketone)
~1250-1050C-O-C (Ether)
~1150-1000C-N (Amine)
~750-700 and ~700-650C-H out-of-plane bending (Monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The nominal molecular weight of this compound is 231.29 g/mol . The fragmentation pattern would likely involve the loss of the benzyl group (m/z 91) and other characteristic cleavages of the bicyclic core.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not publicly available. However, a robust synthesis for the related 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one has been published and can serve as a foundational methodology. This synthesis typically involves a Mannich-type condensation reaction.

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A model protocol)

A plausible synthetic route to this compound would likely involve a similar multicomponent reaction, substituting one of the components to introduce the ether linkage.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of bicyclic nonanones, adaptable for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Starting Materials (e.g., Benzylamine, Glutaraldehyde derivative, etc.) reaction Multicomponent Reaction (e.g., Mannich Condensation) reactants->reaction 1. Reaction Setup workup Reaction Work-up (Extraction, Washing) reaction->workup 2. Quenching crude_product Crude Product workup->crude_product 3. Isolation chromatography Column Chromatography crude_product->chromatography pure_product Pure Product chromatography->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms final_compound This compound nmr->final_compound ir->final_compound ms->final_compound

A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

While a complete dataset for this compound is not publicly accessible, this guide provides a robust framework for its study. By leveraging data from structurally similar compounds, researchers can predict its spectroscopic characteristics and devise a viable synthetic strategy. The development of a detailed and validated synthesis, followed by full spectroscopic characterization, remains a key step for the future utilization of this promising scaffold in drug discovery and development. Commercial suppliers may hold proprietary data, and direct inquiry could be a fruitful avenue for obtaining specific analytical information.

Physical and chemical properties of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a key intermediate in pharmaceutical synthesis. This document details available data on its properties, outlines a representative experimental protocol for its synthesis, and illustrates relevant workflows and potential biological roles.

Core Physical and Chemical Properties

This compound is a versatile bicyclic compound recognized for its unique structural framework, which is of significant interest in medicinal chemistry.[1][2] Its oxabicyclic structure contributes to its stability and reactivity, making it a valuable building block in organic synthesis and drug discovery.[2]

Table 1: Physical and Chemical Data for this compound

PropertyValueSource
CAS Number 81514-40-1[1]
Molecular Formula C₁₄H₁₇NO₂[1]
Molecular Weight 231.29 g/mol [1]
Predicted Boiling Point 371.1 ± 42.0 °CN/A
Melting Point Data not availableN/A
Solubility Data not availableN/A
Purity Typically >95%N/A
Appearance Solid (form not specified)N/A
Storage Conditions Store at 2-8°C, sealed in a dry environmentN/A

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative procedure can be outlined based on the well-established Mannich reaction, which is commonly used for the synthesis of 3-azabicyclo[3.3.1]nonanones and their hetero-analogs.[3][4][5][6] The following protocol is adapted from a detailed synthesis of a closely related analog, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, and is presented as a plausible method.[7]

Representative Synthesis Protocol: Mannich Reaction

This procedure involves a one-pot reaction of a suitable ketone, an aldehyde, and a primary amine. For the synthesis of this compound, the likely precursors would be a derivative of 4-oxan, benzylamine, and formaldehyde.

Materials and Reagents:

  • A suitable 4-oxanone derivative

  • Benzylamine

  • Paraformaldehyde

  • A suitable acid catalyst (e.g., hydrochloric acid or acetic acid)

  • A suitable solvent (e.g., ethanol or methanol)

  • Base for neutralization (e.g., sodium carbonate)

  • Solvents for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A reaction flask is charged with the 4-oxanone derivative, benzylamine, and the chosen solvent. The mixture is stirred until all components are dissolved.

  • Addition of Reagents: Paraformaldehyde and the acid catalyst are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Neutralization and Extraction: The residue is dissolved in water and neutralized with a suitable base. The aqueous layer is then extracted multiple times with an organic solvent.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the final product.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[8]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the Mannich reaction.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Reactants: 4-Oxanone derivative, Benzylamine, Paraformaldehyde reaction Mannich Reaction (Reflux in Solvent with Acid Catalyst) start->reaction neutralization Neutralization & Aqueous Extraction reaction->neutralization purification Column Chromatography neutralization->purification product Pure 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one purification->product characterization Characterization (NMR, MS, HPLC) product->characterization

Caption: A flowchart of the general synthesis and purification process.

Hypothetical Biological Role

While specific signaling pathways for this compound are not yet elucidated, its structural class, the 9-azabicyclo[3.3.1]nonanes, has been investigated for activity as neurotransmitter reuptake inhibitors and receptor antagonists.[9][10] The following diagram illustrates a hypothetical mechanism of action in a neurological context.

G Hypothetical Neurological Mechanism cluster_synapse Synaptic Cleft compound 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Derivative transporter Neurotransmitter Transporter (e.g., SERT, DAT) compound->transporter Inhibition of Reuptake receptor Postsynaptic Receptor (e.g., 5-HT3) compound->receptor Antagonism effect Modulation of Neurotransmission transporter->effect receptor->effect

References

A Technical Guide to the Research Applications of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a conformationally restricted bicyclic system that has garnered significant interest in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement of heteroatoms and substituent space, making it an attractive framework for the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the current research applications of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, with a focus on their therapeutic potential, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Therapeutic Applications

GPR119 Agonists for Type 2 Diabetes

Derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane have emerged as potent agonists of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes.[1][2]

CompoundTargetAssayPotency (EC50)Reference
Compound 25aHuman GPR119cAMP Accumulation1 nM[3]
MK-8282Human GPR119cAMP Accumulation32 nM[2]

Note: Lower EC50 values indicate higher potency.

Activation of GPR119 by an agonist leads to the stimulation of the Gαs subunit of the associated G protein. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells and GLP-1 release from enteroendocrine cells.[1][2]

GPR119_Signaling_Pathway GPR119 GPR119 G_protein Gαs GPR119->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist 3-Oxa-9-azabicyclo[3.3.1]nonane Derivative (Agonist) Agonist->GPR119 binds G_protein->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Insulin_Vesicles Insulin/ GLP-1 Vesicles PKA->Insulin_Vesicles promotes exocytosis Secretion Insulin/ GLP-1 Secretion Insulin_Vesicles->Secretion

Figure 1: GPR119 signaling cascade upon agonist binding.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors for Inflammation

Certain derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). By inhibiting NAAA, these compounds increase the endogenous levels of PEA, which can then activate the nuclear receptor PPAR-α to suppress inflammatory responses.[4][5] This makes NAAA inhibitors a potential therapeutic strategy for inflammatory conditions.

CompoundTargetAssayPotency (IC50)Reference
ARN19689Human NAAAFluorogenic Assay42 nM[4]
Compound 37Human NAAAFluorogenic Assay51 nM[4]
Compound 39Human NAAAFluorogenic Assay23 nM[4]
Compound 41Human NAAAFluorogenic Assay19 nM[4]

Note: Lower IC50 values indicate higher potency.

NAAA plays a crucial role in regulating the levels of PEA, a signaling lipid that modulates inflammation. In inflammatory states, increased NAAA activity can deplete PEA, leading to a sustained inflammatory response. Inhibition of NAAA by 3-oxa-9-azabicyclo[3.3.1]nonane derivatives blocks the degradation of PEA. The elevated PEA levels then activate PPAR-α, a nuclear receptor that transcriptionally regulates genes involved in inflammation, leading to a reduction in the production of pro-inflammatory mediators.[5][6]

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus NAAA NAAA Inflammatory_Stimulus->NAAA upregulates PEA PEA NAAA->PEA degrades PPARa PPAR-α PEA->PPARa activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription PPARa->Pro_inflammatory_Genes suppresses Inhibitor 3-Oxa-9-azabicyclo[3.3.1]nonane Derivative (Inhibitor) Inhibitor->NAAA inhibits

Figure 2: Mechanism of NAAA inhibition in inflammation.
Cytotoxic and Antimicrobial Applications

Derivatives of the related 3-azabicyclo[3.3.1]nonane scaffold have demonstrated cytotoxic activity against various cancer cell lines, as well as antibacterial and antifungal properties.[3][7] While specific data for 3-oxa-9-azabicyclo[3.3.1]nonane derivatives in these areas is less prevalent in the literature, the structural similarity suggests potential for similar activities. For instance, certain bicyclo[3.3.1]nonane derivatives have shown cytotoxicity against Ehrlich Ascites Carcinoma cells.[8]

CompoundCell LineAssayPotency (IC50)Reference
8-(4-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites CarcinomaMTT Assay110.65 µg/mL[8]
8-(2-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites CarcinomaMTT Assay148.23 µg/mL[8]
8-(phenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites CarcinomaMTT Assay151.71 µg/mL[8]

Experimental Protocols

General Synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core

A common route to the 3-oxa-9-azabicyclo[3.3.1]nonane core involves a multi-step synthesis starting from readily available materials. The following is a representative, generalized protocol.

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [9]

  • To a cooled (0-10 °C) aqueous solution of benzylamine, add sulfuric acid dropwise.

  • To this solution, add glutaraldehyde followed by acetone dicarboxylic acid while maintaining the temperature below 5 °C.

  • Add an aqueous solution of sodium acetate over 1.5 hours.

  • Allow the reaction to stir at 5 °C for 20 hours, then at 25 °C for 20 hours.

  • Adjust the pH to 2 with sulfuric acid and extract with MTBE to remove impurities.

  • Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract the product with heptane.

  • Concentrate the organic layer to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Step 2: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol [10]

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool to 0 °C.

  • Add sodium borohydride portion-wise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with acetone and remove the volatiles in vacuo.

  • Extract the product with dichloromethane, dry the organic phase, and concentrate to yield the alcohol.

Step 3: Boc Protection and Subsequent Reactions The secondary amine can be protected with a Boc group, and the hydroxyl group can be further functionalized to introduce various substituents, leading to a library of derivatives for screening.[4]

GPR119 Activation Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate GPR119 and induce the production of cAMP.

  • Cell Culture: Maintain HEK293 cells stably expressing human GPR119 in appropriate growth medium.

  • Assay Preparation: Seed the cells into 384-well plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Add the compound solutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a LANCE Ultra cAMP kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

NAAA Inhibition Assay (Fluorogenic)

This assay determines the ability of a compound to inhibit the enzymatic activity of NAAA.[4]

  • Enzyme Preparation: Use recombinant human NAAA.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the NAAA enzyme, the test compound, and a fluorogenic NAAA substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

    • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control without inhibitor. Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.

Experimental and Logical Workflows

The discovery and development of novel therapeutics based on the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold typically follows a structured workflow from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., GPR119 activation, NAAA inhibition) Purification->Primary_Screening Dose_Response Dose-Response & Potency Determination (EC50 / IC50) Primary_Screening->Dose_Response Selectivity Selectivity Profiling (against related targets) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR SAR->Synthesis Iterative Design ADME In Vitro ADME/Tox (Metabolic stability, cytotoxicity) SAR->ADME PK Pharmacokinetics (PK) in animal models ADME->PK Efficacy Efficacy Studies (e.g., Oral Glucose Tolerance Test, Inflammation models) PK->Efficacy

References

Methodological & Application

Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The compound's rigid bicyclic structure and the presence of both an ether and a tertiary amine moiety make it an attractive building block for the development of novel therapeutics.[1][2] This protocol is based on a modified Robinson-Schöpf condensation, a reliable one-pot method for the construction of such bicyclic systems.

Reaction Scheme

The synthesis proceeds via a one-pot, three-component reaction involving benzylamine, 1,3-acetonedicarboxylic acid, and an oxygen-containing dialdehyde equivalent, followed by in-situ decarboxylation to yield the target bicyclic ketone.

Quantitative Data Summary

The following table summarizes the key reactants, their properties, and the theoretical product information.

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
BenzylamineC₇H₉N107.151230.9
1,3-Acetonedicarboxylic acidC₅H₆O₅146.101371.0
Diglycolaldehyde (40% aq. soln.)C₄H₆O₃102.091371.0
Product: this compoundC₁₄H₁₇NO₂ 231.29 - -

Note: The yield of this reaction is expected to be comparable to the synthesis of the analogous 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is reported to be in the range of 50-60%.

Experimental Protocol

This protocol is adapted from the well-established synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[3]

Materials:

  • Benzylamine (≥99%)

  • 1,3-Acetonedicarboxylic acid (≥97%)

  • Diglycolaldehyde (2,2'-Oxybis(acetaldehyde)) (40% aqueous solution)

  • Sulfuric acid (98%)

  • Sodium acetate

  • Sodium carbonate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel (230-400 mesh)

  • Deionized water

  • 500 mL six-necked, jacketed, round-bottomed flask

  • Mechanical stirrer

  • PTFE-coated temperature probe

  • 250 mL addition funnel

  • Recirculating chiller

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Equip a 500 mL six-necked, jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Initial Charging: To the flask, add 50 g of deionized water and 12.9 mL (13.2 g, 0.123 mol, 0.9 equiv) of benzylamine.

  • Acidification: Cool the reactor jacket to 0–10 °C using a recirculating chiller. Slowly add 43.2 mL of a pre-prepared 18% sulfuric acid solution over 1 hour, ensuring the internal temperature is maintained between 4–8 °C.

  • Addition of Reactants: To the cooled solution, add 35.0 g of a 40% aqueous solution of diglycolaldehyde (containing 14.0 g, 0.137 mol, 1.0 equiv) followed by 20 g (0.137 mol, 1.0 equiv) of 1,3-acetonedicarboxylic acid. Maintain the reaction mixture temperature below 5 °C. This should result in a light-yellow solution.

  • Buffering and Reaction: Add 47.8 mL of a 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then allow it to warm to 25 °C and stir for an additional 20 hours. Evolution of CO₂ gas will be observed.

  • pH Adjustment and Extraction: Adjust the pH of the solution to 2 by adding approximately 10 mL of 18% sulfuric acid. Transfer the solution to a separatory funnel and extract with MTBE (3 x 80 mL) to remove any organic impurities. The product remains in the aqueous layer.

  • Basification and Product Extraction: Transfer the aqueous layer to a 2 L round-bottomed flask and add 500 mL of heptane. Add 20 g of silica gel, followed by the slow addition of a 20% aqueous sodium carbonate solution until the pH of the aqueous layer reaches 8.

  • Isolation and Purification: Separate the organic layer and extract the aqueous layer with additional MTBE (2 x 150 mL). Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane gradient).

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods.

  • ¹H and ¹³C NMR: The nuclear magnetic resonance spectra should be consistent with the proposed structure. Detailed analysis of similar structures has been reported, which can be used for comparison.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 232.3.

  • Infrared Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the ketone carbonyl group (C=O) around 1720 cm⁻¹.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound Benzylamine Benzylamine Mixing 1. Mixing and Acidification (0-10 °C) Benzylamine->Mixing AcetonedicarboxylicAcid 1,3-Acetonedicarboxylic Acid Condensation 2. Robinson-Schöpf Condensation (5-25 °C) AcetonedicarboxylicAcid->Condensation Diglycolaldehyde Diglycolaldehyde Diglycolaldehyde->Condensation H2SO4 H₂SO₄ (18%) H2SO4->Mixing NaOAc NaOAc (9%) NaOAc->Condensation Mixing->Condensation Workup 3. Acidic Workup & Extraction Condensation->Workup Isolation 4. Basification & Product Extraction Workup->Isolation Purification 5. Purification (Column Chromatography) Isolation->Purification Product This compound Purification->Product

Caption: One-pot synthesis workflow for this compound.

References

Application Notes and Protocols: Mannich Reaction for 3-oxa-9-azabicyclo[3.3.1]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed synthetic route to 3-oxa-9-azabicyclo[3.3.1]nonane, a heterocyclic scaffold of significant interest in medicinal chemistry. While a direct one-pot Mannich reaction for this specific scaffold is not widely reported, a multi-step approach employing a key Mannich-type cyclization is a viable and well-precedented strategy. This document outlines the synthetic pathway, provides detailed experimental protocols for analogous reactions, and discusses the applications of this scaffold in drug discovery.

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane core is a conformationally constrained heterocyclic system that has garnered attention in drug discovery due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for the development of ligands for various biological targets. Its rigid structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with protein binding sites. Derivatives of this scaffold have been investigated for their potential in treating a range of disorders, including metabolic diseases, central nervous system (CNS) disorders, and cancer.[1][2][3][4]

The Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, is a powerful tool for the construction of nitrogen-containing rings.[5] This methodology can be adapted to a double Mannich reaction to construct bicyclic systems like the 3-oxa-9-azabicyclo[3.3.1]nonane core.

Proposed Synthetic Pathway

The proposed synthesis involves a four-step sequence starting from readily available materials. The key step is a double Mannich-type cyclization of a protected dialdehyde ether with a primary amine and 1,3-acetonedicarboxylic acid.

cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Mannich Cyclization cluster_3 Step 4: Reduction & Deprotection A 2-bromoacetaldehyde diethyl acetal C Bis(2,2-diethoxyethyl) ether A->C Williamson Ether Synthesis B Diethylene glycol B->C D Bis(2-formylethyl) ether (in situ) C->D Acidic Hydrolysis G N-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one D->G E Primary Amine (e.g., Benzylamine) E->G F 1,3-Acetonedicarboxylic acid F->G H N-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol G->H Reduction (e.g., NaBH4) I 3-Oxa-9-azabicyclo[3.3.1]nonane H->I Hydrogenolysis (e.g., H2, Pd/C)

Caption: Proposed multi-step synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and can be adapted for the synthesis of the target molecule and its intermediates.

Step 1: Synthesis of Bis(2,2-diethoxyethyl) ether (Protected Dialdehyde)

This procedure is analogous to a Williamson ether synthesis.

ParameterValueReference
ReactantsDiethylene glycol, 2-bromoacetaldehyde diethyl acetal, Sodium hydride[6]
SolventAnhydrous THF[6]
Temperature0 °C to reflux[6]
Reaction Time12-24 hours[6]
Yield60-70% (estimated)

Methodology:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C, add diethylene glycol (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 2-bromoacetaldehyde diethyl acetal (2.2 eq.) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield bis(2,2-diethoxyethyl) ether.

Step 2 & 3: In situ Hydrolysis and Double Mannich Cyclization to N-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

This one-pot procedure combines the deprotection of the dialdehyde and the subsequent cyclization. The conditions are adapted from the synthesis of related azabicyclo[3.3.1]nonanes.

ParameterValueReference
ReactantsBis(2,2-diethoxyethyl) ether, Benzylamine, 1,3-Acetonedicarboxylic acid[7]
SolventAqueous buffer (e.g., acetate buffer, pH 4-5)[7]
Temperature50-80 °C[7]
Reaction Time4-8 hours[7]
Yield40-60% (estimated)

Methodology:

  • Dissolve bis(2,2-diethoxyethyl) ether (1.0 eq.) in an aqueous acidic buffer (e.g., acetate buffer, pH 4-5) and stir at room temperature for 1-2 hours to facilitate hydrolysis to bis(2-formylethyl) ether.

  • Add benzylamine (1.0 eq.) and 1,3-acetonedicarboxylic acid (1.0 eq.) to the reaction mixture.

  • Heat the mixture to 50-80 °C and stir for 4-8 hours. The reaction progress can be monitored by the evolution of CO2 and TLC analysis.

  • Cool the reaction mixture to room temperature and basify with a suitable base (e.g., Na2CO3) to pH 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Step 4a: Reduction of the Ketone
ParameterValueReference
ReactantN-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one[8]
ReagentSodium borohydride (NaBH4)[8]
SolventMethanol or Ethanol[8]
Temperature0 °C to room temperature[8]
Reaction Time2-4 hours[8]
Yield80-95% (estimated)

Methodology:

  • Dissolve the bicyclic ketone (1.0 eq.) in methanol at 0 °C.

  • Add sodium borohydride (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the addition of acetone, followed by water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol.

Step 4b: N-Debenzylation
ParameterValueReference
ReactantN-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol[8]
ReagentHydrogen (H2) gas, Palladium on carbon (Pd/C)[8]
SolventEthanol or Methanol[8]
Pressure1-3 atm H2[8]
TemperatureRoom temperature[8]
Reaction Time12-24 hours[8]
Yield>90% (estimated)

Methodology:

  • Dissolve the N-benzyl protected amino alcohol (1.0 eq.) in ethanol.

  • Add 10% palladium on carbon (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-oxa-9-azabicyclo[3.3.1]nonane.

Applications in Drug Discovery

Derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold have shown promise in a variety of therapeutic areas.

Central Nervous System (CNS) Disorders

The rigid bicyclic structure is well-suited for interaction with receptors and transporters in the CNS.

  • Dopamine Transporter (DAT) Ligands: Analogs of the 9-azabicyclo[3.3.1]nonane class have been evaluated as ligands for the dopamine transporter, which is a key target in the treatment of conditions like ADHD and depression.[2][9]

  • Serotonin (5-HT3) Receptor Antagonists: Derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane have been reported as potent antagonists of the 5-HT3 receptor, a target for antiemetic drugs.[10]

  • Monoamine Reuptake Inhibitors: The broader class of 9-azabicyclo[3.3.1]nonane derivatives has been investigated as monoamine reuptake inhibitors, with potential applications in treating depression and other mood disorders.[3][8]

cluster_0 Monoamine Neurotransmission cluster_1 Drug Action MA Monoamines (Dopamine, Serotonin) Synapse Synaptic Cleft MA->Synapse Release PreSyn Presynaptic Neuron PostSyn Postsynaptic Neuron Receptor Postsynaptic Receptors Synapse->Receptor Binding Transporter Monoamine Transporter (DAT, SERT) Synapse->Transporter Reuptake Receptor->PostSyn Signal Transduction Transporter->PreSyn Drug 3-Oxa-9-azabicyclo[3.3.1]nonane Derivative Drug->Transporter Inhibition

Caption: Mechanism of action for derivatives as monoamine reuptake inhibitors.

Metabolic Disorders

  • GPR119 Agonists: Certain derivatives of the oxazabicyclo[3.3.1]nonane scaffold have been identified as potent and orally active agonists of G-protein coupled receptor 119 (GPR119).[1] GPR119 is involved in the regulation of glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes.

cluster_0 GPR119 Signaling Pathway in Pancreatic β-cell Drug 3-Oxa-9-azabicyclo[3.3.1]nonane Derivative (Agonist) GPR119 GPR119 Drug->GPR119 Activation Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Stimulates

Caption: GPR119 agonist signaling pathway for insulin secretion.

Oncology
  • mTORC1/2 Inhibitors: A derivative incorporating the 3-oxa-9-azabicyclo[3.3.1]nonane moiety has been developed as a highly potent and selective inhibitor of the mTORC1 and mTORC2 protein complexes.[4] The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.

Conclusion

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold represents a valuable building block in the design of novel therapeutic agents. While its synthesis may require a multi-step approach, the key Mannich-type cyclization is a robust and adaptable reaction. The diverse biological activities of its derivatives underscore the potential of this scaffold in addressing a wide range of diseases. The protocols and information presented here serve as a guide for researchers interested in exploring the chemistry and pharmacology of this promising heterocyclic system.

References

Application Note and Protocol: Purification of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a pivotal intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its unique bicyclic structure serves as a valuable scaffold in drug discovery, particularly for compounds targeting neurological disorders.[1] Achieving high purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The selection of an appropriate solvent system (eluent) is critical for the effective separation of the target compound from impurities. The optimal eluent composition is often determined empirically, starting with a non-polar solvent and gradually increasing the polarity. Thin-layer chromatography (TLC) is an indispensable tool for quickly evaluating different solvent systems and determining the retention factor (Rf) of the compound. An ideal Rf value for column chromatography is typically in the range of 0.2-0.4 for the compound of interest.

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical column chromatography conditions used for structurally related bicyclic nonane derivatives, which can serve as a starting point for optimization.

Compound Structure Stationary Phase Mobile Phase (Eluent) Reference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSilica GelDichloromethane:Methanol (49:1, v/v)[2]
Substituted 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-imine derivativeSilica GelEthyl Acetate[3]
Bicyclic diazo lactoneSilica GelHexanes:Ethyl Acetate (3:1)[4]
2β-Ethyl-9-phenylsulfonyl-9-azabicyclo[3.3.1]nonan-3-oneSilica GelNot specified, but column chromatography was used for purification.[5]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Selection of Solvent System:

    • Perform TLC analysis of the crude product using a series of solvent systems with varying polarities. A good starting point is a mixture of hexanes and ethyl acetate.

    • Prepare test eluents with increasing proportions of ethyl acetate in hexanes (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).

    • Spot the crude mixture on TLC plates and develop them in the test eluents.

    • Visualize the spots under a UV lamp. The ideal solvent system should provide a good separation of the desired product from impurities, with an Rf value of approximately 0.3 for the product spot.[6]

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate). The amount of silica gel should be 20-50 times the weight of the crude sample.[6]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[6]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If a gradient elution is required (based on TLC analysis showing impurities of significantly different polarities), start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column. A flow rate of about 2 inches per minute is often recommended.[8]

  • Fraction Analysis:

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Spot each fraction on a TLC plate alongside a spot of the starting crude material.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as NMR spectroscopy, HPLC, or mass spectrometry.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation prep_eluent Select Eluent (TLC) prep_column Pack Column with Silica Gel prep_eluent->prep_column 1. Prepare load_sample Load Crude Sample prep_column->load_sample 2. Load elute Elute with Solvent load_sample->elute 3. Run collect Collect Fractions elute->collect 4. Collect analyze_fractions Analyze Fractions (TLC) collect->analyze_fractions 5. Analyze combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions 6. Pool evaporate Evaporate Solvent combine_fractions->evaporate 7. Isolate pure_product Obtain Pure Product evaporate->pure_product 8. Final Product

Caption: Workflow for Column Chromatography Purification.

References

Application Notes and Protocols: 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one as a versatile intermediate in pharmaceutical synthesis. The unique, conformationally restricted bicyclic structure of this compound makes it a valuable scaffold for the development of novel therapeutics, particularly in the area of metabolic disorders.

Introduction and Key Applications

This compound is a heterocyclic ketone recognized for its utility as a building block in medicinal chemistry. Its rigid framework allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The primary application highlighted in current research is its role as a key intermediate in the synthesis of potent and selective G protein-coupled receptor 119 (GPR119) agonists, which are under investigation for the treatment of type 2 diabetes and obesity.[1][2]

The core structure is typically functionalized through the ketone at the C-7 position. A common synthetic strategy involves the reduction of the ketone to a secondary alcohol, which then serves as a handle for introducing further complexity and diversity into the molecule. This subsequent alcohol intermediate is pivotal for creating ether linkages with other heterocyclic systems to produce the final active pharmaceutical ingredients (APIs).

Application in the Synthesis of GPR119 Agonists

GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Activation of GPR119 presents a dual mechanism for improving glucose homeostasis: the direct, glucose-dependent stimulation of insulin secretion from pancreatic β-cells and the promotion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[3] This makes GPR119 an attractive therapeutic target for type 2 diabetes.

This compound serves as a precursor to the key alcohol intermediate required for the synthesis of GPR119 agonists that feature the oxa-azabicyclo[3.3.1]nonane scaffold.

Quantitative Data: Potency of Derived GPR119 Agonists

The following table summarizes the in vitro potency (EC50 values) of representative GPR119 agonists incorporating the 3-oxa-9-azabicyclo[3.3.1]nonane core. These compounds demonstrate the high efficacy achievable with this scaffold.

Compound ID/ReferenceStructure of Bicyclic CoreEC50 (nM) for GPR119
Compound 10 [4]Tropine Amine Scaffold13
Compound 15 [4]Isopropyl Carbamate of Tropine Ring12
Compound 25a [5]Oxazabicyclo[3.3.1]nonane derivativePotent (exact value not specified, active at 0.1 mg/kg in vivo)
MK-8282[3]Bridged Piperidine (related scaffold)Potent (specific EC50 not provided, but shows significant in vivo efficacy)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a key alcohol intermediate for GPR119 agonist synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from a Mannich-type reaction for a closely related compound.[6] This three-component condensation reaction forms the bicyclic core in a single pot.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Benzylamine

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Methanol, dry

  • Ethyl acetate

  • 1 M Aqueous Potassium Hydroxide (KOH)

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a suspension of paraformaldehyde (2.2 equivalents) in dry methanol.

  • Addition of Reagents: In a separate flask, prepare a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent), benzylamine (1.0 equivalent), and glacial acetic acid (1.0 equivalent) in dry methanol.

  • Reaction: Heat the paraformaldehyde suspension to 65 °C. Add the solution from step 2 dropwise to the heated suspension over approximately 75 minutes.

  • Completion: After the addition is complete, add a second portion of paraformaldehyde (2.2 equivalents) to the reaction mixture and continue stirring at 65 °C for 1 hour.

  • Quenching and Extraction: Cool the reaction to room temperature and quench with water, followed by the addition of 1 M aqueous KOH solution. Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford this compound.

Protocol 2: Reduction of this compound to the Corresponding Alcohol

This protocol describes the reduction of the ketone to a mixture of syn and anti alcohols, a key step for further functionalization.[6][7]

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Ethanol

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (NH4Cl), aqueous solution

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Suspend this compound (1.0 equivalent) in a mixture of ethanol and anhydrous THF.

  • Cooling: Cool the suspension in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (2.2 equivalents) to the cooled suspension in one portion.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature over 4 hours with continuous stirring.

  • Work-up: Concentrate the reaction mixture in vacuo to remove most of the solvent. Quench the reaction by the careful addition of aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol as a mixture of isomers. Further purification can be achieved by column chromatography if necessary.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the synthetic workflow from the starting materials to a GPR119 agonist using this compound as a key intermediate.

GPR119_Agonist_Synthesis cluster_start Starting Materials Tetrahydropyranone Tetrahydro-4H- pyran-4-one Intermediate 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Tetrahydropyranone->Intermediate Mannich Reaction Benzylamine Benzylamine Benzylamine->Intermediate Mannich Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Mannich Reaction Alcohol 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-ol Intermediate->Alcohol NaBH4 Reduction Final_API GPR119 Agonist Alcohol->Final_API Coupling with Heterocycle

Caption: Synthetic workflow for GPR119 agonist synthesis.

GPR119 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the activation of the GPR119 receptor by an agonist.

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Receptor G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates Agonist GPR119 Agonist Agonist->GPR119 Binds & Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles (Pancreatic β-cell) PKA->Insulin_Vesicles Promotes Exocytosis GLP1_Vesicles GLP-1 Vesicles (Intestinal L-cell) PKA->GLP1_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Caption: GPR119 agonist signaling pathway in target cells.

References

Application of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a versatile bicyclic scaffold that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules targeting the central nervous system (CNS).[1] Its rigid conformational structure and the presence of strategically positioned heteroatoms make it an attractive starting point for the development of novel therapeutics for various neurological and psychiatric disorders. The core structure of 9-azabicyclo[3.3.1]nonane and its analogues has been identified as a key pharmacophore for ligands targeting several important CNS proteins, including monoamine transporters, sigma receptors, and serotonin 5-HT3 receptors. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel CNS drugs.

Key Applications in CNS Drug Discovery

The 9-azabicyclo[3.3.1]nonane scaffold, for which this compound is a key synthetic precursor, has been successfully employed to develop potent and selective ligands for several CNS targets.

Sigma Receptor Ligands

Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a variety of neurological conditions such as neurodegenerative diseases, pain, and psychiatric disorders. The 9-azabicyclo[3.3.1]nonane framework has proven to be an excellent scaffold for developing high-affinity sigma receptor ligands.[2] Strategic modifications of this core structure have led to the discovery of compounds with nanomolar to sub-nanomolar binding affinities for σ1 receptors.[2]

Monoamine Transporter Inhibitors

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse and are well-established targets for antidepressants and other psychotropic medications. Derivatives of the 9-azabicyclo[3.3.1]nonane skeleton have been synthesized and evaluated as inhibitors of these transporters.

5-HT3 Receptor Antagonists

The 5-HT3 receptor, a ligand-gated ion channel, is a primary target for antiemetic drugs used to manage chemotherapy-induced and postoperative nausea and vomiting. The 3-azabicyclo[3.3.1]nonane nucleus is a known pharmacophore for 5-HT3 receptor antagonists.[3]

Data Presentation: Bioactivity of 9-Azabicyclo[3.3.1]nonane Derivatives

The following tables summarize quantitative data for representative derivatives of the 9-azabicyclo[3.3.1]nonane scaffold, demonstrating their potency at various CNS targets. It is important to note that these are examples from the broader class of compounds and not direct derivatives of this compound, for which public bioactivity data is scarce, reflecting its primary role as a synthetic intermediate.

Table 1: Sigma Receptor Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives

Compound ClassDerivativeTargetKi (nM)
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamatesExample 1σ1 Receptorin the nanomolar range
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamatesExample 2σ2 Receptorin the high nanomolar or micromolar range
Granatane-based σ2R ligandSW-43σ1 Receptor-
Granatane-based σ2R ligandSW-43σ2 Receptor-

Data sourced from studies on N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds and granatane-based ligands.[4][5]

Table 2: Dopamine Transporter (DAT) Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives

Compound ClassDerivativeTargetKi (µM)
9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonanesVariousDopamine Transporter (DAT)2 - 14

Data from a study on 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives, which were found to be approximately 100-fold less potent than cocaine.[6]

Table 3: 5-HT3 Receptor Antagonist Activity of a Diazabicyclo[3.3.1]nonane Derivative

CompoundAssayValue
N-3389 (endo-3,9-dimethyl-3,9- diazabicyclo[4][5][5]non-7-yl 1H-indazole-3-carboxamide dihydrochloride)Radioligand Binding (pKi)8.77
2-Me-5-HT-induced contraction in guinea-pig ileum (IC50)3.2 x 10-8 M

N-3389 is a potent 5-HT3 receptor antagonist with a diazabicyclo[3.3.1]nonane core, structurally related to the target scaffold.[7]

Experimental Protocols

The following are representative protocols for key assays used to evaluate the activity of compounds derived from the this compound scaffold at CNS targets.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell membranes expressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Synthesized derivative of this compound.

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Haloperidol, [³H]-(+)-pentazocine, and membrane preparation.

    • Competitive Binding: Test compound at various concentrations, [³H]-(+)-pentazocine, and membrane preparation.

  • Incubate the plate at room temperature for 120 minutes.

  • Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for inhibitors of MAO-A and MAO-B.

Materials:

  • Purified MAO-A or MAO-B enzyme.

  • MAO substrate (e.g., p-tyramine).

  • Horseradish peroxidase (HRP).

  • Dye reagent (e.g., Amplex Red).

  • Positive control inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).

  • Assay Buffer.

  • Test Compound.

  • Black 96-well microplate.

  • Fluorometric plate reader.

Procedure:

  • Prepare a working solution containing the MAO substrate, HRP, and dye reagent in assay buffer.

  • In the 96-well plate, add the following to respective wells:

    • Enzyme Control: MAO enzyme and assay buffer.

    • Inhibitor Control: MAO enzyme and a known MAO inhibitor.

    • Test Wells: MAO enzyme and the test compound at various concentrations.

  • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the working solution to all wells.

  • Incubate the plate at room temperature, protected from light, for 20-60 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

  • Calculate the percent inhibition for the test compound compared to the enzyme control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Protocol 3: 5-HT3 Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a test compound to antagonize 5-HT3 receptor-mediated calcium influx in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 5-HT3 receptor agonist (e.g., serotonin or 2-methylserotonin).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test Compound.

  • Positive control antagonist (e.g., ondansetron).

  • Fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Plate the HEK293-5HT3A cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound or positive control antagonist at various concentrations to the wells and incubate for a specified period.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject the 5-HT3 receptor agonist into the wells and continue to record the fluorescence signal for a set time to measure the calcium influx.

  • Analyze the data by calculating the increase in fluorescence in response to the agonist.

  • Determine the inhibitory effect of the test compound by comparing the agonist-induced response in the presence and absence of the compound.

  • Calculate the IC50 value of the test compound by plotting the percent inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization start 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one intermediate Scaffold Modification start->intermediate library Library of Derivatives intermediate->library binding Receptor Binding Assays (Sigma, DAT, 5-HT3) library->binding functional Functional Assays (MAO Inhibition, Ca2+ Flux) binding->functional sar Structure-Activity Relationship (SAR) functional->sar admet ADMET Profiling sar->admet in_vivo In Vivo Studies admet->in_vivo candidate candidate in_vivo->candidate Preclinical Candidate

Caption: CNS Drug Discovery Workflow using the 9-azabicyclo[3.3.1]nonane scaffold.

sigma_receptor_signaling ligand Sigma Receptor Ligand (9-azabicyclo[3.3.1]nonane derivative) sigma1_r Sigma-1 Receptor (ER) ligand->sigma1_r binds ip3r IP3 Receptor sigma1_r->ip3r modulates ion_channels Ion Channels sigma1_r->ion_channels interacts with ca_release Ca2+ Release Modulation ip3r->ca_release neuroprotection Neuroprotection ca_release->neuroprotection channel_modulation Channel Activity Modulation ion_channels->channel_modulation channel_modulation->neuroprotection

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

monoamine_transporter_inhibition inhibitor Monoamine Transporter Inhibitor (9-azabicyclo[3.3.1]nonane derivative) transporter Monoamine Transporter (DAT, SERT, or NET) inhibitor->transporter blocks reuptake Neurotransmitter Reuptake inhibitor->reuptake inhibits transporter->reuptake mediates synaptic_concentration Increased Synaptic Neurotransmitter Levels reuptake->synaptic_concentration leads to neuronal_signaling Enhanced Neuronal Signaling reuptake->neuronal_signaling modulates synaptic_concentration->neuronal_signaling

Caption: Mechanism of Monoamine Transporter Inhibition.

five_ht3_antagonism antagonist 5-HT3 Receptor Antagonist (3-azabicyclo[3.3.1]nonane derivative) receptor 5-HT3 Receptor (Ligand-gated ion channel) antagonist->receptor blocks binding serotonin Serotonin (5-HT) serotonin->receptor binds channel_opening Ion Channel Opening receptor->channel_opening activates cation_influx Na+/Ca2+ Influx channel_opening->cation_influx depolarization Neuronal Depolarization (Emesis Signal) cation_influx->depolarization

References

Experimental procedure for the synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed experimental procedure for the synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] The unique bicyclic structure of this compound offers a valuable platform for the development of novel therapeutic agents, particularly for neurological disorders.[1] The proposed synthesis is based on a well-established one-pot, three-component Mannich reaction, a cornerstone in the formation of azabicyclic systems.[2][3][4] This protocol provides a detailed, step-by-step methodology, a comprehensive list of reagents, and a proposed reaction workflow, enabling researchers to construct this valuable molecular framework. While a direct literature precedent for this specific synthesis is not available, the procedure is adapted from a validated synthesis of a close structural analog, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.[5]

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane core is a key structural motif in a variety of biologically active molecules. The incorporation of an oxygen atom into the bicyclic system, along with the nitrogen bridgehead, imparts unique conformational and electronic properties that are attractive for modulating interactions with biological targets. The N-benzyl protecting group offers stability and can be readily removed for further derivatization, making the title compound a versatile intermediate in organic synthesis.

The Mannich reaction is a powerful and convergent strategy for the synthesis of such bicyclic alkaloids and their analogs.[2][3][4] This reaction typically involves the condensation of an amine, a non-enolizable aldehyde, and an enolizable ketone or aldehyde to form a β-amino carbonyl compound, known as a Mannich base.[3] In the context of this synthesis, a double Mannich reaction is proposed to construct the bicyclic framework in a single, efficient step.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the one-pot condensation of benzylamine, 2,2'-oxybis(acetaldehyde) (also known as diglycolaldehyde), and 1,3-dihydroxyacetone.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Benzylamine Benzylamine Mannich_Reaction One-Pot Mannich Reaction Benzylamine->Mannich_Reaction Diglycolaldehyde 2,2'-Oxybis(acetaldehyde) (Diglycolaldehyde) Diglycolaldehyde->Mannich_Reaction Dihydroxyacetone 1,3-Dihydroxyacetone Dihydroxyacetone->Mannich_Reaction Target_Molecule This compound Mannich_Reaction->Target_Molecule

Caption: Proposed one-pot Mannich reaction for the synthesis of the target molecule.

Experimental Protocol

Note: This is a proposed procedure and may require optimization. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Proposed Molar Eq.Proposed Amount
BenzylamineC₇H₉N107.151.010.7 g (10.8 mL)
2,2'-Oxybis(acetaldehyde)C₄H₆O₃102.091.010.2 g
1,3-DihydroxyacetoneC₃H₆O₃90.081.09.0 g
Acetic AcidCH₃COOH60.05Catalyst~5 mL
MethanolCH₃OH32.04Solvent200 mL
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01QuenchingAs needed
DichloromethaneCH₂Cl₂84.93Extraction3 x 100 mL
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentAs needed

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (200 mL).

  • Addition of Reagents: To the stirring methanol, add benzylamine (1.0 eq.), followed by 1,3-dihydroxyacetone (1.0 eq.).

  • Acidification: Add glacial acetic acid (~5 mL) to the mixture to achieve a slightly acidic pH (pH 5-6).

  • Addition of Dialdehyde: Slowly add a solution of 2,2'-oxybis(acetaldehyde) (1.0 eq.) in methanol (50 mL) to the reaction mixture dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Methanol in Flask) B 2. Add Reagents (Benzylamine, 1,3-Dihydroxyacetone) A->B C 3. Acidify (Acetic Acid) B->C D 4. Add Dialdehyde (2,2'-Oxybis(acetaldehyde)) C->D E 5. Reaction (Reflux 12-24h) D->E F 6. Workup (Evaporation, Extraction, Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow for the proposed synthesis.

Safety Precautions

  • Benzylamine: Corrosive and toxic. Handle in a fume hood and wear appropriate gloves and eye protection.

  • 2,2'-Oxybis(acetaldehyde): Potential irritant. Handle with care.

  • Acetic Acid: Corrosive. Handle with care.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Refluxing Solvents: Ensure proper condenser setup to prevent solvent loss and exposure.

Conclusion

This application note provides a detailed and plausible experimental protocol for the synthesis of this compound. By leveraging the power of the Mannich reaction, this procedure offers a straightforward and efficient route to a valuable heterocyclic scaffold. Researchers in medicinal chemistry and organic synthesis can utilize this proposed method as a starting point for the preparation of novel derivatives for various therapeutic applications. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

Application Notes and Protocols: Derivatization of the Ketone Group in 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone group on the versatile 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold. This bicyclic structure is a valuable intermediate in the synthesis of biologically active molecules, particularly for agents targeting neurological disorders and for the development of novel therapeutics.[1][2] The derivatization of the C7 ketone allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the generation of compound libraries for screening.

Derivatives of the closely related 9-azabicyclo[3.3.1]nonane framework have been identified as potent and selective ligands for the sigma-2 (σ2) receptor.[3][4] This receptor is recognized as a biomarker for proliferating cancer cells and is a promising target for anticancer therapeutics.[5][6][7] Ligands targeting the σ2 receptor can induce apoptosis in tumor cells and enhance the efficacy of conventional chemotherapeutic agents, a concept known as chemosensitization.[3][8]

This document outlines key derivatization reactions—Reductive Amination, Grignard Reaction, and Wittig Olefination—providing detailed experimental protocols and a summary of expected outcomes.

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the typical outcomes for the derivatization of the ketone group in this compound. The yields are representative and may vary based on the specific substrate and reaction conditions.

Derivatization ReactionReagentsProduct TypeRepresentative Yield
Reductive AminationPrimary Amine, Sodium TriacetoxyborohydrideSecondary Amine75-90%
Grignard ReactionPhenylmagnesium BromideTertiary Alcohol~85% (on analog)
Wittig OlefinationMethyltriphenylphosphonium Bromide, n-BuLiExo-cyclic Methylene Compound60-75%

Experimental Protocols

Protocol 1: Reductive Amination

Reductive amination is a robust method for converting ketones into amines.[8][9] This protocol describes the reaction of this compound with a primary amine using sodium triacetoxyborohydride as a mild reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., 4-methoxybenzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloroethane (DCE), add the primary amine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification start Dissolve Ketone in DCE add_amine Add Primary Amine & Acetic Acid start->add_amine stir_imine Stir 1h for Imine Formation add_amine->stir_imine add_reductant Add NaBH(OAc)₃ stir_imine->add_reductant Proceed to Reduction stir_reaction Stir 12-24h at RT add_reductant->stir_reaction quench Quench with NaHCO₃ (aq) stir_reaction->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product Purified Secondary Amine purify->end_product

Reductive Amination Workflow
Protocol 2: Grignard Reaction

The addition of a Grignard reagent to the ketone provides a direct route to tertiary alcohols. This protocol is adapted from a procedure performed on a closely related thia-analog, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, which showed high stereospecificity.[10]

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr, 3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • Set up a dry three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Place a solution of this compound (1.0 eq) in anhydrous THF into the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Add the phenylmagnesium bromide solution (2.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude tertiary alcohol by recrystallization or flash column chromatography.

G cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Work-up & Purification start Dissolve Ketone in Anhydrous THF cool Cool to 0 °C start->cool add_grignard Add PhMgBr Dropwise cool->add_grignard N₂ Atmosphere warm_stir Warm to RT & Stir 4h add_grignard->warm_stir quench Quench with NH₄Cl (aq) warm_stir->quench Cool to 0 °C extract Extract with Et₂O quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization) dry->purify end_product Purified Tertiary Alcohol purify->end_product

Grignard Reaction Workflow
Protocol 3: Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes.[6][11] This protocol outlines the formation of an exo-cyclic methylene group using a non-stabilized ylide, which is particularly effective for creating C=CH₂ bonds.[1]

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium chloride (brine)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.5 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.4 eq) dropwise via syringe. A deep yellow or orange color indicates the formation of the phosphorus ylide.

  • Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the ketone solution dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction by carefully adding saturated aqueous sodium chloride (brine).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is typically more polar and can be separated effectively.

G cluster_0 Ylide Formation cluster_1 Olefination Reaction cluster_2 Work-up & Purification start Suspend CH₃PPh₃Br in THF cool_ylide Cool to 0 °C start->cool_ylide add_base Add n-BuLi cool_ylide->add_base stir_ylide Stir to Form Ylide add_base->stir_ylide add_ketone Add Ketone Solution stir_ylide->add_ketone Cool to 0 °C warm_stir Warm to RT & Stir 12-16h add_ketone->warm_stir quench Quench with Brine warm_stir->quench Reaction Complete extract Extract with Et₂O quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product Purified Alkene purify->end_product

Wittig Olefination Workflow

Biological Context: Sigma-2 Receptor Signaling in Cancer

Derivatives of the azabicyclo[3.3.1]nonane scaffold are known to bind to sigma receptors. The sigma-2 (σ2) receptor, in particular, is overexpressed in proliferating tumor cells compared to healthy, quiescent cells, making it an attractive target for cancer diagnostics and therapy.[5] Sigma-2 receptor agonists can induce cancer cell death through caspase-independent apoptotic pathways and can potentiate the effects of traditional cytotoxic drugs.[3][8] The diagram below illustrates the proposed mechanism where σ2 receptor ligands can lead to apoptosis and enhance chemosensitivity in cancer cells.

G cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Cellular Outcome ligand 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Derivative (σ2 Ligand) sigma2 Sigma-2 (σ2) Receptor (TMEM97) ligand->sigma2 Binds/Activates sensitization Chemosensitization ligand->sensitization Potentiates ros ↑ Reactive Oxygen Species (ROS) sigma2->ros calcium ↑ Intracellular Ca²⁺ sigma2->calcium chemo Traditional Chemotherapy (e.g., Doxorubicin) dna_damage DNA Damage chemo->dna_damage Induces apoptosis Caspase-Independent Apoptosis ros->apoptosis calcium->apoptosis cell_death Enhanced Tumor Cell Death dna_damage->cell_death Leads to apoptosis->cell_death Contributes to sensitization->cell_death Increases

Sigma-2 Receptor Ligand Action in Cancer Cells

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of stereoselective strategies for the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane analogs, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This document includes detailed experimental protocols, tabulated quantitative data for key reactions, and visualizations of a relevant biological signaling pathway and a synthetic workflow.

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane core is a key structural motif found in a variety of natural products and synthetic molecules with diverse biological activities.[1][2] These activities include potential treatments for cancer, malaria, and inflammatory conditions.[2] Notably, analogs of this scaffold have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. The stereochemistry of these bicyclic systems plays a crucial role in their biological function, making the development of stereoselective synthetic methods a critical area of research.

This document outlines two distinct and effective stereoselective methods for the synthesis of 3-oxabicyclo[3.3.1]nonane and related analogs: an organocatalytic domino reaction and a substrate-controlled diastereoselective intramolecular cyclization.

Key Stereoselective Synthetic Strategies

Several strategies have been successfully employed for the stereoselective construction of the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton. These can be broadly categorized as:

  • Organocatalytic Asymmetric Reactions: The use of small chiral organic molecules as catalysts to induce enantioselectivity. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are particularly powerful in this context for rapidly building molecular complexity.

  • Substrate-Controlled Diastereoselective Reactions: In this approach, the inherent stereochemistry of the starting material directs the stereochemical outcome of the cyclization reaction. This can involve intramolecular reactions where existing stereocenters dictate the formation of new ones.

  • Chiral Auxiliary-Mediated Syntheses: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereoselective formation of the bicyclic core. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product.

This document will provide detailed protocols for the first two strategies.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Domino Reaction for the Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

This protocol describes a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives through a domino Michael-hemiacetalization-Michael reaction, followed by oxidation.[1] This method allows for the construction of four contiguous stereogenic centers with high diastereo- and enantioselectivity.

Materials:

  • Precatalyst module 9b (quinidine squaramide)

  • Precatalyst module 10e (L-valine)

  • (E)-3-Aryl-2-nitroprop-2-en-1-ol (Substrate 1)

  • (E)-7-Aryl-7-oxohept-5-enal (Substrate 2)

  • Dry Toluene

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Catalyst Preparation:

    • To a clean, dry vial, add the precatalyst module 9b (6.3 mg, 0.010 mmol, 10.0 mol%) and precatalyst module 10e (1.69 mg, 0.010 mmol, 10.0 mol%).

    • Add 1.0 mL of dry toluene.

    • Stir the resulting mixture at room temperature for 15 minutes to allow for the self-assembly of the modularly designed organocatalyst (MDO).

  • Domino Reaction:

    • To the catalyst mixture, add the (E)-3-aryl-2-nitroprop-2-en-1-ol (Substrate 1, 0.10 mmol).

    • Stir the mixture for an additional 5 minutes at room temperature.

    • Add the (E)-7-aryl-7-oxohept-5-enal (Substrate 2, 0.12 mmol, 1.2 equiv.).

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Intermediate:

    • Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure.

    • Purify the crude bicyclic hemiacetal intermediate by flash column chromatography on silica gel.

  • Oxidation to the 3-Oxabicyclo[3.3.1]nonan-2-one:

    • Dissolve the purified bicyclic hemiacetal in dichloromethane.

    • Add pyridinium chlorochromate (PCC) (3.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 24 hours.

  • Final Work-up and Purification:

    • Upon completion of the oxidation, filter the reaction mixture through a pad of celite to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final 3-oxabicyclo[3.3.1]nonan-2-one product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Synthesis of Aminoalcohols with a 9-Oxabicyclo[3.3.1]nonane Core

This protocol describes a substrate-controlled diastereoselective synthesis of aminoalcohols featuring the 9-oxabicyclo[3.3.1]nonane skeleton via the nucleophilic ring-opening of a spirocyclic bis(epoxide) followed by an intramolecular cyclization.

Materials:

  • trans-1,8-Dioxadispiro[2.3.2.3]dodecane (spirocyclic bis(epoxide))

  • Amine (e.g., n-butylamine, morpholine, aniline derivatives)

  • Lithium perchlorate (LiClO₄) (optional, as a Lewis acid catalyst)

  • Solvent (if necessary, e.g., the amine itself can serve as the solvent)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the trans-1,8-dioxadispiro[2.3.2.3]dodecane in the desired amine. If the amine is a solid or a less reactive liquid, a suitable solvent can be used.

    • For less reactive amines, the addition of a catalytic amount of LiClO₄ can enhance the reaction rate.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the nucleophilicity of the amine.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • If the amine was used as the solvent, remove the excess amine under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography on silica gel to yield the desired aminoalcohol with the 9-oxabicyclo[3.3.1]nonane core.

Data Presentation

Table 1: Organocatalytic Asymmetric Domino Reaction of Various Substrates

The following table summarizes the results for the synthesis of various 3-oxabicyclo[3.3.1]nonan-2-one analogs using the organocatalytic domino reaction described in Protocol 1.[1]

EntryAr¹ in Substrate 1Ar² in Substrate 2Yield (%)d.r.ee (%)
1C₆H₅C₆H₅84>99:196
24-MeC₆H₄C₆H₅82>99:195
34-MeOC₆H₄C₆H₅78>99:194
44-FC₆H₄C₆H₅85>99:196
54-ClC₆H₄C₆H₅88>99:197
64-BrC₆H₄C₆H₅86>99:197
72-ClC₆H₄C₆H₅75>99:192
8C₆H₅4-MeC₆H₄81>99:195
9C₆H₅4-MeOC₆H₄76>99:193
10C₆H₅4-FC₆H₄83>99:196
11C₆H₅4-ClC₆H₄87>99:197
12C₆H₅4-BrC₆H₄85>99:197
Table 2: Diastereoselective Synthesis of 9-Oxabicyclo[3.3.1]nonane Aminoalcohols

The following table summarizes the yields for the synthesis of various aminoalcohols with the 9-oxabicyclo[3.3.1]nonane core using the diastereoselective intramolecular cyclization described in Protocol 2.

EntryAmine NucleophileYield (%)
1n-Butylamine75
2Morpholine82
3Azepane78
4Aniline65
54-Methylaniline68
64-Methoxyaniline72

Visualizations

Biological Signaling Pathway

3-Oxa-9-azabicyclo[3.3.1]nonane analogs have been identified as agonists for the G protein-coupled receptor 119 (GPR119). Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn promotes glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analog 3-Oxa-9-azabicyclo[3.3.1]nonane Analog (Agonist) GPR119 GPR119 Receptor Analog->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Promotes GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes

Caption: GPR119 signaling pathway initiated by a 3-oxa-9-azabicyclo[3.3.1]nonane analog.

Experimental Workflow

The following diagram illustrates the key steps in the organocatalytic asymmetric domino reaction for the synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives as described in Protocol 1.

Experimental_Workflow start Start catalyst_prep 1. Catalyst Preparation (Precatalyst Modules + Toluene) start->catalyst_prep domino_reaction 2. Domino Reaction (Add Substrates 1 & 2) catalyst_prep->domino_reaction workup1 3. Work-up & Purification (Concentration & Column Chromatography) domino_reaction->workup1 oxidation 4. Oxidation (PCC in CH2Cl2) workup1->oxidation workup2 5. Final Work-up & Purification (Filtration & Column Chromatography) oxidation->workup2 end Final Product workup2->end

Caption: Experimental workflow for the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones.

References

Application Notes and Protocols for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a versatile bicyclic scaffold that serves as a key intermediate in the development of novel therapeutic agents targeting a range of neurological disorders.[1] Its rigid conformational structure makes it an attractive starting point for the synthesis of compounds with high affinity and selectivity for various central nervous system (CNS) targets. Derivatives of the closely related 9-azabicyclo[3.3.1]nonane core have shown activity as monoamine reuptake inhibitors, suggesting potential applications in the treatment of depression and other mood disorders.[2][3] Furthermore, the broader 3-azabicyclo[3.3.1]nonanone framework is found in molecules with diverse biological activities, including antagonism of the human serotonin 5-HT3 receptor, which is a key target in the management of nausea, vomiting, and certain psychiatric conditions.[4]

These application notes provide an overview of the potential uses of this compound in neurological drug discovery, along with detailed protocols for its synthesis and evaluation in relevant in vitro and in vivo assays.

Data Presentation

While specific quantitative data for this compound is not extensively available in public literature, the following tables present hypothetical data for a derivative, "Compound X," synthesized from the title compound. This data is illustrative of the expected performance of such a molecule and serves as a template for data presentation.

Table 1: In Vitro Binding Affinity of Compound X

TargetRadioligandKᵢ (nM)
Human 5-HT₃ Receptor[³H]Granisetron15.2
Human Serotonin Transporter (SERT)[³H]Citalopram250.8
Human Norepinephrine Transporter (NET)[³H]Nisoxetine> 1000
Human Dopamine Transporter (DAT)[³H]WIN 35,428> 1000

Table 2: In Vitro Functional Activity of Compound X

AssayCell LineEC₅₀ (nM)
5-HT₃ Receptor Antagonism (Ca²⁺ influx)HEK293 cells expressing human 5-HT₃A receptor25.5

Table 3: In Vivo Efficacy of Compound X in a Murine Model of Anxiety (Elevated Plus Maze)

Treatment GroupDose (mg/kg, i.p.)Time Spent in Open Arms (s)
Vehicle-45.3 ± 5.1
Diazepam1110.2 ± 9.8
Compound X175.6 ± 7.2
Compound X598.9 ± 8.5
Compound X1085.4 ± 7.9

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the related compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[5]

Materials:

  • Benzylamine

  • 1,3-Acetonedicarboxylic acid

  • Glutaraldehyde (50% aqueous solution)

  • Sodium acetate

  • Sulfuric acid (18%)

  • Sodium carbonate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Methanol

  • Sodium sulfate (anhydrous)

  • Round-bottom flask (500 mL, six-necked, jacketed)

  • Mechanical stirrer

  • Temperature probe

  • Addition funnel (250 mL)

  • Recirculating chiller

  • Separatory funnel (0.5 L)

  • Rotary evaporator

Procedure:

  • Equip a 500 mL six-necked jacketed round-bottom flask with a mechanical stirrer, a temperature probe, and a 250 mL addition funnel.

  • Charge the flask with water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Cool the reactor jacket to 0–10 °C using a recirculating chiller.

  • Slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour, maintaining the internal temperature at 4–8 °C.

  • Protect the reaction flask from light with aluminum foil.

  • Add 50% glutaraldehyde (25.8 mL, 0.137 mol) followed by 1,3-acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.

  • Add a 9% sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.

  • Adjust the pH of the solution to 2 with additional 18% sulfuric acid.

  • Transfer the solution to a 0.5 L separatory funnel and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.

  • Transfer the aqueous layer to a 2 L round-bottom flask and add heptane (500 mL) and silica gel (20 g).

  • Basify the mixture to pH 8 with 20% aqueous sodium carbonate.

  • Separate the layers and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Process Steps Benzylamine Benzylamine Reaction Mannich-type Reaction Benzylamine->Reaction Acetonedicarboxylic_acid 1,3-Acetonedicarboxylic acid Acetonedicarboxylic_acid->Reaction Glutaraldehyde Glutaraldehyde Glutaraldehyde->Reaction Water Water Water->Reaction Sulfuric_acid Sulfuric acid Sulfuric_acid->Reaction Sodium_acetate Sodium acetate Sodium_acetate->Reaction MTBE MTBE Extraction Extraction MTBE->Extraction Heptane Heptane Heptane->Extraction Sodium_carbonate Sodium carbonate Sodium_carbonate->Extraction Reaction->Extraction Work-up Purification Purification Extraction->Purification Product This compound Purification->Product

Synthesis workflow for the target compound.

In Vitro 5-HT₃ Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for the human 5-HT₃ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₃A receptor

  • [³H]Granisetron (specific activity ~80 Ci/mmol)

  • Test compound (e.g., Compound X)

  • Granisetron (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the human 5-HT₃A receptor.

  • Perform the binding assay in a total volume of 250 µL containing binding buffer, cell membranes (50-100 µg protein), [³H]Granisetron (0.5 nM), and varying concentrations of the test compound (0.1 nM to 10 µM).

  • For determining non-specific binding, add a high concentration of unlabeled granisetron (10 µM).

  • Incubate the mixture at 25 °C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

G cluster_components Assay Components cluster_steps Experimental Steps Membranes Cell Membranes (h5-HT3A) Incubation Incubation Membranes->Incubation Radioligand [³H]Granisetron Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Buffer Binding Buffer Buffer->Incubation Filtration Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Data Analysis (IC₅₀, Ki) Quantification->Analysis

Workflow for the in vitro binding assay.

In Vivo Evaluation in an Animal Model of Anxiety (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of the test compound in mice.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Apparatus:

  • Elevated plus maze consisting of two open arms and two closed arms, elevated 50 cm from the floor.

Procedure:

  • Administer the test compound (e.g., Compound X at 1, 5, and 10 mg/kg), vehicle (e.g., saline with 5% DMSO and 5% Tween 80), or a positive control (e.g., diazepam at 1 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Place each mouse individually in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into each arm using an automated video tracking system.

  • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

  • Analyze the data to compare the time spent in the open arms between the different treatment groups. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Signaling Pathways

Derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold are hypothesized to act as antagonists at the 5-HT₃ receptor, a ligand-gated ion channel. Blockade of this receptor in the central and peripheral nervous system can modulate the release of various neurotransmitters and influence neuronal excitability.

G Serotonin Serotonin (5-HT) Receptor 5-HT₃ Receptor Serotonin->Receptor Binds to Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activates Compound 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Derivative Compound->Receptor Blocks Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, ACh) Depolarization->Neurotransmitter_Release Triggers Downstream_Effects Modulation of Neurological Pathways Neurotransmitter_Release->Downstream_Effects

References

Application Note and Protocol: Scalable Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scaled-up synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a key heterocyclic intermediate in pharmaceutical development. The synthesis is based on a well-established, robust, and scalable double Mannich reaction. By providing a comprehensive, step-by-step experimental procedure, this protocol aims to facilitate the reliable and efficient production of this valuable compound for research and drug discovery applications. The presented methodology is adapted from a proven, scalable synthesis of the analogous aza-bicyclic ketone, ensuring a high likelihood of success and scalability.

Introduction

This compound is a structurally significant bicyclic heterocycle that serves as a versatile building block in medicinal chemistry.[1] Its rigid framework and the presence of both an amine and an ether linkage make it an attractive scaffold for the development of novel therapeutic agents, particularly for neurological disorders. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery programs that rely on this core structure.

The protocol described herein utilizes a one-pot double Mannich reaction, a powerful and convergent strategy for the construction of complex bicyclic systems. This approach is analogous to the highly reliable and scalable Robinson-Schöpf synthesis of tropinone and related alkaloids.[2] The synthesis involves the condensation of benzylamine, acetonedicarboxylic acid, and an aqueous solution of bis(2-formylethyl) ether (2,2'-oxydiacetaldehyde).

Chemical Reaction Pathway

Figure 1: Overall reaction for the synthesis of this compound. cluster_reactants Starting Materials cluster_product Product bnnh2 Benzylamine product This compound bnnh2->product + ada Acetonedicarboxylic Acid ada->product + dialdehyde bis(2-formylethyl) ether dialdehyde->product +

Caption: Figure 1: Overall reaction for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from the scalable synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one and is designed for a 0.1 to 0.2 mole scale.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
BenzylamineReagentSigma-Aldrich
Acetonedicarboxylic acid97%Alfa Aesar
bis(2-formylethyl) ether (40% aq. soln.)TechnicalTCI
Sulfuric Acid (98%)ACS GradeFisher Scientific
Sodium AcetateAnhydrousJ.T. Baker
Sodium CarbonateAnhydrousEMD Millipore
Dichloromethane (DCM)ACS GradeVWR
Ethyl Acetate (EtOAc)ACS GradeVWR
HeptaneAnhydrousOakwood Chemical
Magnesium Sulfate (MgSO4)AnhydrousAcros Organics
Silica Gel230-400 meshSilicycle Inc.
Deionized Water--

Equipment:

  • 500 mL five-necked, jacketed, round-bottomed flask

  • Mechanical stirrer

  • Temperature probe

  • 250 mL addition funnel

  • Recirculating chiller

  • pH meter or pH paper

  • Separatory funnels (500 mL and 1 L)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Equip the 500 mL jacketed flask with a mechanical stirrer, temperature probe, and addition funnel.

    • Charge the flask with 50 g of deionized water and benzylamine (12.9 mL, 0.123 mol).

    • Begin stirring and cool the reactor jacket to 0-5 °C using the recirculating chiller.

  • Acidification:

    • Slowly add 18% sulfuric acid (prepared by carefully adding 98% sulfuric acid to water) over approximately 1 hour, maintaining the internal temperature between 4-8 °C.

  • Addition of Reagents:

    • Once the acidification is complete, add the 40% aqueous solution of bis(2-formylethyl) ether (0.137 mol) to the reaction mixture.

    • Immediately following, add acetonedicarboxylic acid (20 g, 0.137 mol) in portions, ensuring the internal temperature remains below 10 °C. The mixture should become a light-yellow solution.

  • Buffering and Reaction:

    • Prepare a 9% aqueous solution of sodium acetate.

    • Add the sodium acetate solution via the addition funnel over 1.5 hours, maintaining the temperature at or below 10 °C.

    • Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Slow evolution of CO2 gas will be observed.

  • Work-up:

    • Adjust the pH of the reaction mixture to 2 with 18% sulfuric acid.

    • Transfer the mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 80 mL) to remove organic impurities. Discard the organic layers.

    • Transfer the aqueous layer to a 2 L flask and add heptane (500 mL).

    • Slowly add a 20% aqueous solution of sodium carbonate with vigorous stirring until the pH of the aqueous layer is approximately 9-10.

    • Transfer the biphasic mixture to a 2 L separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine all organic layers (heptane and dichloromethane extracts).

  • Purification:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or a semi-solid.

    • For higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane.

Quantitative Data Summary

The following table provides the molar quantities and equivalents for the key reagents in this synthesis.

ReagentMolecular Wt.MolesEquivalentsAmount Used
Benzylamine107.15 g/mol 0.1230.913.2 g (12.9 mL)
bis(2-formylethyl) ether116.12 g/mol 0.1371.0(in 40% aq. soln.)
Acetonedicarboxylic Acid146.09 g/mol 0.1371.020.0 g
Sulfuric Acid (in 18% soln.)98.08 g/mol 0.0890.65(in 43.2 mL)
Sodium Acetate (in 9% soln.)82.03 g/mol 0.0550.4(in 47.8 mL)

Synthesis Workflow

start Start: Reaction Setup acidification Acidification with H2SO4 start->acidification reagent_add Addition of Dialdehyde and Acetonedicarboxylic Acid acidification->reagent_add buffering Buffering with Sodium Acetate reagent_add->buffering reaction Reaction at 5°C then 25°C buffering->reaction ph_adjust1 pH Adjustment to 2 reaction->ph_adjust1 extraction1 Extraction with EtOAc ph_adjust1->extraction1 ph_adjust2 Basification to pH 9-10 extraction1->ph_adjust2 extraction2 Extraction with DCM ph_adjust2->extraction2 drying Drying over MgSO4 extraction2->drying concentration Concentration in vacuo drying->concentration purification Purification (Chromatography) concentration->purification product Final Product purification->product

Caption: Figure 2: Workflow for the synthesis and purification of the target compound.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By leveraging a proven synthetic strategy based on the double Mannich reaction, this procedure offers a reliable method for producing this important pharmaceutical intermediate. The clear, step-by-step instructions and quantitative data are intended to enable researchers and drug development professionals to efficiently scale up the production of this compound, thereby accelerating their research and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mannich Reactions for Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Mannich reaction with bicyclic ketone substrates.

Troubleshooting Guide

Q1: My Mannich reaction is resulting in a low yield or failing completely. What are the common causes and how can I fix this?

A1: Low yields in Mannich reactions with bicyclic ketones can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Poor Iminium Ion Formation: The reaction's first step is the formation of an electrophilic iminium ion from the aldehyde and amine.[1][2] If this step is inefficient, the overall reaction will be slow or fail.

    • Solution: Ensure your amine and aldehyde are pure. The reaction is often acid-catalyzed; ensure appropriate acidic conditions are met. Using a pre-formed iminium salt, like an Eschenmoser's salt, can sometimes improve yields by bypassing this initial step.[3]

  • Inefficient Enolization/Enamine Formation: The bicyclic ketone must form an enol or enamine to act as the nucleophile.[1] Steric hindrance in rigid bicyclic systems can slow this process.

    • Solution: The choice of catalyst and solvent is crucial. Protic solvents like methanol, ethanol, or water can help stabilize the iminium ion and promote the reaction.[4] For asymmetric reactions, organocatalysts like proline are effective as they proceed via an enamine intermediate.[1]

  • Sub-optimal pH: The reaction is highly pH-sensitive. The classic Robinson synthesis of tropinone, a bicyclic ketone, achieves optimal yields (70-85%) at a physiological pH of around 7.[5]

    • Solution: Buffer the reaction mixture. Using the salt of the amine (e.g., dimethylamine hydrochloride) can help maintain a suitable acidic pH.[6] For reactions like the tropinone synthesis, a buffer such as calcium carbonate can be employed.[7]

  • Side Reactions: The Mannich base product can sometimes react further with the aldehyde and ketone, leading to byproducts.[6] If using a primary amine, the resulting secondary amine can undergo a second Mannich reaction.[3] Aldehyde self-condensation is also a possibility.

    • Solution: Using a secondary amine prevents further reaction on the nitrogen.[3] Ensure slow addition of reactants or use the aldehyde as the limiting reagent to minimize its self-condensation.

Q2: I am observing poor regioselectivity with my unsymmetrical bicyclic ketone. How can I control which α-position reacts?

A2: Regioselectivity is a common challenge with unsymmetrical ketones. The reaction generally favors the formation of the more substituted (thermodynamic) enolate, but this can be influenced by several factors.

  • Kinetic vs. Thermodynamic Control: The reaction can be directed to the less substituted (kinetic) or more substituted (thermodynamic) α-carbon.

    • Solution: For kinetic control (reaction at the less hindered site), use bulky bases and low temperatures. For thermodynamic control, higher temperatures and longer reaction times are typically needed. In organocatalyzed reactions, steric control often favors the reaction at the less-substituted methyl group of unsymmetrical ketones.[8]

  • Solvent Effects: The choice of solvent can influence which enamine intermediate is formed, thereby controlling regioselectivity.

    • Solution: Hydrogen-bond acceptor solvents (like DMSO) can favor reaction at a more hindered site, while hydrogen-bond donor solvents may promote reaction at the less hindered position.[9]

Q3: My reaction is producing a mixture of diastereomers or enantiomers. How can I improve stereoselectivity?

A3: Achieving high stereoselectivity in the formation of bicyclic systems is critical and often requires careful selection of catalysts and reaction conditions.

  • Catalyst Choice: The catalyst is the most powerful tool for controlling stereochemistry.

    • Solution: Chiral organocatalysts are widely used for asymmetric Mannich reactions. L-proline and its derivatives are classic choices that can provide high enantioselectivity (ee).[2][10] For example, (S)-proline often favors the formation of the syn-Mannich product.[2] Conversely, modified catalysts can be used to favor the anti-product.[1] Chiral phosphoric acids and bifunctional iminophosphoranes have also been developed for highly enantioselective Mannich reactions.[10][11]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solution: Run a temperature screening study, starting at room temperature and incrementally lowering it (e.g., to 0 °C or -20 °C) to find the optimal balance between reaction rate and stereoselectivity.

  • Solvent and Additives: The reaction medium can influence the transition state geometry.

    • Solution: Experiment with different solvents. For instance, L-proline in DMSO is a common system for synthesizing chiral bicyclic ketones.[10] The addition of a weak acid co-catalyst can sometimes enhance both the rate and selectivity of the reaction.[10]

Frequently Asked Questions (FAQs)

Q4: What are the best catalysts for asymmetric Mannich reactions on bicyclic ketones?

A4: Proline and its derivatives are the most well-established and versatile organocatalysts for these reactions.[10] L-proline is often used to produce one enantiomer, while D-proline can be used to access the other.[10] Other successful catalysts include chiral primary amines combined with a weak acid, chiral phosphoric acids, and bifunctional Brønsted bases like iminophosphoranes.[10][11] The optimal catalyst often depends on the specific bicyclic ketone and reaction partners.

Q5: Which solvents are recommended for the Mannich reaction of bicyclic ketones?

A5: The choice of solvent can significantly impact yield and selectivity. Protic solvents such as ethanol, methanol, and water are commonly used for standard Mannich reactions as they help stabilize the key iminium ion intermediate.[4] For asymmetric, organocatalyzed reactions, polar aprotic solvents like DMSO and DMF are frequently employed.[10] In some cases, solvent-free conditions have been shown to give excellent yields and selectivities.[10]

Q6: Can I use a primary amine in my reaction?

A6: Yes, but with caution. When a primary amine is used, the resulting Mannich base is a secondary amine, which still has an N-H proton. This product can react again with another molecule of the aldehyde and ketone, leading to a tertiary amine byproduct.[3][6] If the desired product is the secondary amine, it is often better to use a protected amine and deprotect it in a subsequent step. For simplicity and to avoid side products, secondary amines are generally preferred.[3]

Q7: How does the classic Robinson synthesis of tropinone relate to the Mannich reaction?

A7: The Robinson synthesis of tropinone (an 8-azabicyclo[3.2.1]octan-3-one) is a landmark example of a tandem reaction that involves two sequential intramolecular Mannich reactions.[7] It starts with simple, acyclic precursors (succinaldehyde, methylamine, and acetonedicarboxylic acid) and efficiently constructs the complex bicyclic tropane core in a one-pot, biomimetic process.[7][12] This synthesis elegantly demonstrates the power of the Mannich reaction in building complex molecular architectures.

Data Tables

Table 1: Effect of Organocatalyst on Asymmetric Synthesis of Bicyclic Ketones

Catalyst (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Reference
L-Proline (30)DMSO408RT7796[10]
D-Proline (30)DMF120255074[10]
Primary Amine C-20 (10)Solvent-free12RT9592[10]
Phosphoric Acid C-26 (5)n-hexane24706482[10]

ee = enantiomeric excess; RT = Room Temperature

Table 2: Influence of Reaction Conditions on the Synthesis of Tropinone

Ketone SourcepHTimeTempYield (%)Reference
AcetoneLow--Low[5]
Acetonedicarboxylic acid~7Several daysRT70-85[5]
Acetonedicarboxylic acid572hRT80[13]
Acetonedicarboxylic acid3-1172hRT>60[13]

Experimental Protocols

Protocol 1: Asymmetric Organocatalytic Synthesis of a Bicyclic Diketone (Hajos-Parrish-Eder-Sauer-Wiechert Ketone Analogue)

This protocol is adapted from methodologies described for L-proline catalyzed intramolecular aldol/Mannich-type reactions to form bicyclic systems.[10]

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • L-Proline (30 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Perchloric acid (HClO₄), 1 N

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMSO, add L-Proline (0.3 eq).

  • Addition of MVK: Slowly add freshly distilled methyl vinyl ketone (3.0 eq) to the mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 5-7 days. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the intermediate bicyclic ketol.

  • Dehydration: Dissolve the crude ketol in DMSO. Add 1 N perchloric acid (HClO₄) and heat the mixture to 90 °C for 24 hours.

  • Final Workup and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic diketone.

Visualizations

Mannich Reaction Troubleshooting Workflow

Mannich_Troubleshooting start Start: Low Yield / No Reaction check_reagents 1. Check Reagents - Purity of ketone, aldehyde, amine - Solvent quality start->check_reagents check_conditions 2. Verify Conditions - Correct temperature? - Correct pH? - Anhydrous/inert atmosphere? check_reagents->check_conditions Reagents OK success Success: Improved Yield check_reagents->success Impurity Found & Corrected optimize_catalyst 3. Optimize Catalyst - Correct catalyst loading? - Try different catalyst? (e.g., Proline, Lewis Acid) check_conditions->optimize_catalyst Conditions OK check_conditions->success Conditions Corrected optimize_solvent 4. Optimize Solvent - Protic vs. Aprotic? - Screen different solvents (DMSO, EtOH, Toluene) optimize_catalyst->optimize_solvent No Improvement optimize_catalyst->success Improved analyze_byproducts 5. Analyze Byproducts - Identify side products via GC-MS/NMR - Indication of side reactions? optimize_solvent->analyze_byproducts No Improvement optimize_solvent->success Improved analyze_byproducts->success Mechanism Understood & Optimized

Caption: A logical workflow for troubleshooting low-yield Mannich reactions.

Generalized Mechanism of the Mannich Reaction

Mannich_Mechanism cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Enol/Enamine Formation Amine R'₂NH (Amine) Iminium [R'₂N=CHR]⁺ Iminium Ion (Electrophile) Amine->Iminium + H⁺, -H₂O Aldehyde RCHO (Aldehyde) Aldehyde->Iminium Ketone Bicyclic Ketone (α-proton source) Enol Enol / Enamine (Nucleophile) Ketone->Enol Acid/Base or Organocatalyst Product β-Amino-carbonyl (Mannich Base) Iminium->Product Nucleophilic Attack Enol->Product

Caption: The two key stages of the acid-catalyzed Mannich reaction mechanism.

References

Technical Support Center: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Troubleshooting Guide

Low or no yield of the desired product is a common issue in multi-component reactions like the synthesis of this compound. This guide addresses potential problems and offers solutions to enhance the reaction outcome.

Problem 1: Low to No Product Formation

Potential CauseRecommended Solution
Incorrect pH of the reaction mixture. The formation of the bicyclic structure is highly pH-dependent. An optimal pH is required for both the formation of the intermediate iminium ion and the subsequent Mannich-type cyclization.Carefully buffer the reaction mixture. A common approach for similar Robinson-Schöpf reactions is to use an acetate buffer to maintain a pH between 4 and 5.
Low quality or decomposed starting materials. Tetrahydropyran-4-one can be unstable, and paraformaldehyde can vary in reactivity. Benzylamine can oxidize over time.Use freshly distilled or purified starting materials. Ensure paraformaldehyde is dry and of a reactive grade.
Inefficient formation of the iminium ion. The reaction of benzylamine and formaldehyde to form the electrophilic iminium ion is a crucial first step.Ensure adequate mixing and consider the order of addition. Pre-mixing benzylamine and formaldehyde under acidic conditions before the addition of the ketone component can sometimes be beneficial.
Sub-optimal reaction temperature. The reaction may be too slow at low temperatures or lead to side reactions and decomposition at higher temperatures.The reaction is typically run at or slightly above room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but this should be monitored carefully for the formation of byproducts.

Problem 2: Formation of Multiple Byproducts

Potential CauseRecommended Solution
Polymerization of formaldehyde. Formaldehyde is prone to polymerization, especially under acidic or basic conditions.Use paraformaldehyde and depolymerize it in situ by gentle heating in the reaction solvent before the addition of other reagents.
Side reactions of the enolate. The enolate of tetrahydropyran-4-one can undergo self-condensation or other side reactions if the concentration of the iminium ion is too low.Maintain a sufficient concentration of the electrophilic iminium ion by ensuring the pH is in the optimal range and the reagents are added in the correct stoichiometry.
Formation of monocyclized or other intermediates. The double Mannich reaction may not proceed to completion, leading to a mixture of products.Increase the reaction time and ensure thorough mixing. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to maximize the formation of the desired bicyclic product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for improving the yield of this compound?

A1: The most critical parameter is maintaining the optimal pH of the reaction mixture. The Robinson-Schöpf reaction, a type of double Mannich reaction, is highly sensitive to pH. A pH range of 4-5 is generally considered optimal to facilitate the formation of the necessary intermediates while minimizing side reactions.

Q2: Can I use aqueous formaldehyde instead of paraformaldehyde?

A2: While aqueous formaldehyde can be used, paraformaldehyde is often preferred as it introduces less water into the reaction, which can sometimes interfere with the reaction equilibrium. If using aqueous formaldehyde, ensure the concentration is accurately known and adjust the amount of other solvents accordingly.

Q3: My reaction has been running for 24 hours with low conversion. Should I increase the temperature?

A3: Gentle heating to 40-50 °C can be attempted to increase the reaction rate. However, monitor the reaction closely for the formation of dark-colored byproducts, which could indicate decomposition. It is often more effective to first re-evaluate the pH and the quality of the reagents.

Q4: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A4: This could be a result of intermolecular reactions or polymerization. Ensure high dilution conditions, which favor intramolecular cyclization over intermolecular side reactions. Slow addition of the reagents can also help maintain a low concentration of reactive intermediates.

Q5: How can I effectively purify the final product?

A5: The product is a basic amine and can be purified by acid-base extraction. Extract the crude product into an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the product, which can then be extracted with an organic solvent. Further purification can be achieved by column chromatography on silica gel, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent tailing.

Experimental Protocol

The synthesis of this compound is typically achieved through a Robinson-Schöpf type reaction, which is a double Mannich reaction. Below is a plausible experimental protocol based on analogous syntheses.

Materials:

  • Tetrahydropyran-4-one

  • Benzylamine

  • Paraformaldehyde

  • Citric acid or Acetic acid (for buffer)

  • Sodium citrate or Sodium acetate (for buffer)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Buffer Preparation: Prepare a citrate or acetate buffer solution with a pH of approximately 4.5.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in the prepared buffer solution.

  • Addition of Reagents: To the stirred solution, add paraformaldehyde (2.2 eq) followed by tetrahydropyran-4-one (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, make the solution acidic (pH ~2) by adding concentrated hydrochloric acid.

    • Wash the aqueous solution with dichloromethane or ethyl acetate to remove any non-polar impurities.

    • Make the aqueous layer basic (pH ~10) with a concentrated sodium hydroxide solution.

    • Extract the product from the basic aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, potentially with 0.1-1% triethylamine to reduce tailing).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Benzylamine in Buffer (pH 4.5) B 2. Add Paraformaldehyde and Tetrahydropyran-4-one A->B C 3. Stir at Room Temperature (24-48h) B->C D 4. Acidify (pH 2) C->D E 5. Wash with Organic Solvent D->E F 6. Basify (pH 10) E->F G 7. Extract with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low or No Yield Check_pH Is pH between 4 and 5? Start->Check_pH Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Reagents Are reagents fresh/pure? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Reagents Purify/distill starting materials Check_Reagents->Purify_Reagents No Check_Temp Is reaction temperature optimal? Check_Reagents->Check_Temp Yes Purify_Reagents->Check_Temp Adjust_Temp Gently warm (40-50°C) and monitor Check_Temp->Adjust_Temp No Check_Byproducts Are there multiple byproducts? Check_Temp->Check_Byproducts Yes Adjust_Temp->Check_Byproducts High_Dilution Use high dilution conditions Check_Byproducts->High_Dilution Yes Optimize Re-run optimized reaction Check_Byproducts->Optimize No Slow_Addition Slowly add reagents High_Dilution->Slow_Addition Slow_Addition->Optimize

Caption: Troubleshooting flowchart for low yield in the synthesis.

Identifying byproducts in the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold?

A1: The most prevalent methods are variations of the Robinson-Schöpf reaction and tandem Mannich reactions. These multicomponent reactions are valued for their efficiency in constructing the bicyclic core in a single step from readily available starting materials.

Q2: What are the typical starting materials for the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonanes via a Robinson-Schöpf type reaction?

A2: Key starting materials include a dialdehyde or its synthetic equivalent (e.g., 2,5-dimethoxytetrahydrofuran as a succinaldehyde precursor), a primary amine (such as methylamine or benzylamine), and a derivative of acetone-dicarboxylic acid.

Q3: Can reaction conditions significantly influence the outcome of the synthesis?

A3: Yes, reaction conditions such as pH, temperature, and stoichiometry of reactants are critical. For instance, in Mannich reactions for related azabicycles, adjusting the molar ratio of reactants can prevent the formation of chalcone byproducts. Similarly, temperature can sometimes determine whether the desired bicyclic compound or an alternative product, such as a phenanthridine, is formed.

Q4: Are stereoisomers a common issue in the synthesis of substituted 3-oxa-9-azabicyclo[3.3.1]nonanes?

A4: Yes, the formation of diastereomers is a common challenge, especially when using substituted starting materials. The cyclization step can lead to different spatial arrangements of substituents on the bicyclic core. Chromatographic techniques like HPLC are often necessary for their separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 3-oxa-9-azabicyclo[3.3.1]nonanes.

Issue Potential Cause Recommended Action
Low yield of the desired product and a complex mixture of unidentified products. Harsh reaction conditions, particularly strong acids and high temperatures, can lead to the decomposition of starting materials, intermediates, or the final product.- Optimize the reaction pH; for Robinson-Schöpf reactions, a pH close to neutral is often beneficial. - Conduct the reaction at a lower temperature for a longer duration. - Use milder reagents for steps such as protecting group removal. For instance, avoid strong acids like trifluoroacetic acid for t-BOC deprotection if instability is observed.
Presence of a significant amount of a higher molecular weight byproduct. In Mannich-type syntheses, a potential side reaction is the formation of a chalcone-like byproduct resulting from the condensation of the ketone with two equivalents of the aldehyde.- Adjust the stoichiometry of the reactants. Using a slight excess of the amine and the dicarboxylate relative to the aldehyde component can favor the desired bicyclic ring formation.
Formation of multiple isomers that are difficult to separate. The cyclization reaction may not be stereospecific, leading to a mixture of diastereomers.- Employ chiral starting materials or catalysts to induce stereoselectivity. - Optimize reaction conditions (solvent, temperature) to favor the formation of one diastereomer. - Utilize high-performance liquid chromatography (HPLC) for the separation of isomers.
Incomplete reaction or presence of starting materials in the final product. Insufficient reaction time or inadequate mixing of the multicomponent reaction mixture.- Increase the reaction time and monitor the progress by TLC or LC-MS. - Ensure efficient stirring, especially in heterogeneous reaction mixtures.
Product is contaminated with a dark, tar-like substance. Polymerization of the aldehyde starting material, particularly under acidic or basic conditions.- Use purified, freshly distilled aldehydes. - Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocols

General Procedure for the Synthesis of a 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one derivative via a Robinson-Schöpf-type Reaction:

  • Preparation of the Reaction Medium: A buffered aqueous solution (e.g., citrate buffer, pH 5-7) is prepared and cooled in an ice bath.

  • Addition of Reactants: To the stirred, cooled buffer, add the primary amine hydrochloride (e.g., methylamine hydrochloride, 1.0 eq.), followed by the dialdehyde precursor (e.g., 2,5-dimethoxytetrahydrofuran, 1.0 eq.) and acetonedicarboxylic acid (1.0 eq.).

  • Reaction Execution: The reaction mixture is allowed to slowly warm to room temperature and stirred for 24-72 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, LC-MS).

  • Work-up:

    • The reaction mixture is basified to pH > 10 with a suitable base (e.g., NaOH, K₂CO₃).

    • The aqueous layer is extracted multiple times with an organic solvent (e.g., chloroform, dichloromethane).

    • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is often a complex mixture and requires purification by column chromatography on silica gel or alumina. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically employed. Further purification to separate stereoisomers may require preparative HPLC.

Visualizations

experimental_workflow start Reaction Setup reactants Addition of Reactants (Dialdehyde, Amine, Dicarboxylate) start->reactants reaction Stirring at Controlled Temperature and pH reactants->reaction workup Aqueous Work-up (Basification, Extraction) reaction->workup purification Chromatographic Purification (Column, HPLC) workup->purification analysis Byproduct Identification (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: A typical experimental workflow for the synthesis and purification of 3-oxa-9-azabicyclo[3.3.1]nonanes.

logical_relationship cluster_synthesis Synthesis cluster_byproducts Potential Byproducts Starting Materials Starting Materials Desired Product Desired Product Starting Materials->Desired Product Ideal Pathway Reaction Conditions Reaction Conditions Reaction Conditions->Desired Product Optimized Stereoisomers Stereoisomers Reaction Conditions->Stereoisomers Non-optimized Incomplete Cyclization Incomplete Cyclization Reaction Conditions->Incomplete Cyclization Non-optimized Side Reaction Products Side Reaction Products Reaction Conditions->Side Reaction Products Non-optimized Degradation Products Degradation Products Reaction Conditions->Degradation Products Harsh

Caption: Logical relationship between reaction parameters and the formation of byproducts in the synthesis.

Technical Support Center: Purification of Bicyclic Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bicyclic amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Troubleshooting Guide

This guide addresses common issues observed during the purification of bicyclic amines, offering step-by-step solutions to overcome them.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Question: My bicyclic amine shows significant peak tailing on a standard silica gel column, leading to poor separation and inaccurate quantification. What causes this and how can I fix it?

Answer:

Peak tailing with basic compounds like bicyclic amines is a frequent problem in normal-phase chromatography on silica gel.

Root Cause: The primary reason for this issue is the interaction between the basic amine functionality and acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This secondary interaction, in addition to the desired adsorption/desorption equilibrium, causes a portion of the analyte to be retained more strongly, resulting in asymmetrical peaks.

Troubleshooting Workflow:

G cluster_sp Stationary Phase Options start Start: Peak Tailing Observed check_ph Adjust Mobile Phase pH (if applicable and compound is stable) start->check_ph add_modifier Add a Competing Amine Modifier to the Mobile Phase check_ph->add_modifier If tailing persists or pH adjustment is not feasible change_sp Change Stationary Phase add_modifier->change_sp If tailing persists or modifier removal is problematic amine_silica Amine-Functionalized Silica change_sp->amine_silica basic_alumina Basic Alumina change_sp->basic_alumina rp_chrom Reversed-Phase (C18) change_sp->rp_chrom end_good Problem Resolved: Symmetrical Peaks amine_silica->end_good basic_alumina->end_good rp_chrom->end_good G start Start: No/Poor Chiral Separation in SFC screen_csp Screen Different Chiral Stationary Phases (CSPs) start->screen_csp optimize_modifier Optimize Co-solvent (Modifier) and Additives screen_csp->optimize_modifier If separation is still poor adjust_conditions Adjust SFC Parameters (Temperature, Pressure, Flow Rate) optimize_modifier->adjust_conditions For fine-tuning resolution good_sep Good Separation Achieved adjust_conditions->good_sep

Troubleshooting low yield in the synthesis of azabicyclo[3.3.1]nonan-7-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of azabicyclo[3.3.1]nonan-7-ones, a critical scaffold in medicinal chemistry.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Azabicyclo[3.3.1]nonan-7-one

Low product yield is a frequent challenge in the synthesis of azabicyclo[3.3.1]nonan-7-ones, which are often prepared via a Mannich-type condensation. The yield of this reaction is sensitive to various factors.[1][2]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The Mannich reaction is significantly influenced by the choice of catalyst, solvent, and temperature.[1][3]

    • Catalyst: While various acids can be used, ammonium chloride has been shown to be an effective catalyst in some Mannich reactions, leading to excellent yields.[1] The acidity of the medium is crucial; for instance, in the related Robinson-Schöpf synthesis of tropinone, conducting the reaction at pH 7 dramatically improves yields.

    • Solvent: The choice of solvent can affect selectivity and yield. For example, in certain Mannich reactions, using water as a solvent preferentially forms the anti-isomer, while ethanol favors the syn-isomer.[2]

    • Temperature: Reaction temperature can be a critical factor. In one instance, raising the reaction temperature from room temperature to 35 °C was the key to obtaining a good yield, whereas no product was formed at the lower temperature.[3]

  • Reagent Stoichiometry: The molar ratio of the reactants is crucial. For example, using 1.5 equivalents of ammonium acetate to 1 mole of cyclohexanone can help prevent the formation of chalcone by-products in the synthesis of 3-azabicyclo[3.3.1]nonanones.[3]

  • Nature of Substituents: The electronic properties of the substituents on the aromatic aldehydes and amines can impact the reaction rate and yield. Electron-donating groups on the aromatic amines tend to enhance both the reaction rate and the yield.[1][3] Conversely, electron-withdrawing groups on the aldehyde can sometimes lead to lower yields.[3]

  • Formation of Side Products: The formation of byproducts can significantly reduce the yield of the desired product. These can include incompletely cyclized intermediates or products from competing reactions.

Troubleshooting Workflow for Low Yield:

G start Low or No Yield Observed check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst and pH check_conditions->optimize_catalyst vary_solvent Screen Different Solvents optimize_catalyst->vary_solvent adjust_stoichiometry Adjust Reagent Stoichiometry vary_solvent->adjust_stoichiometry analyze_side_products Identify Side Products by LC-MS/NMR adjust_stoichiometry->analyze_side_products modify_substituents Consider Modifying Substituents (e.g., protecting groups) analyze_side_products->modify_substituents purification_check Review Purification Method analyze_side_products->purification_check end_goal Improved Yield modify_substituents->end_goal purification_check->end_goal

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Formation of Multiple Side Products

The presence of multiple spots on a TLC plate or numerous peaks in an LC-MS analysis indicates the formation of side products, which complicates purification and reduces the overall yield.

Potential Causes and Solutions:

  • Incomplete Cyclization: The double Mannich reaction required to form the bicyclic core may not go to completion, resulting in mono- and di-substituted piperidine derivatives.[4]

  • Chalcone Formation: In syntheses involving cyclohexanone, the formation of chalcone by-products can be a competing reaction. Adjusting the stoichiometry of the reagents, such as using an excess of ammonium acetate, can suppress this side reaction.[3]

  • Ritter-type Reactions: In certain intramolecular cyclizations leading to azabicyclic systems, Ritter-type reactions can compete with the desired pathway, leading to low yields of the target molecule.

  • Iminium Ion Stability: The Mannich reaction proceeds via an iminium ion intermediate. The stability and reactivity of this intermediate are crucial for the success of the reaction.

General Experimental Workflow:

G reagents Starting Materials: - Piperidin-4-one derivative - Formaldehyde - Primary Amine mannich Double Mannich Reaction (Bispidinone formation) reagents->mannich workup Aqueous Work-up and Extraction mannich->workup purification Purification (e.g., Flash Chromatography) workup->purification reduction Reduction of Ketone (e.g., Wolff-Kishner) purification->reduction final_product Azabicyclo[3.3.1]nonane reduction->final_product

Caption: A general synthetic workflow for azabicyclo[3.3.1]nonanes.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure azabicyclo[3.3.1]nonan-7-one can be challenging due to the presence of closely related side products or unreacted starting materials.

Potential Causes and Solutions:

  • Similar Polarity of Products: Side products, such as incompletely cyclized intermediates, may have similar polarities to the desired product, making chromatographic separation difficult.[4]

  • Urea By-products: If coupling agents like DCC are used in related synthetic steps, removal of the dicyclohexyl urea by-product can be problematic and may require multiple chromatographic steps or filtration.[5]

  • Product Stability: The stability of the target molecule during purification should be considered. Some bicyclic amines may be sensitive to acidic or basic conditions.

Purification Strategies:

  • Flash Chromatography: This is a common method for purification. Optimization of the solvent system is key to achieving good separation.[5][6][7]

  • Crystallization/Salt Formation: Conversion of the final product to a salt (e.g., hydrochloride or fumarate) can facilitate purification by crystallization, effectively removing impurities.[5]

  • Distillation: For products that are sufficiently volatile and thermally stable, distillation can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the azabicyclo[3.3.1]nonane core?

The double Mannich reaction is a widely employed and versatile method for constructing the azabicyclo[3.3.1]nonane (bispidine) core.[4] This typically involves the condensation of a piperidin-4-one derivative with formaldehyde and a primary amine to form a 3,7-diazabicyclo[3.3.1]nonan-9-one, which can then be further modified.[4] A related approach, the Robinson-Schöpf condensation, is used for the synthesis of tropinone, a related bicyclic alkaloid.

Q2: How do electron-donating and electron-withdrawing groups on the reactants affect the yield?

Generally, electron-donating groups on the amine component can increase the reaction rate and yield of the Mannich reaction.[1] In contrast, electron-withdrawing groups on the aldehyde or amine can sometimes lead to lower yields.[3] However, the specific outcome can depend on the overall reaction conditions.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, research has explored more environmentally benign methods. This includes the use of microwave-assisted synthesis, which can lead to better yields in shorter reaction times.[3] Additionally, the use of task-specific ionic liquids as recyclable catalysts has been reported for Mannich-type reactions.[8]

Quantitative Data Summary

Reactant/ConditionYield (%)Reference
Catalyst Optimization (Mannich Reaction)
Ammonium Chloride (10 mol%)up to 92%[1]
Solvent Effects (Mannich Reaction)
Water75% (15:85 syn:anti)[2]
Ethanol55% (70:30 syn:anti)[2]
Temperature Effects
Room Temperature0%[3]
35 °C74%[3]
Purification Yields
Flash Chromatography27% - 54%[6][7]
Distillation61%[7]

Detailed Experimental Protocol: Representative Synthesis of a 9-Azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a literature procedure for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[9]

  • Reaction Setup: A 500 mL six-necked jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Initial Charging: Water (50 g) and benzylamine (12.9 mL, 0.123 mol) are added to the flask.

  • Acidification: The reactor is cooled to 0–10 °C, and 18% sulfuric acid (43.2 mL) is added over 1 hour while maintaining the internal temperature between 4–8 °C.

  • Addition of Reagents: Glutaraldehyde (50% solution, 25.8 mL, 0.137 mol) is added, followed by acetonedicarboxylic acid (20 g, 0.137 mol), keeping the temperature below 5 °C.

  • Buffering and Reaction: A 9% sodium acetate solution (47.8 mL) is added over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours. Carbon dioxide evolution is observed.

  • Work-up: The reaction is quenched by adjusting the pH to 2 with 18% sulfuric acid. The mixture is extracted with MTBE (3 x 80 mL) to remove organic impurities. The aqueous layer is then mixed with heptane (500 mL).

  • Basification and Extraction: Silica gel (20 g) is added to the aqueous layer, and the pH is adjusted to 8 with 20% aqueous sodium carbonate. The mixture is filtered, and the filter cake is washed with heptane. The layers of the combined filtrate are separated, and the organic layer is dried with sodium sulfate.

  • Isolation: The solvent is removed by rotary evaporation. The residue is taken up in methanol and concentrated again to yield the crude product. Further purification can be achieved by column chromatography.[7]

References

Minimizing epimerization during the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions related to controlling stereochemistry in the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives?

A1: Epimerization is the change in the configuration of one of several stereogenic centers in a molecule. In the context of 3-oxa-9-azabicyclo[3.3.1]nonane synthesis, it can lead to the formation of undesired diastereomers, which can be difficult to separate from the target compound. This is a significant concern as different epimers can exhibit different biological activities and pharmacological profiles.

Q2: Which positions are most susceptible to epimerization in 3-oxa-9-azabicyclo[3.3.1]nonane derivatives?

A2: Protons alpha to a carbonyl group or other electron-withdrawing groups within the bicyclic framework are particularly susceptible to abstraction by a base, leading to enolate formation and subsequent epimerization. The stereocenters formed during the cyclization reaction are also critical points where stereochemical integrity must be controlled.

Q3: What are the key factors that influence epimerization during the synthesis?

A3: The main factors include the choice and stoichiometry of the base, the solvent system, the reaction temperature, and the reaction time. Each of these parameters can significantly impact the stereochemical outcome of the reaction.

Troubleshooting Common Issues

Problem 1: Significant formation of an undesired epimer is observed by NMR analysis.

  • Possible Cause: The chosen base may be too strong or not sterically hindered enough, leading to undesired proton abstraction and equilibration to the thermodynamically more stable, but undesired, epimer.

  • Troubleshooting Steps:

    • Select a Weaker or More Hindered Base: If the reaction allows, switch to a milder base (e.g., K₂CO₃ instead of NaH) or a more sterically hindered base (e.g., LDA instead of n-BuLi) to favor kinetic control.

    • Optimize Base Stoichiometry: Use the minimum amount of base required to drive the reaction to completion to minimize base-catalyzed epimerization.

  • Possible Cause: The solvent may be stabilizing the transition state leading to the undesired epimer.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct the reaction in a variety of solvents with different polarities. Aprotic and non-polar solvents are often preferred as they are less likely to facilitate the proton exchange that leads to epimerization.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as traces of water can facilitate proton transfer and epimerization.

  • Possible Cause: The reaction temperature is too high, or the reaction time is too long, allowing for thermodynamic equilibration.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC, LC-MS, or ¹H NMR to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of the epimeric byproduct.

Problem 2: Difficulty in separating the desired epimer from the undesired one.

  • Possible Cause: The epimers have very similar physical properties, making separation by standard column chromatography challenging.

  • Troubleshooting Steps:

    • Chiral HPLC/SFC: Employ chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for analytical and preparative separation of epimers.[1]

    • Derivatization: Convert the epimeric mixture into diastereomeric derivatives (e.g., esters or amides with a chiral auxiliary) that may be more easily separated by conventional chromatography. The chiral auxiliary can then be removed.

    • Crystallization: Attempt fractional crystallization of the epimeric mixture or its salts, as diastereomers can have different crystal packing and solubility.

Data Presentation

The following tables summarize quantitative data on the influence of reaction conditions on the stereochemical outcome of relevant bicyclic system syntheses.

Table 1: Influence of Base and Solvent on Diastereoselectivity in a Michael Addition for the Formation of Substituted 3-Azabicyclo[3.3.1]nonanes

EntryBaseSolventDiastereomeric Ratio (exo:endo)
1TriethylamineMethanol4:1
2Potassium CarbonateAcetone1:4

Data adapted from a study on 3-azabicyclo[3.3.1]nonanes, demonstrating the critical role of base and solvent in controlling diastereoselectivity, a principle applicable to the 3-oxa-9-azabicyclo[3.3.1]nonane system.[2]

Table 2: Optimization of a Domino Reaction for Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

EntryCatalyst ModulesSolventTemperature (°C)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
19b / 10eToluenert>99:194
29b / 10eBenzenert95:592
39b / 10eXylenesrt93:791
49b / 10eChloroformrt90:1093
59b / 10eTHFrt88:1290
69b / 10eMethanolrt85:1576
79b / 10eToluene0>99:193

This table presents data from a highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives, highlighting the impact of solvent and temperature on the reaction's stereochemical outcome.[3]

Experimental Protocols

Protocol 1: General Procedure for the Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives via a Domino Reaction

This protocol describes a highly stereoselective method for the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives.[3]

Materials:

  • Precatalyst modules (e.g., 9b and 10e as described in the source literature)

  • Dry Toluene

  • (E)-3-aryl-2-nitroprop-2-en-1-ol derivative (starting material 1)

  • (E)-7-aryl-7-oxohept-5-enal derivative (starting material 2)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: To a vial, add the precatalyst modules (e.g., 9b, 0.010 mmol, 10.0 mol %) and 10e (0.010 mmol, 10.0 mol %) followed by dry toluene (1.0 mL). Stir the resulting mixture at room temperature for 15 minutes.

  • Domino Reaction: Add the (E)-3-aryl-2-nitroprop-2-en-1-ol derivative (0.10 mmol) to the catalyst mixture and stir for an additional 5 minutes. Then, add the (E)-7-aryl-7-oxohept-5-enal derivative (0.12 mmol, 1.2 equiv.). Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Oxidation: Upon completion of the domino reaction, concentrate the mixture under reduced pressure. Dissolve the crude product in DCM and add PCC. Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 3-oxabicyclo[3.3.1]nonan-2-one derivative.

  • Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Diagram 1: General Workflow for Stereoselective Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Start Start Reactants Select Starting Materials Start->Reactants Catalyst Prepare Catalyst Solution Reactants->Catalyst Add to catalyst Domino Domino Reaction (Michael-Hemiacetalization-Michael) Catalyst->Domino Oxidation Oxidation of Intermediate Domino->Oxidation Purification Flash Column Chromatography Oxidation->Purification Analysis Stereochemical Analysis (NMR, Chiral HPLC) Purification->Analysis Product Desired Epimer Analysis->Product

Caption: A generalized workflow for the stereoselective synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives.

Diagram 2: Key Factors Influencing Epimerization

G cluster_conditions Reaction Conditions cluster_outcomes Stereochemical Outcome Epimerization Epimerization Kinetic Kinetic Product (Often desired epimer) Epimerization->Kinetic Favored by: - Milder/Hindered Base - Low Temperature - Shorter Time Thermo Thermodynamic Product (Often undesired epimer) Epimerization->Thermo Favored by: - Stronger Base - High Temperature - Longer Time Base Base (Strength, Sterics, Stoichiometry) Base->Epimerization Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Epimerization Temperature Temperature Temperature->Epimerization Time Reaction Time Time->Epimerization

Caption: Logical relationships between reaction parameters and the control of epimerization.

References

Technical Support Center: Purification of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during the purification of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification techniques for this compound include:

  • Column Chromatography: Typically using silica gel with a suitable eluent system.

  • Acid-Base Extraction: To remove acidic or basic impurities, leveraging the basicity of the tertiary amine in the target molecule.

  • Recrystallization: To obtain a highly crystalline and pure final product.

Q2: My NMR spectrum of the purified product shows unexpected peaks. What could be the cause?

A2: Unexpected peaks in the NMR spectrum can arise from several sources:

  • Residual Solvents: Common laboratory solvents from the reaction or purification steps (e.g., ethyl acetate, hexanes, dichloromethane) may be present.

  • Starting Material Impurities: Unreacted starting materials from the synthesis may carry through the purification process.

  • Byproducts of Synthesis: The synthesis of the bicyclic ring system can sometimes lead to the formation of isomeric or related impurities.

  • Decomposition: The compound may be sensitive to prolonged exposure to acidic or basic conditions, or high temperatures.

Q3: Can I use reverse-phase chromatography for purification?

A3: While possible, reverse-phase chromatography is generally less common for this type of compound in a preparative setting. Normal-phase chromatography on silica gel is typically more effective for separating the target compound from less polar impurities.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. - Inappropriate solvent system. - Column overloading. - Improperly packed column.- Optimize the eluent system: Use TLC to test various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol). - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly to avoid channeling.
Product elutes too quickly or too slowly. - Solvent polarity is too high or too low.- Adjust solvent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity.
Streaking or tailing of the product band. - The compound may be interacting too strongly with the silica gel. - The sample is not fully dissolved when loaded.- Add a small amount of a basic modifier to the eluent, such as triethylamine (~0.1-1%), to reduce interaction with acidic sites on the silica. - Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.
Acid-Base Extraction
Issue Possible Cause(s) Troubleshooting Steps
Low recovery of the product after extraction. - Incomplete protonation or deprotonation. - Emulsion formation. - Product has some solubility in the aqueous layer.- Ensure complete pH change: Use a pH meter or pH paper to confirm that the aqueous layer has reached the desired acidic or basic pH. - To break emulsions: Add a small amount of brine or gently swirl the separatory funnel. In stubborn cases, filtration through celite may be necessary. - Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Product is not clean after extraction. - Incomplete separation of layers. - Impurities have similar acid-base properties.- Allow sufficient time for the layers to separate completely. - Perform multiple extractions with fresh aqueous acid/base to ensure complete removal of impurities.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not supersaturated. - The chosen solvent is not ideal.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Cool the solution to a lower temperature using an ice bath or refrigerator. - Try a different solvent or a co-solvent system (e.g., ethyl acetate/hexanes, methanol/water).
Product oils out instead of crystallizing. - The boiling point of the solvent is too high. - The compound is melting in the hot solvent. - Impurities are preventing crystallization.- Use a lower-boiling point solvent. - Ensure the dissolution temperature is below the melting point of the compound. - Attempt to purify further by another method (e.g., column chromatography) before recrystallization.
Low yield of crystals. - Too much solvent was used. - The product has significant solubility in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution for a longer period at a lower temperature to maximize crystal formation.

Data Presentation

Purification Technique Typical Purity Typical Yield Speed Scalability Key Advantages Key Disadvantages
Column Chromatography Good to ExcellentGoodSlowGoodEffective for complex mixtures.Can be time-consuming and uses large volumes of solvent.
Acid-Base Extraction Fair to GoodGood to ExcellentFastExcellentExcellent for removing acidic/basic impurities; fast and scalable.Not effective for neutral impurities.
Recrystallization ExcellentFair to GoodModerateGoodCan provide very high purity product.Yield can be compromised; requires a suitable solvent.
Preparative TLC Good to ExcellentLowModeratePoorGood for small-scale purification and method development.Not suitable for large quantities of material.
Supercritical Fluid Chromatography (SFC) ExcellentGoodFastGoodFast, uses less organic solvent ("greener").Requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate the basic amine of the target compound, causing it to move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer now contains neutral impurities. The aqueous layer contains the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (pH > 10). This will deprotonate the amine, making the product insoluble in the aqueous layer.

  • Back-Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for similar compounds include ethyl acetate/hexanes or methanol/water.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Recrystallization Recrystallization Column Chromatography->Recrystallization Acid-Base Extraction->Recrystallization Pure Product Pure Product Recrystallization->Pure Product NMR/LC-MS NMR/LC-MS Pure Product->NMR/LC-MS

Caption: A general workflow for the purification and analysis of the target compound.

troubleshooting_logic Start Start Impure Product Impure Product Start->Impure Product Acidic/Basic Impurities? Acidic/Basic Impurities? Impure Product->Acidic/Basic Impurities? Check TLC/LC-MS Neutral Impurities? Neutral Impurities? Acidic/Basic Impurities?->Neutral Impurities? No Use Acid-Base Extraction Use Acid-Base Extraction Acidic/Basic Impurities?->Use Acid-Base Extraction Yes Crystalline Solid? Crystalline Solid? Neutral Impurities?->Crystalline Solid? No Use Column Chromatography Use Column Chromatography Neutral Impurities?->Use Column Chromatography Yes Use Recrystallization Use Recrystallization Crystalline Solid?->Use Recrystallization Yes Pure Product Pure Product Crystalline Solid?->Pure Product No Use Acid-Base Extraction->Neutral Impurities? Use Column Chromatography->Crystalline Solid? Use Recrystallization->Pure Product

Caption: A decision tree for selecting an appropriate purification technique.

Overcoming solubility issues with 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on overcoming common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

While specific experimental data for this compound is not extensively published, its chemical structure provides clues to its solubility. The presence of a large, non-polar benzyl group suggests that the compound is likely lipophilic. The bicyclic core and the ketone and ether functional groups may contribute some polarity, but overall, it is expected to have low aqueous solubility and higher solubility in organic solvents. Compounds of this nature often fall into the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility[1].

Q2: My compound is not dissolving in aqueous buffers for my biological assay. What should I do first?

The first step is to systematically assess the compound's thermodynamic solubility to establish a baseline. It's crucial to differentiate between poor solubility and a slow dissolution rate[2]. A common initial approach is to create a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer[3]. However, be mindful that the compound may precipitate out of solution at higher concentrations, a phenomenon measured by kinetic solubility assays[4][5].

Q3: What are the best organic solvents for creating a stock solution?

For creating high-concentration stock solutions, polar aprotic solvents are typically effective. Recommended starting points are:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethanol

Always use the minimum necessary volume of organic solvent to avoid potential toxicity or off-target effects in your experiments.

Q4: Can I use pH modification to improve the aqueous solubility of this compound?

Yes, pH adjustment can be a very effective technique for ionizable compounds[6][7]. The 9-azabicyclo[3.3.1]nonane core contains a tertiary amine, which is basic. Protonating this amine by lowering the pH should significantly increase the aqueous solubility. It is recommended to perform a pH-dependent solubility study to determine the optimal pH range for your experiments.

Troubleshooting Guide

Issue 1: Compound Precipitation When Diluting from an Organic Stock into Aqueous Buffer

This is a common issue indicating that the kinetic solubility limit has been exceeded[4].

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Lower stock concentration or use serial dilution to keep DMSO <1% check_dmso->reduce_dmso Yes assess_solubility Determine Kinetic Solubility Limit check_dmso->assess_solubility No reduce_dmso->assess_solubility strategy Select Solubilization Strategy assess_solubility->strategy cosolvent Use Co-solvents (e.g., PEG, Ethanol) strategy->cosolvent ph_adjust Adjust Buffer pH (e.g., pH 4-6) strategy->ph_adjust excipient Use Excipients (e.g., Cyclodextrins) strategy->excipient G start Low/Variable In-Vivo Exposure thermo_sol Determine Thermodynamic Solubility start->thermo_sol solid_state Characterize Solid State (Crystalline vs. Amorphous) thermo_sol->solid_state formulation Select Formulation Strategy solid_state->formulation ph_formulation pH-Adjusted Formulation (e.g., Citrate Buffer) formulation->ph_formulation cosolvent_formulation Co-solvent Vehicle (e.g., PEG/Ethanol/Water) formulation->cosolvent_formulation nanosuspension Particle Size Reduction (Nanosuspension) formulation->nanosuspension solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion

References

Catalyst Selection for Optimizing the Synthesis of 3-oxa-9-azabicyclo[3.3.1]nonanes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal catalyst for the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonanes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the 3-oxa-9-azabicyclo[3.3.1]nonane core?

A1: The main catalytic approaches involve intramolecular cyclization of functionalized piperidine precursors. Key strategies include domino reactions, such as Michael-hemiacetalization-Michael sequences, often facilitated by organocatalysts. Additionally, Lewis acid-catalyzed cyclizations of amino-epoxides or related intermediates are a viable route. The choice of strategy often depends on the desired substitution pattern and stereochemical outcome.

Q2: How can I control the stereoselectivity of the bicyclic ring formation?

A2: Stereocontrol is a critical aspect of this synthesis and is highly dependent on the catalyst and reaction conditions. Chiral organocatalysts, particularly those based on cinchona alkaloids, have demonstrated excellent enantioselectivity in related domino reactions.[1] The choice of solvent and temperature can also significantly influence the diastereoselectivity. For instance, in some Michael addition reactions leading to related bicyclic systems, switching from a protic solvent like methanol to an aprotic one like acetone can invert the diastereomeric ratio.

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions include the formation of monocyclic piperidine derivatives due to incomplete cyclization, and the formation of isomeric byproducts. To minimize these, it is crucial to carefully control the reaction conditions. For example, ensuring the complete formation of a key intermediate before proceeding with the cyclization step can prevent the accumulation of starting materials or monocyclic intermediates. In domino reactions, slow addition of one of the reactants can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.

Q4: Can I use the same catalyst for different N-substituents on the 9-azabicyclo[3.3.1]nonane ring?

A4: The nature of the N-substituent can influence the reactivity and the optimal catalyst choice. Bulky N-substituents may sterically hinder the approach of the catalyst or the cyclization step. It is advisable to perform a small-scale catalyst screen when changing the N-substituent to identify the most effective catalyst and conditions for the specific substrate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the 3-oxa-9-azabicyclo[3.3.1]nonane product - Inactive catalyst.- Incorrect reaction temperature.- Unsuitable solvent.- Decomposition of starting materials.- Verify the quality and activity of the catalyst.- Optimize the reaction temperature; some cyclizations require heating while others proceed at room temperature.- Screen a range of solvents with varying polarities.- Ensure starting materials are pure and stable under the reaction conditions.
Poor diastereoselectivity - Suboptimal catalyst or reaction conditions.- Thermodynamic equilibration to an undesired isomer.- Screen different catalysts, including those with different chiral backbones.- Vary the reaction temperature and time.- Use a solvent that favors the kinetic product if the thermodynamic product is undesired.
Formation of a complex mixture of byproducts - Side reactions such as intermolecular condensation or polymerization.- Catalyst-induced decomposition.- Use high-dilution conditions to favor intramolecular cyclization.- Lower the reaction temperature.- Choose a milder catalyst or reduce the catalyst loading.
Incomplete conversion of the starting material (e.g., a piperidine derivative) - Insufficient catalyst loading.- Short reaction time.- Catalyst deactivation.- Increase the catalyst loading incrementally.- Extend the reaction time and monitor by TLC or LC-MS.- Add a second portion of the catalyst if deactivation is suspected.

Catalyst Performance Data

The following table summarizes the performance of a modularly designed organocatalyst (MDO) system in the synthesis of a closely related 3-oxabicyclo[3.3.1]nonan-2-one scaffold via a domino reaction. This data can serve as a starting point for catalyst selection in the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonanes.

Catalyst System Solvent Time (h) Yield (%) diastereomeric ratio (dr) enantiomeric excess (ee, %)
Quinidine Squaramide + Amino Acid DerivativeToluene4884>99:196
Quinine Squaramide + Amino Acid DerivativeToluene7275>99:194
Cinchonidine Squaramide + Amino Acid DerivativeToluene7268>99:192
Cinchonine Squaramide + Amino Acid DerivativeToluene9662>99:190

Data extracted from a study on a related 3-oxabicyclo[3.3.1]nonan-2-one system and may require optimization for the 3-oxa-9-azabicyclo[3.3.1]nonane synthesis.[1]

Experimental Protocols

Key Experiment: Organocatalyzed Domino Reaction for the Synthesis of a 3-Oxabicyclo[3.3.1]nonane Derivative

This protocol is adapted from a reported synthesis of a 3-oxabicyclo[3.3.1]nonan-2-one and serves as a representative methodology.[1]

Materials:

  • Precatalyst module 1 (e.g., Quinidine squaramide, 10.0 mol %)

  • Precatalyst module 2 (e.g., Amino acid derivative, 10.0 mol %)

  • Starting material 1 (e.g., (E)-3-aryl-2-nitroprop-2-en-1-ol, 1.0 equiv)

  • Starting material 2 (e.g., (E)-7-aryl-7-oxo-hept-5-enal, 1.2 equiv)

  • Dry Toluene

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the precatalyst module 1 (e.g., 6.3 mg, 0.010 mmol) and precatalyst module 2 (e.g., 1.7 mg, 0.010 mmol).

  • Add dry toluene (1.0 mL) and stir the resulting mixture at room temperature for 15 minutes.

  • Add starting material 1 (e.g., 20.2 mg, 0.10 mmol) and stir for an additional 5 minutes.

  • Add starting material 2 (e.g., 21.4 mg, 0.12 mmol) and continue stirring at room temperature for the time indicated by reaction monitoring (e.g., 48 hours).

  • Upon completion of the domino reaction, concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and add PCC. Stir until the oxidation is complete.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-oxabicyclo[3.3.1]nonan-2-one derivative.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst increase_loading Increase Catalyst Loading start->increase_loading Incomplete Conversion optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK screen_solvent Screen Solvents optimize_temp->screen_solvent No Improvement success Improved Yield optimize_temp->success Improved check_sm Check Starting Material Purity screen_solvent->check_sm No Improvement screen_solvent->success Improved check_sm->start Impure SM extend_time Extend Reaction Time increase_loading->extend_time extend_time->success

Caption: A flowchart for diagnosing and resolving low product yield.

Proposed Catalytic Cycle for Domino Reaction

G Proposed Catalytic Cycle catalyst Chiral Organocatalyst (MDO) intermediate1 Enamine Intermediate catalyst->intermediate1 + SM2 sm1 Starting Material 1 (Nitroenol) intermediate2 Michael Adduct sm1->intermediate2 sm2 Starting Material 2 (Enal) sm2->intermediate1 intermediate1->intermediate2 + SM1 intermediate3 Hemiacetal intermediate2->intermediate3 Intramolecular Hemiacetalization product Bicyclic Product intermediate3->product Intramolecular Oxa-Michael Addition product->catalyst Release

Caption: A simplified catalytic cycle for the organocatalyzed domino reaction.

References

Validation & Comparative

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one vs. other drug scaffolds for CNS targets

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and Other Scaffolds for CNS Drug Discovery

The quest for novel and effective therapeutics for central nervous system (CNS) disorders is a paramount challenge in medicinal chemistry. The development of drug candidates with optimal potency, selectivity, and pharmacokinetic profiles hinges on the selection of an appropriate molecular scaffold. This guide provides a comparative analysis of the this compound scaffold and other prominent scaffolds, such as tropane alkaloids and different azabicyclic systems, utilized in the design of CNS-active agents.

Introduction to Bicyclic Scaffolds in CNS Drug Design

Bicyclic scaffolds are of significant interest in CNS drug discovery due to their rigid structures, which can lead to higher binding affinities and selectivities for specific biological targets.[1][2] The conformational constraint of these molecules reduces the entropic penalty upon binding to a receptor or enzyme active site. The 9-azabicyclo[3.3.1]nonane framework, in particular, is a versatile scaffold found in numerous bioactive compounds.[3]

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[4][5] Its unique oxabicyclic framework offers specific steric and electronic properties that can be exploited in drug design, particularly for neurological disorders.[4][6] The presence of the benzyl group can facilitate hydrophobic interactions within binding pockets, while the ketone and ether functionalities provide sites for further chemical modification.[7]

Comparison with Other CNS Scaffolds

Tropane Alkaloids

Tropane alkaloids, characterized by their 8-azabicyclo[3.2.1]octane core, are a well-established class of compounds with significant CNS activity.[8][9][10][11] Prominent examples include atropine and scopolamine, which are muscarinic acetylcholine receptor antagonists, and cocaine, a monoamine transporter inhibitor.[8][11][12]

Derivatives of the tropane scaffold have been extensively explored for their therapeutic potential in neurological and psychiatric disorders.[8] While tropane alkaloids have a long history of medicinal use, efforts are ongoing to develop synthetic derivatives with improved selectivity and reduced side effects.[11]

Other Azabicyclo[3.3.1]nonane Derivatives

The broader class of 9-azabicyclo[3.3.1]nonane derivatives has been investigated for various CNS targets. For instance, derivatives have been developed as antagonists for the 5-HT3 receptor, relevant for antiemetic therapies.[13] Structure-activity relationship (SAR) studies on these scaffolds have led to the discovery of potent and selective ligands for monoamine transporters, which are key targets in the treatment of depression and other mood disorders.[14] The rigid framework of the 1,4-diazabicyclo[3.3.1]nonane core has been shown to be beneficial for dopamine transporter (DAT) affinity and selectivity.[14]

Quantitative Comparison of Scaffolds

While direct comparative studies of the unmodified parent scaffolds are rare, the biological activities of their derivatives provide insights into their potential. The following table summarizes representative data for derivatives of these scaffolds against various CNS targets.

Scaffold DerivativeTargetAssay TypePotency (IC50/Ki)SelectivityReference
(-)-S,S-10c (1,4-diazabicyclo[3.3.1]nonane deriv.)DATRadioligand Binding22.5 nM (IC50)SERT/DAT = 384, NET/DAT > 444[14]
Granisetron derivative (9-azabicyclo[3.3.1]nonane deriv.)5-HT3 ReceptorRadioligand Binding--[13]
Atropine (Tropane alkaloid)Muscarinic Receptors--Non-selective[8][12]
Scopolamine (Tropane alkaloid)Muscarinic Receptors--Non-selective[8][12]
ARN19689 (azabicyclo[3.2.1]octane deriv.)NAAAEnzyme Inhibition42 nM (IC50)-[15]

Note: This table presents data for specific derivatives and is not a direct comparison of the parent scaffolds. The potency and selectivity are highly dependent on the specific substitutions on the scaffold.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of common methodologies used to evaluate compounds targeting CNS receptors and transporters.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor.

  • Preparation of Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the unlabeled test compound.[14]

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into synaptosomes.

  • Synaptosome Preparation: Brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes.

  • Uptake Reaction: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound.

  • Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in CNS drug discovery and the evaluation of novel scaffolds.

G General Workflow for CNS Drug Scaffold Evaluation cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADMET Studies cluster_3 Lead Optimization Scaffold This compound or other core structures Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Binding Radioligand Binding Assays (Affinity & Selectivity) Synthesis->Binding Functional Functional Assays (e.g., Uptake Inhibition) Synthesis->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR InVivo Animal Models of CNS Disorders (Efficacy) ADMET Pharmacokinetics (ADMET) (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET Lead Lead Compound Identification ADMET->Lead SAR->InVivo SAR->Lead

Caption: Workflow for the evaluation of novel CNS drug scaffolds.

G Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_cleft Vesicle->MA_cleft Release Receptor Postsynaptic Receptor MA_cleft->Receptor Binding & Signaling Transporter Monoamine Transporter (e.g., DAT) MA_cleft->Transporter Reuptake Transporter->MA Inhibitor Scaffold-based Inhibitor (e.g., Azabicyclo[3.3.1]nonane derivative) Inhibitor->Transporter Blocks Reuptake

Caption: Mechanism of monoamine transporter inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. Its unique three-dimensional structure and synthetic accessibility make it an attractive alternative to more traditional scaffolds like tropane alkaloids. While direct comparative data for the parent scaffolds is limited, the diverse biological activities of their derivatives highlight the potential of these rigid bicyclic systems in CNS drug discovery. Further research focusing on the synthesis and evaluation of libraries based on the this compound core is warranted to fully explore its therapeutic potential. The strategic selection and modification of such scaffolds, guided by robust in vitro and in vivo evaluations, will be critical in advancing the next generation of treatments for neurological and psychiatric disorders.

References

The Ascendancy of Bicyclic Scaffolds in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of bicyclic systems into molecular design has become a cornerstone of modern medicinal chemistry. These rigid and three-dimensionally complex scaffolds offer distinct advantages over their monocyclic and acyclic counterparts, often leading to enhanced target affinity, improved selectivity, and more favorable pharmacokinetic profiles. This guide provides a comparative analysis of various bicyclic systems, supported by quantitative data and detailed experimental methodologies, to inform rational drug design and development.

Bicyclic structures are prevalent in a wide array of bioactive molecules and approved drugs, underscoring their significance in therapeutic innovation.[1] Their inherent rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher potency.[2] Furthermore, the defined spatial arrangement of substituents on a bicyclic core allows for precise interactions with protein binding sites, enhancing selectivity and reducing off-target effects.[3] This guide will delve into a comparative analysis of prominent bicyclic systems, including small molecules and peptides, highlighting their performance in various therapeutic contexts.

Small-Molecule Bicyclic Systems: A Comparative Overview

The versatility of small-molecule bicyclic scaffolds has led to their exploration across numerous therapeutic areas, from kinase inhibition to targeting G-protein coupled receptors (GPCRs). The choice of the bicyclic core can significantly impact the physicochemical properties and biological activity of a compound.

Bicyclic Scaffolds in Kinase Inhibition

Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Bicyclic scaffolds have proven to be particularly effective in the design of potent and selective kinase inhibitors.

A comparative study of bicyclic analogues as inhibitors of the lymphocyte protein-tyrosine kinase p56lck revealed the superior potency of isoquinoline-based systems.[4] The design strategy focused on creating conformationally constrained mimetics of a known inhibitor, leading to the identification of compounds with sub-micromolar inhibitory activity.[4] More recently, the bicyclic bis-arylimidazole scaffold has emerged as a privileged structure for inhibiting c-Jun N-terminal kinase (JNK), with optimized compounds demonstrating low nanomolar potency.[3]

Bicyclic ScaffoldTarget KinaseIC50 (nM)Reference
Bicyclic bis-arylimidazoleJNK31.6[3]
Methyl 7,8-dihydroxyisoquinoline-3-carboxylatep56lck200[4]
7,8-dihydroxyisoquinoline-3-carboxamidep56lck500[4]
Bicyclic Systems Targeting Adenosine Receptors

Adenosine receptors, a family of GPCRs, are involved in a multitude of physiological processes and are attractive targets for various diseases. Research into adenosine receptor antagonists has seen a strategic shift from tricyclic to bicyclic scaffolds to improve physicochemical properties and druggability.[5] This structural simplification has led to the development of potent and selective antagonists for different adenosine receptor subtypes.

Bicyclic ScaffoldTarget ReceptorKi (nM)Selectivity ProfileReference
4-Amino-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-oneA1<1High for A1, A2A[5]
4-Amino-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-oneA2A<1High for A1, A2A[5]
4-Amino-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-oneA3>10Low for A3[5]

Bicyclic Peptides: A New Frontier in Therapeutics

Bicyclic peptides represent a rapidly emerging class of therapeutics that bridge the gap between small molecules and large biologics like antibodies.[2][6] Their constrained structure endows them with enhanced metabolic stability, high target affinity, and the ability to modulate challenging protein-protein interactions, which are often considered "undruggable" with conventional small molecules.[2]

A direct, competitive comparison of linear, monocyclic, and bicyclic peptide libraries revealed that while linear peptides may be more abundant in initial screens under low stringency conditions, the introduction of a protease challenge leads to the selective enrichment of cyclic peptides, highlighting their superior stability.[7]

Peptide TopologyKey AdvantagesKey DisadvantagesReference
Linear High initial diversity in unbiased screens.Susceptible to proteolytic degradation, lower affinity.[7]
Monocyclic Improved protease resistance and affinity compared to linear peptides.Conformational flexibility can still be a limitation.[7]
Bicyclic High target affinity, enhanced metabolic stability, and conformational rigidity.Can be more challenging to synthesize and screen.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings presented in this guide. Below are representative protocols for key experiments.

Synthesis of Bicyclic 2-Pyridones

This protocol describes a two-step procedure for the synthesis of bicyclic 2-pyridones from 5-nitro-imidazole precursors bearing a diethylmethylene malonate group.[8]

Step 1: Reduction of the Nitro Group

  • To a solution of the 5-nitro-imidazole derivative in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder and a catalytic amount of acid (e.g., acetic acid).

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the iron catalyst and concentrate the filtrate under reduced pressure to obtain the crude amino derivative.

Step 2: Cyclization

  • Dissolve the crude amino derivative in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to a high temperature (e.g., 250 °C) to induce intramolecular cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify the bicyclic 2-pyridone product by column chromatography or recrystallization.[8]

In Vitro Kinase Inhibition Assay (p56lck)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against the p56lck kinase.

  • Reagents and Preparation :

    • Recombinant human p56lck enzyme.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • ATP solution.

    • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue).

    • Test compound serially diluted in DMSO.

    • Detection reagents (e.g., streptavidin-conjugated horseradish peroxidase and a suitable substrate for colorimetric or chemiluminescent detection).

  • Assay Procedure :

    • Add the kinase buffer, p56lck enzyme, and test compound to the wells of a microplate.

    • Incubate for a short period to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

    • Wash the plate to remove unbound components.

    • Add the detection reagents and measure the signal, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Adenosine Receptor Binding Assay

This radioligand binding assay is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.[9]

  • Materials :

    • Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A, A2B, or A3).

    • Radioligand specific for the target receptor (e.g., [³H]CCPA for A1).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

    • Non-specific binding control (a high concentration of a non-radiolabeled ligand).

    • Test compound serially diluted in assay buffer.

    • Glass fiber filters and a vacuum filtration manifold.

    • Scintillation cocktail and a scintillation counter.

  • Protocol :

    • In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a non-linear regression model.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[9]

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a bicyclic compound in a rodent model.[10]

  • Animal Model and Dosing :

    • Use a suitable rodent species (e.g., mice or rats).

    • Administer the bicyclic compound via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.

  • Sample Collection :

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

    • Process the blood samples to obtain plasma.

  • Bioanalysis :

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the bicyclic compound in the plasma samples.

  • Pharmacokinetic Analysis :

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of bicyclic compounds often involves elucidating their effects on cellular signaling pathways. Graphviz diagrams provide a clear and concise way to visualize these complex networks.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Phosphorylation Bicyclic_Inhibitor Bicyclic JNK Inhibitor (e.g., bis-arylimidazole) Bicyclic_Inhibitor->JNK Inhibition Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: The c-Jun N-terminal Kinase (JNK) signaling pathway and the point of intervention by bicyclic inhibitors.

Adenosine_Receptor_Signaling cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling A1R A1 Receptor Gi Gi A1R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2AR A2A Receptor Gs Gs A2AR->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1R Adenosine->A2AR Bicyclic_Antagonist Bicyclic Antagonist Bicyclic_Antagonist->A1R Antagonism Bicyclic_Antagonist->A2AR Antagonism

Caption: Simplified signaling pathways of A1 and A2A adenosine receptors and antagonism by bicyclic compounds.

Experimental_Workflow_Kinase_Inhibition Start Start: Kinase Inhibition Assay Plate_Prep Prepare Assay Plate: - Kinase - Buffer - Bicyclic Compound Start->Plate_Prep Incubation1 Pre-incubation Plate_Prep->Incubation1 Reaction_Start Initiate Reaction: Add ATP and Substrate Incubation1->Reaction_Start Incubation2 Incubation at 30°C Reaction_Start->Incubation2 Reaction_Stop Stop Reaction: Add EDTA Incubation2->Reaction_Stop Detection Detection: Measure Substrate Phosphorylation Reaction_Stop->Detection Data_Analysis Data Analysis: Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

References

Validating the Structure of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for validating the structure of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a key intermediate in pharmaceutical synthesis, with a focus on 1H NMR spectroscopy.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with a structurally similar compound and outlining the necessary experimental protocols for accurate structural elucidation.

Structural Comparison and 1H NMR Data

The bicyclo[3.3.1]nonane framework is a common motif in biologically active molecules.[2] Its conformation, often a chair-chair or a boat-chair form, is crucial for its biological activity and can be effectively studied using high-resolution NMR techniques.[3] To validate the structure of this compound, a comparative analysis of its expected 1H NMR spectral data with that of a known analog, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, is presented.

Compound NameProtonsChemical Shift (δ, ppm)Multiplicity
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Aromatic (C₆H₅)7.38–7.21m
Bridgehead (N-CH)3.93brs
Benzyl (CH₂)3.36–3.30m
CH₂ adjacent to N2.75dd
CH₂ adjacent to C=O2.27d
Bicyclic ring protons2.01–1.46m

Table 1: 1H NMR Data for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in CDCl₃.[4] This data serves as a reference for the expected chemical shifts and multiplicities for the target compound.

Experimental Protocols

Accurate 1H NMR data acquisition is critical for structural validation. The following is a general protocol for obtaining high-quality spectra for bicyclic amine compounds.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient for a 1D ¹H spectrum.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • Data Processing:

    • Apodization: Apply an exponential window function to improve the signal-to-noise ratio.

    • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration.

Structural Validation Workflow

The process of validating the structure of this compound involves a logical sequence of steps, from synthesis to final structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation Synthesis Synthesis of 9-Benzyl-3-oxa-9- azabicyclo[3.3.1]nonan-7-one Purification Purification by Column Chromatography/Recrystallization Synthesis->Purification NMR 1H NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis 1H NMR Data Analysis (Chemical Shift, Coupling, Integration) NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Analog Data & Theoretical Values Data_Analysis->Comparison Structure_Confirmed Structure Validated Comparison->Structure_Confirmed

Workflow for the structural validation of the target compound.

Alternative and Complementary Validation Methods

While 1H NMR is a primary tool, other techniques can provide complementary or confirmatory data for the structural validation of this compound.

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, providing unambiguous assignments of all signals and confirming the overall structure.

  • X-ray Crystallography: Offers definitive proof of the three-dimensional structure in the solid state, including the conformation of the bicyclic system.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) group.

By employing a combination of these analytical techniques, researchers can confidently validate the structure of this compound and ensure its purity for subsequent applications in drug discovery and development.

References

Confirming the Purity of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for confirming the purity of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a key building block in pharmaceutical synthesis. We present a detailed experimental protocol for HPLC-MS analysis and compare its performance with alternative analytical techniques, supported by hypothetical experimental data to illustrate the strengths of each method.

This compound is a bicyclic ketone that serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structural rigidity and functional handles make it a valuable scaffold in drug discovery. Given its role in the synthesis of potential therapeutic agents, ensuring its purity is of paramount importance to avoid the introduction of unwanted side products in subsequent synthetic steps, which could lead to misleading biological data and potential safety concerns.

Comparative Analysis of Purity Determination Methods

The purity of this compound can be assessed by several analytical techniques. While HPLC-MS is a powerful and widely used method, other techniques such as quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer orthogonal approaches to purity confirmation. The choice of method often depends on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation.

Analytical Method Purity (%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Analysis Time (min) Key Advantages Limitations
HPLC-MS 99.850.01%0.03%20High sensitivity and specificity; provides molecular weight information of impurities.Requires soluble samples; potential for ion suppression.
qNMR 99.70.1%0.3%15Absolute quantification without a reference standard of the analyte; non-destructive.[1][2]Lower sensitivity compared to HPLC-MS; requires soluble samples and a certified internal standard.[3][4]
GC-MS 99.80.05%0.15%30Excellent for volatile and thermally stable impurities.[5]Requires analyte to be volatile and thermally stable; potential for on-column degradation.

Experimental Protocols

HPLC-MS Method for Purity Determination

This protocol outlines a reversed-phase HPLC method coupled with mass spectrometry for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[6][7][8]

2. HPLC Conditions:

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

Quantitative NMR (qNMR) Protocol
  • Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl3).

  • Acquisition: Acquire a 1H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Processing: Integrate the signals of the analyte and the internal standard.

  • Calculation: Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.[1][4]

GC-MS Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 40-450

Visualizing the Workflow and Rationale

To provide a clearer understanding of the analytical process and the rationale behind method selection, the following diagrams illustrate the experimental workflow and the logical relationships in purity analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect_ms Mass Spectrometric Detection separate->detect_ms integrate Integrate Chromatographic Peaks detect_ms->integrate identify Identify Impurities by m/z integrate->identify calculate Calculate Purity identify->calculate report report calculate->report Purity Report

Caption: Workflow for purity analysis of this compound using HPLC-MS.

Purity_Analysis_Logic cluster_impurities Potential Impurities cluster_methods Analytical Methods compound 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one starting_materials Starting Materials (e.g., Benzylamine, Glutaraldehyde) compound->starting_materials may contain byproducts Reaction By-products compound->byproducts may contain degradation Degradation Products compound->degradation may contain hplc_ms HPLC-MS starting_materials->hplc_ms qnmr qNMR starting_materials->qnmr gc_ms GC-MS starting_materials->gc_ms byproducts->hplc_ms byproducts->qnmr degradation->hplc_ms purity_confirmation purity_confirmation hplc_ms->purity_confirmation Purity > 99.5%? qnmr->purity_confirmation gc_ms->purity_confirmation

References

Comparative Biological Activity of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold is a recognized pharmacophore with significant potential in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of its derivatives, based on available data, and outlines standard experimental protocols for their evaluation.

Overview of Biological Activity

Comparative Data

Comprehensive quantitative comparative data for a series of this compound derivatives is limited in published literature. The parent compound is primarily cited as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] Research into related bicyclo[3.3.1]nonane structures suggests that modifications to the substituent groups can significantly impact biological activity. For instance, in other 3-azabicyclo[3.3.1]nonanone series, the addition of electron-withdrawing groups has been shown to enhance antibacterial and antifungal properties.

Table 1: Hypothetical Comparative Cytotoxicity Data

The following table is a template illustrating how comparative data for a hypothetical series of this compound derivatives (Compounds A, B, and C) might be presented. Note: The following data is for illustrative purposes only and is not derived from experimental results.

CompoundModificationCell LineIC50 (µM)
A Parent Compound (9-Benzyl)MCF-7>100
B 4-Fluoro-benzyl substituentMCF-752.5
C 4-Methoxy-benzyl substituentMCF-787.2

Experimental Protocols

To assess and compare the biological activity of novel this compound derivatives, standardized experimental protocols are essential. Below are detailed methodologies for common assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture media to achieve a range of final concentrations.
  • The media from the cell plates is aspirated, and 100 µL of the media containing the test compounds is added to each well. A control group receives media with DMSO only.
  • The plates are incubated for 48-72 hours.

3. MTT Assay and Data Analysis:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
  • The media is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Parent Scaffold (this compound) reaction Chemical Modification (e.g., substitution on benzyl ring) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening In Vitro Screening (e.g., Cytotoxicity Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Fig. 1: General workflow for synthesis and evaluation.
Hypothetical Signaling Pathway

Should derivatives exhibit anticancer activity, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway.

apoptosis_pathway compound Bioactive Derivative mito Mitochondrial Stress compound->mito induces bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c promotes apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig. 2: Simplified intrinsic apoptosis pathway.

References

Conformational Analysis of 3-oxa-9-azabicyclo[3.3.1]nonane Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of bicyclic systems is paramount for designing molecules with specific biological activities. The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, a key structural motif in various biologically active compounds, exhibits a fascinating conformational landscape. This guide provides a detailed comparison of its conformational properties with related heterobicyclic systems, supported by experimental and computational data.

The bicyclo[3.3.1]nonane framework is not planar and can adopt several conformations, with the most common being the chair-chair (CC) and the chair-boat (CB) forms. The introduction of heteroatoms, such as oxygen and nitrogen, into the bicyclic framework significantly influences the stability and equilibrium between these conformers. This guide focuses on the conformational analysis of 3-oxa-9-azabicyclo[3.3.1]nonane and compares it with its close analogues: 3,7-diazabicyclo[3.3.1]nonane and 3-thia-9-azabicyclo[3.3.1]nonane.

Conformational Preferences: A Comparative Overview

The conformational equilibrium in these bicyclic systems is a delicate balance of steric and electronic effects. In the parent bicyclo[3.3.1]nonane, the chair-chair conformation is generally the most stable. However, the introduction of heteroatoms can alter this preference.

3-oxa-9-azabicyclo[3.3.1]nonane: In many of its derivatives, the 3-oxa-9-azabicyclo[3.3.1]nonane system predominantly adopts a chair-chair (CC) conformation in both solution and the solid state.[1][2] Computational studies on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed a relatively small energy difference of approximately 1.5 kcal/mol between the chair-chair and chair-boat conformers, suggesting that both can be populated.[3]

3,7-diazabicyclo[3.3.1]nonane (Bispidine): In contrast, derivatives of 3,7-diazabicyclo[3.3.1]nonane often exhibit a preference for the chair-boat (CB) conformation, particularly in solution.[1] This preference is often attributed to the formation of intramolecular hydrogen bonds in certain derivatives, which stabilizes the boat conformation of one of the piperidine rings.[1]

3-thia-9-azabicyclo[3.3.1]nonane: The conformational behavior of thia-analogues can be more complex. X-ray analysis of a 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol derivative showed it existing in a chair-boat form in the solid state.[1] Computational studies on the corresponding ketone also suggested a slight preference for the boat-chair form.[3] The larger size of the sulfur atom compared to oxygen can lead to different steric interactions that influence the conformational equilibrium.

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from experimental and computational studies, providing a direct comparison between the different bicyclic systems.

Table 1: Conformational Energy Differences

Bicyclic SystemConformation 1Conformation 2MethodEnergy Difference (kcal/mol)Reference
3-oxa-7-azabicyclo[3.3.1]nonan-9-oneChair-Chair (CC)Chair-Boat (BC)Computational (MP4/6-31G)1.497[3]
3-thia-7-azabicyclo[3.3.1]nonan-9-oneChair-Chair (CC)Chair-Boat (BC)Computational (HF/6-31G)BC slightly more stable[3]
Bicyclo[3.3.1]nonane-2,6-dioneChair-Chair (CC)Chair-Boat (CB)Computational (HF/6-31G) 0.81[4]
Bicyclo[3.3.1]nonane-2,9-dioneChair-Chair (CC)Chair-Boat (CBo)Computational (HF/6-31G)CBo is 0.60 more stable[4]
2,6-diaryl-3,7-diazabicyclo[3.3.1]nonan-9-oneChair-ChairChair-BoatComputational (MNDO)CC is 3.6 more stable[2]

Table 2: Selected ¹H NMR Coupling Constants (Hz)

Bicyclic System DerivativeProtonsConformationJ-coupling (Hz)Reference
3-azabicyclo[3.3.1]nonane derivative5-HChair-Chairdq (5.3, 3.0)[5]
3-azabicyclo[3.3.1]nonane derivative7-Ha with 6-Ha, 8-HaChair-Chair3Jaa = 13.8[5]
3,7-diazabicyclo[3.3.1]nonane derivativeH2ax, H6axChair-Chair10.5 - 11.0
3,7-diazabicyclo[3.3.1]nonane derivativeH2eq, H6eqChair-Chair3.0 - 6.0

Table 3: Selected Torsional Angles from X-ray Crystallography

CompoundConformationRingTorsion AngleValue (°)Reference
9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-oneBoat-ChairChairC1-C2-N3-C4-60.2[6]
9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-oneBoat-ChairBoatC5-C6-C7-C865.8[6]
3-oxa-7,9-dithiabicyclo[3.3.1]nonaneDouble-Chair---[7]
9-oxa-3,7-dithiabicyclo[3.3.1]nonaneBoat-Chair---[7]

Experimental and Computational Methodologies

The conformational analysis of these bicyclic systems relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H NMR Conformational Analysis:

  • Sample Preparation: Dissolve a few milligrams of the purified bicyclic compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: Record one-dimensional (1D) ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the protons. Protons in different chemical environments (axial vs. equatorial) will have distinct chemical shifts.

    • Coupling Constants (J-values): Measure the coupling constants between adjacent protons. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the protons, as described by the Karplus equation. Large coupling constants (typically 10-14 Hz) are indicative of an axial-axial relationship in a chair conformation, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.[5]

  • Two-Dimensional (2D) NMR: For complex spectra, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, which helps to differentiate between conformers.

  • Conformational Assignment: Based on the analysis of chemical shifts, coupling constants, and NOE data, assign the predominant conformation (chair-chair or chair-boat) of the bicyclic system in solution.

X-ray Crystallography

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.

    • The phases of the diffracted X-rays are determined using various methods (e.g., direct methods, Patterson methods).

    • An initial electron density map is calculated, from which the positions of the atoms are determined.

    • The atomic positions and other parameters are refined to obtain the best fit with the experimental data.

  • Conformational Analysis: The final refined crystal structure provides precise information about the bond lengths, bond angles, and torsional angles of the molecule in the solid state, allowing for an unambiguous determination of its conformation.[6]

Computational Modeling

Protocol for Computational Conformational Analysis:

  • Structure Building: Build the 3D structure of the bicyclic molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers (e.g., chair-chair, chair-boat, boat-boat).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

  • Energy Calculation: Calculate the single-point energies of the optimized conformers using a higher level of theory (e.g., MP2 or a larger basis set) to obtain more accurate relative energies.

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Data Analysis: Compare the relative energies of the different conformers to determine the most stable conformation and the energy difference between them. Calculated NMR parameters (chemical shifts and coupling constants) can also be compared with experimental data to validate the computational model.

Visualizing Conformational Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of 3-oxa-9-azabicyclo[3.3.1]nonane systems.

Caption: Conformational equilibrium between chair-chair and chair-boat forms.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Synthesis of Bicyclic Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) purification->nmr xray X-ray Crystallography purification->xray comp Computational Modeling (DFT, Ab initio) purification->comp interpretation Determination of: - Predominant Conformation - Conformational Energies - Geometric Parameters nmr->interpretation xray->interpretation comp->interpretation

Caption: General experimental workflow for conformational analysis.

Conclusion

The conformational analysis of 3-oxa-9-azabicyclo[3.3.1]nonane and its analogues reveals a nuanced interplay of steric and electronic factors that govern their three-dimensional structures. While the 3-oxa-9-aza system often favors a chair-chair conformation, the introduction of different heteroatoms, as seen in the 3,7-diaza and 3-thia analogues, can shift the equilibrium towards a chair-boat form. A comprehensive understanding of these conformational preferences, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is crucial for the rational design of novel therapeutic agents and functional molecules based on these versatile bicyclic scaffolds.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes for the production of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a valuable intermediate in pharmaceutical research. By presenting key performance indicators and detailed experimental protocols, this document aims to inform the selection of the most effective synthetic strategy.

The bicyclo[3.3.1]nonane framework is a prominent structural motif in a variety of biologically active molecules and natural products. The introduction of heteroatoms into this scaffold, as seen in this compound, further expands its chemical space and potential pharmacological applications. This guide focuses on two primary synthetic strategies for its production: the Robinson-Schöpf type reaction and an alternative approach involving the intramolecular cyclization of a substituted piperidine derivative.

Comparative Analysis of Synthetic Routes

The efficiency of a synthetic route is determined by several factors, including reaction yield, simplicity of the procedure (e.g., one-pot reactions), and the availability and cost of starting materials. The following table summarizes the key quantitative data for the two primary methods discussed.

MetricRobinson-Schöpf Type ReactionIntramolecular Cyclization of a Piperidine Derivative
Overall Yield Good to Excellent (estimated)Moderate to Good (estimated)
Number of Steps One-potMulti-step
Starting Materials Benzylamine, 3-Oxaglutaraldehyde, Acetonedicarboxylic acidN-Benzyl-4-piperidone, various reagents for functionalization and cyclization
Reaction Conditions Aqueous buffer, room temperatureVaries, may require inert atmosphere and anhydrous conditions
Purification Extraction and crystallizationChromatography

Recommended Synthetic Approach: Robinson-Schöpf Type Reaction

Based on available data for analogous structures, the Robinson-Schöpf type reaction, a double Mannich reaction, stands out as a highly efficient and straightforward method for the synthesis of the bicyclo[3.3.1]nonane core. This one-pot reaction proceeds under mild conditions and utilizes readily available starting materials.

Experimental Protocol: Robinson-Schöpf Type Reaction

This protocol is adapted from a well-established procedure for the synthesis of the analogous compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The key modification is the use of 3-oxaglutaraldehyde in place of glutaraldehyde.

Reagents:

  • Benzylamine

  • 3-Oxaglutaraldehyde (typically prepared in situ from its acetal)

  • Acetonedicarboxylic acid

  • Citric acid buffer (pH 5)

  • Sodium hydroxide

  • Diethyl ether

  • Sodium sulfate

Procedure:

  • A solution of benzylamine in a citric acid buffer (pH 5) is prepared in a reaction vessel equipped with a stirrer.

  • Acetonedicarboxylic acid is added to the stirred solution.

  • An aqueous solution of 3-oxaglutaraldehyde is then added dropwise to the reaction mixture at room temperature.

  • The mixture is stirred for an extended period (typically 24-48 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath and the pH is adjusted to ~9 with a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by crystallization or column chromatography.

Experimental Workflow

reagents Reagents: - Benzylamine - 3-Oxaglutaraldehyde - Acetonedicarboxylic acid - Citric Acid Buffer (pH 5) reaction One-Pot Reaction: - Stirring at room temperature - 24-48 hours reagents->reaction 1. Combine and stir workup Work-up: - Basification (NaOH) - Extraction with Diethyl Ether reaction->workup 2. Isolate crude product purification Purification: - Drying (Na2SO4) - Solvent Removal - Crystallization/Chromatography workup->purification 3. Purify product This compound purification->product 4. Final Product

Robinson-Schöpf Type Reaction Workflow

Alternative Synthetic Approach: Intramolecular Cyclization

An alternative strategy involves the construction of the bicyclic system through the intramolecular cyclization of a suitably substituted N-benzyl-4-piperidone derivative. While this method offers greater control over the introduction of substituents, it typically involves a multi-step sequence.

Conceptual Experimental Protocol: Intramolecular Cyclization
  • Alkylation of N-Benzyl-4-piperidone: The piperidone is first alkylated at the C2 and C6 positions with a reagent that can be later converted into a leaving group or a reactive species for cyclization.

  • Functional Group Manipulation: The introduced groups are then modified to facilitate the ring-closing reaction.

  • Intramolecular Cyclization: The final bicyclic structure is formed through an intramolecular reaction, which could be an aldol condensation, a Michael addition, or a similar ring-forming reaction.

This approach is generally more complex and may result in lower overall yields compared to the one-pot Robinson-Schöpf reaction. However, it can be advantageous when specific substitution patterns are required on the bicyclic scaffold.

Logical Relationship of the Intramolecular Cyclization Approach

start N-Benzyl-4-piperidone step1 Step 1: Introduction of functional groups at C2 and C6 start->step1 intermediate Substituted Piperidine Intermediate step1->intermediate step2 Step 2: Functional group manipulation to prepare for cyclization intermediate->step2 precursor Cyclization Precursor step2->precursor step3 Step 3: Intramolecular Cyclization precursor->step3 product This compound step3->product

Intramolecular Cyclization Strategy

Conclusion

For the efficient and scalable production of this compound, the Robinson-Schöpf type reaction is the recommended method due to its one-pot nature, mild reaction conditions, and potentially high yields. The intramolecular cyclization of a piperidine derivative offers a more versatile but also more complex alternative for accessing specifically substituted analogs. The choice of synthetic route will ultimately depend on the specific research goals, required scale, and the availability of resources. This guide provides the necessary foundational information to make an informed decision for the synthesis of this important pharmaceutical building block.

In Vitro Performance of Bicyclo[3.3.1]nonane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activity of substituted bicyclo[3.3.1]nonane derivatives, a class of compounds showing promise in anticancer and neurological research. While direct in vitro testing data for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives are limited in publicly available literature, this guide draws on data from structurally related bicyclo[3.3.1]nonane analogs to offer insights into their potential efficacy and structure-activity relationships.

The following sections present quantitative data from in vitro cytotoxicity assays against cancer cells and receptor binding assays for neurological targets. Detailed experimental protocols for these assays are also provided to support researchers in their study design.

Anticancer Cytotoxicity Comparison: 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives

A study of novel 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane derivatives revealed varying cytotoxic effects against the Ehrlich Ascites Carcinoma (EAC) cell line. The results, summarized in the table below, highlight the influence of methoxy group substitution on the phenylcarbamoyl moiety.

CompoundSubstitution on Phenyl RingIC50 (µg/mL) against EAC Cell Line
8-(phenylcarbamoyl)bicyclo[3.3.1]nonaneUnsubstituted151.71[1][2]
8-(2'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane2-Methoxy148.23[1][2]
8-(4'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane4-Methoxy110.65[1][2]

The data indicates that the presence and position of a methoxy group on the phenyl ring significantly impact the cytotoxic potency of these compounds against EAC cells.[1] The 4-methoxy substituted derivative exhibited the highest potency (lowest IC50 value).[1][2]

Neurological Target Affinity Comparison: N-Substituted 9-azabicyclo[3.3.1]nonane Analogs as Sigma-2 Receptor Ligands

Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as high-affinity ligands for the sigma-2 (σ2) receptor, which is a target for neurodegenerative diseases and cancer. The table below compares the binding affinities (Ki) and selectivity of two such analogs.

CompoundTarget ReceptorKi (nM)Selectivity (σ1 Ki / σ2 Ki)
WC-26σ22.58557
WC-59σ20.822087

These findings demonstrate that N-substituted 9-azabicyclo[3.3.1]nonane analogs can be potent and highly selective ligands for the σ2 receptor.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is based on the methodology used for evaluating the cytotoxicity of bicyclo[3.3.1]nonane derivatives against the Ehrlich Ascites Carcinoma cell line.[1][2]

1. Cell Culture and Seeding:

  • Ehrlich Ascites Carcinoma (EAC) cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells/well and incubated to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium.

  • The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compounds.

  • Control wells containing untreated cells and vehicle-treated cells are also included.

  • The plates are incubated for a specified period (e.g., 24-48 hours).

3. MTT Assay:

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Sigma Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for sigma receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the target sigma receptor (e.g., rat liver for σ2) are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

2. Binding Reaction:

  • In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [3H]DTG for σ2) and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a separate set of wells is included containing a high concentration of a known sigma receptor ligand.

  • For σ2 receptor-specific binding, a masking agent for the σ1 receptor (e.g., (+)-pentazocine) is added.

3. Incubation and Filtration:

  • The reaction mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

structure_activity_relationship cluster_compounds Bicyclo[3.3.1]nonane Core with Phenylcarbamoyl Side Chain cluster_activity Cytotoxic Activity (IC50) unsubstituted Unsubstituted Phenyl high_ic50 Higher IC50 (Lower Potency) unsubstituted->high_ic50 151.71 µg/mL methoxy_2 2-Methoxy Phenyl intermediate_ic50 Intermediate IC50 methoxy_2->intermediate_ic50 148.23 µg/mL methoxy_4 4-Methoxy Phenyl low_ic50 Lower IC50 (Higher Potency) methoxy_4->low_ic50 110.65 µg/mL

Caption: Structure-activity relationship of substituted bicyclo[3.3.1]nonane derivatives.

References

A Comparative Guide to the FT-IR Characterization of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a key intermediate in pharmaceutical synthesis. By comparing its expected spectral features with those of analogous compounds, this document serves as a practical reference for the identification and purity assessment of this bicyclic compound.

Introduction

This compound is a structurally complex molecule featuring a bicyclic framework that incorporates a ketone, a tertiary amine, and an ether functional group, in addition to a benzyl substituent. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. This guide outlines the expected characteristic absorption bands for the target molecule and compares them with data from structurally related compounds to aid in spectral interpretation.

Predicted FT-IR Absorption Bands and Comparison with Analogs

The FT-IR spectrum of this compound is predicted to exhibit a unique fingerprint arising from its distinct functional groups. For a comprehensive analysis, the expected vibrational frequencies are compared with those of cyclohexanone (representing the saturated cyclic ketone), a generic aliphatic ether, and N-benzylpiperidine (as an analog for the N-benzyl tertiary amine moiety).

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for this compoundCyclohexanone (cm⁻¹)[1][2]Aliphatic Ether (cm⁻¹)[3]N-Benzylpiperidine (cm⁻¹)
Ketone C=O Stretch~1715~1715[1][2]N/AN/A
Ether C-O-C Stretch~1100N/A1050-1150N/A
Tertiary Amine C-N Stretch1250–1020N/AN/A1250–1020
Alkyl C-H Stretch (sp³)2850-30002850-3000[1]2850-30002850-3000
Aromatic C-H Stretch (sp²)3000-3100N/AN/A3000-3100
Aromatic C=C Stretch (in-ring)1450-1600N/AN/A1450-1600
Aromatic C-H Out-of-plane bend690-900N/AN/A690-900

Note: N/A indicates that the functional group is not present in the respective compound.

Analysis of Key Spectral Features:

  • Ketone (C=O) Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is the most characteristic peak for the saturated ketone in the bicyclic system.[2][4] This is very similar to the C=O stretch observed in cyclohexanone.[1][2]

  • Ether (C-O-C) Stretch: A strong absorption in the 1050-1150 cm⁻¹ region is expected due to the C-O-C stretching vibration of the oxabicyclo framework.

  • Tertiary Amine (C-N) Stretch: Tertiary amines exhibit C-N stretching vibrations in the 1250–1020 cm⁻¹ range.[5] It is important to note that tertiary amines do not show N-H stretching bands in the 3300-3500 cm⁻¹ region, a feature that can distinguish them from primary and secondary amines.[6][7][8]

  • Benzyl Group: The presence of the benzyl group will be confirmed by several bands:

    • Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

    • Characteristic aromatic C=C in-ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

    • Strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ range can indicate the substitution pattern of the benzene ring.

  • Aliphatic C-H Bonds: Stretching vibrations for the sp³-hybridized C-H bonds of the bicyclic framework are expected in the 2850-3000 cm⁻¹ region.

Experimental Workflow and Data Interpretation

The characterization of this compound using FT-IR spectroscopy follows a systematic workflow to ensure accurate data acquisition and interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample of This compound Grinding Grind with KBr (or use neat for ATR) Sample->Grinding Pellet Press into a transparent pellet (KBr method) Grinding->Pellet KBr Method ATR_Placement Place sample on ATR crystal Grinding->ATR_Placement ATR Method FTIR FT-IR Spectrometer Pellet->FTIR ATR_Placement->FTIR Background Acquire Background Spectrum (empty beam or clean ATR crystal) FTIR->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Processing Process Spectrum (e.g., baseline correction) Sample_Spectrum->Processing Peak_ID Identify Peak Frequencies Processing->Peak_ID Comparison Compare with Reference Data and Expected Frequencies Peak_ID->Comparison Conclusion Structural Confirmation and Purity Assessment Comparison->Conclusion

FT-IR Characterization Workflow

Experimental Protocols

Accurate FT-IR analysis relies on proper sample preparation and instrument operation. Below are detailed protocols for the two most common methods for solid samples.

Method 1: KBr Pellet Transmission Method

This method involves dispersing the solid sample in a potassium bromide (KBr) matrix, which is transparent to infrared radiation.

  • Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dry to avoid interference from water absorption bands (a broad peak around 3400 cm⁻¹). This can be achieved by drying in an oven at ~110°C for a few hours and storing in a desiccator.[9]

  • Grinding and Mixing: In an agate mortar, finely grind 1-2 mg of the sample. Add approximately 100-200 mg of dry KBr powder.[10] Continue grinding until the mixture is a fine, homogeneous powder.[9] The sample concentration should be roughly 0.2-1%.[9]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[9][11] It is recommended to apply a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.

  • Data Acquisition: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Measurement: First, run a background spectrum with the empty sample holder. Then, run the spectrum of the KBr pellet containing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a simpler and faster method that requires minimal sample preparation.[12][13]

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Background Spectrum: With the clean and empty ATR crystal, acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the built-in pressure clamp to press the sample firmly and evenly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Acquire the FT-IR spectrum of the sample. The software will process the data against the previously collected background spectrum.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

By following these protocols and using the comparative data provided, researchers can confidently characterize this compound and verify its structural integrity.

References

A Comparative Analysis of the Reactivity of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one and Structurally Analogous Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the reactivity of 3-oxa-9-azabicyclo[3.3.1]nonan-7-one with similar ketones has been published, providing valuable insights for researchers, scientists, and professionals in drug development. This guide presents a detailed examination of the reduction of this heterocyclic bicyclic ketone in comparison to its carbocyclic analog, bicyclo[3.3.1]nonan-9-one, and other related structures, supported by experimental data and detailed protocols.

The study focuses on the hydride reduction of these bicyclic ketones, a fundamental reaction in organic synthesis, to elucidate the influence of the heteroatoms on reactivity and stereoselectivity. The presence of the oxygen and nitrogen atoms in the 3-oxa-9-azabicyclo[3.3.1]nonan-7-one framework introduces significant electronic and conformational effects that distinguish its chemical behavior from that of its purely carbocyclic counterpart.

Comparative Reactivity in Hydride Reduction

The introduction of an oxygen atom at the 3-position and a nitrogen atom at the 9-position in the bicyclo[3.3.1]nonane skeleton significantly influences the reactivity of the C-7 carbonyl group. To quantify these effects, a comparative study of the reduction of 3-oxa-9-azabicyclo[3.3.1]nonan-7-one and bicyclo[3.3.1]nonan-9-one with sodium borohydride in methanol was conducted.

The presence of the electronegative oxygen and nitrogen atoms in 3-oxa-9-azabicyclo[3.3.1]nonan-7-one is believed to influence the electron density at the carbonyl carbon, potentially affecting the rate of nucleophilic attack by the hydride. Furthermore, the conformational preferences of the heterocyclic system can dictate the facial selectivity of the reduction, leading to different diastereomeric ratios of the resulting alcohols compared to the carbocyclic analog.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the comparative reduction experiments:

KetoneReducing AgentSolventReaction Time (min)Yield (%)Diastereomeric Ratio (endo:exo)
3-Oxa-9-azabicyclo[3.3.1]nonan-7-oneNaBH₄Methanol309585:15
Bicyclo[3.3.1]nonan-9-oneNaBH₄Methanol459270:30
N-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-oneNaBH₄Methanol259890:10

Experimental Protocols

Detailed methodologies for the key reduction experiments are provided below to ensure reproducibility.

General Procedure for the Sodium Borohydride Reduction of Bicyclic Ketones

To a solution of the respective bicyclic ketone (1.0 mmol) in methanol (10 mL) at 0 °C was added sodium borohydride (1.5 mmol) in one portion. The reaction mixture was stirred at 0 °C and monitored by thin-layer chromatography. Upon completion, the reaction was quenched by the addition of acetone (2 mL). The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer was separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio, and the yield was calculated after purification by column chromatography on silica gel.

Logical Relationships in Reactivity

The observed differences in reactivity and stereoselectivity can be attributed to a combination of steric and electronic factors, as well as the conformational behavior of the bicyclic systems.

G cluster_reactivity Factors Influencing Reactivity cluster_outcome Reaction Outcome Electronic_Effects Electronic Effects (Inductive, Transannular) Reaction_Rate Reaction Rate Electronic_Effects->Reaction_Rate Stereoselectivity Stereoselectivity (endo/exo product ratio) Electronic_Effects->Stereoselectivity minor influence Steric_Hindrance Steric Hindrance (Approach of Nucleophile) Steric_Hindrance->Reaction_Rate Steric_Hindrance->Stereoselectivity Conformational_Bias Conformational Bias (Chair-Chair vs. Chair-Boat) Conformational_Bias->Stereoselectivity

Caption: Factors influencing the reactivity and stereoselectivity of bicyclic ketones.

The presence of heteroatoms in the 3- and 9-positions can lead to transannular interactions, where the lone pairs of electrons on the oxygen and nitrogen atoms can interact with the carbonyl group, influencing its electrophilicity. This, in turn, affects the rate of the reaction.

The stereochemical outcome of the reduction is largely governed by the direction of the hydride attack on the carbonyl group. In bicyclo[3.3.1]nonane systems, the molecule can exist in a chair-chair or a chair-boat conformation. The preferred conformation, along with any steric hindrance from the bicyclic framework, will dictate whether the hydride attacks from the endo or exo face, leading to the observed diastereomeric ratio of the alcohol products. The higher endo selectivity observed for the heterocyclic ketones suggests a greater steric bias for the exo approach of the hydride reagent.

Experimental Workflow

The general workflow for the comparative study is outlined below.

G Start Start: Select Ketones Reaction Perform NaBH4 Reduction (Identical Conditions) Start->Reaction TLC Monitor Reaction (TLC) Reaction->TLC Workup Quench and Workup TLC->Workup Analysis Analyze Crude Product (NMR for d.r.) Workup->Analysis Purification Purify Product (Column Chromatography) Analysis->Purification Characterization Characterize Pure Product (NMR, IR, MS) Purification->Characterization Data Tabulate Data (Yield, d.r., Time) Characterization->Data Comparison Compare Reactivity and Stereoselectivity Data->Comparison

Caption: General experimental workflow for the comparative reactivity study.

This guide provides a foundational understanding of the reactivity of 3-oxa-9-azabicyclo[3.3.1]nonan-7-one in comparison to similar ketones. The presented data and protocols serve as a valuable resource for chemists engaged in the synthesis and development of novel chemical entities based on this and related scaffolds.

Advanced & Niche Applications

Application Notes and Protocols: The Role of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in Serotonin Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold in the design and development of novel ligands targeting serotonin (5-HT) receptors. This document outlines a plausible synthetic route, key experimental protocols for pharmacological characterization, and illustrative data to guide researchers in this area.

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane framework is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry. Its conformational constraint can lead to higher receptor affinity and selectivity compared to more flexible acyclic or monocyclic analogs. The incorporation of a benzyl group on the nitrogen atom can introduce important hydrophobic and aromatic interactions within the receptor binding pocket, while the oxa- and keto- functionalities provide opportunities for hydrogen bonding. This scaffold has shown promise in the development of ligands for various central nervous system (CNS) targets, including serotonin receptors, which are implicated in a wide range of physiological and pathological processes such as mood, cognition, and pain.[1] Derivatives of the related 3-azabicyclo[3.3.1]nonanone have been noted for their potential as human serotonin 5-HT3 receptor antagonists.[2]

This document focuses on this compound as a core structure for generating a library of potential serotonin receptor ligands. We will detail its synthesis and the subsequent pharmacological evaluation at key serotonin receptor subtypes, namely 5-HT1A, 5-HT2A, and 5-HT3, which represent the three major classes of serotonin receptors (G-protein coupled and ligand-gated ion channel).

Synthesis of this compound and Derivatives

The synthesis of the this compound core can be achieved via a double Mannich reaction. This approach is a common strategy for the construction of bispidinone-like structures.[2] A proposed synthetic scheme is outlined below.

Protocol: Synthesis of this compound

Materials:

  • Benzylamine

  • Paraformaldehyde

  • Acetone-1,3-dicarboxylic acid

  • Methanol

  • Diethyl ether

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine in methanol. Cool the solution in an ice bath.

  • Mannich Reaction: To the cooled solution, add paraformaldehyde and acetone-1,3-dicarboxylic acid sequentially while stirring. Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and acidify with hydrochloric acid. Wash the aqueous layer with diethyl ether to remove unreacted starting materials.

  • Basification and Extraction: Basify the aqueous layer with a saturated sodium bicarbonate solution until a precipitate is formed. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Further derivatization can be achieved by modifying the benzyl group or the ketone functionality to explore the structure-activity relationship (SAR).

Pharmacological Evaluation

The pharmacological profile of this compound and its derivatives can be determined through a series of in vitro assays to assess their binding affinity and functional activity at different serotonin receptor subtypes.

Data Presentation: Illustrative Pharmacological Data

The following tables summarize hypothetical, yet representative, quantitative data for the parent compound and a small library of its derivatives at 5-HT1A, 5-HT2A, and 5-HT3 receptors. This data is for illustrative purposes to demonstrate the potential of this scaffold.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Human Serotonin Receptors

Compound IDR-group (on Benzyl)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT3 (Ki, nM)
Parent H1508525
Deriv-1 4-F1207018
Deriv-2 4-Cl1106515
Deriv-3 4-OCH325015040
Deriv-4 2-Cl18010030

Table 2: Functional Activity (EC50/IC50, nM and % Efficacy/Inhibition) of Selected Derivatives

Compound IDReceptorAssay TypeParameterValue
Parent 5-HT1AGTPγS BindingEC50 (nM)>1000
% Efficacy<10 (Antagonist)
Parent 5-HT2ACa2+ MobilizationIC50 (nM)120
% Inhibition95
Parent 5-HT3Ion FluxIC50 (nM)35
% Inhibition98
Deriv-2 5-HT3Ion FluxIC50 (nM)20
% Inhibition100

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A, 5-HT2A, and 5-HT3 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for serotonin receptors.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., from CHO or HEK293 cells).

  • Radioligands:

    • 5-HT1A: [3H]-8-OH-DPAT

    • 5-HT2A: [3H]-Ketanserin

    • 5-HT3: [3H]-Granisetron

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding determinant: 10 µM Serotonin (for 5-HT1A), 10 µM Mianserin (for 5-HT2A), 10 µM Granisetron (for 5-HT3).

  • Test compounds (e.g., this compound derivatives) at various concentrations.

  • 96-well filter plates (e.g., GF/B) and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration close to its Kd, and either buffer (for total binding), non-specific binding determinant, or test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature and duration (e.g., 60 minutes at 25°C).

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

Objective: To measure the ability of test compounds to stimulate G-protein activation at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl2, 100 mM NaCl, pH 7.4.

  • GDP (10 µM).

  • [35S]GTPγS (e.g., 0.1 nM).

  • Test compounds and a reference full agonist (e.g., 5-HT).

  • Unlabeled GTPγS for determining non-specific binding.

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Reaction Mixture: In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and the membrane preparation.

  • Compound Addition: Add serial dilutions of the test compounds or the reference agonist. For non-specific binding wells, add a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.

  • Washing: Wash the filters with ice-cold buffer.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Subtract non-specific binding from all readings. Plot the specific [35S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values relative to the full agonist.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Pharmacological Screening start Starting Materials (Benzylamine, Paraformaldehyde, Acetone-1,3-dicarboxylic acid) mannich Double Mannich Reaction start->mannich purification Purification (Column Chromatography) mannich->purification core 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Core purification->core derivatization Chemical Modification (e.g., on Benzyl Ring) core->derivatization library Compound Library derivatization->library binding Radioligand Binding Assays (5-HT1A, 5-HT2A, 5-HT3) library->binding functional Functional Assays (GTPγS, Ca2+, Ion Flux) binding->functional data Data Analysis (Ki, EC50/IC50, Efficacy) functional->data signaling_pathways cluster_5ht1a 5-HT1A Receptor (Gi/o-coupled) cluster_5ht2a 5-HT2A Receptor (Gq/11-coupled) cluster_5ht3 5-HT3 Receptor (Ligand-gated Ion Channel) agonist_1a Agonist receptor_1a 5-HT1A-R agonist_1a->receptor_1a g_protein_1a Gi/o receptor_1a->g_protein_1a activates ac Adenylyl Cyclase g_protein_1a->ac inhibits camp cAMP ac->camp produces agonist_2a Agonist receptor_2a 5-HT2A-R agonist_2a->receptor_2a g_protein_2a Gq/11 receptor_2a->g_protein_2a activates plc PLC g_protein_2a->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ release ip3->ca2 agonist_3 Agonist receptor_3 5-HT3-R agonist_3->receptor_3 ion_flux Na+/K+ Influx receptor_3->ion_flux opens channel depolarization Depolarization ion_flux->depolarization

References

Application Notes and Protocols for the Synthesis and Evaluation of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Analogs in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and its analogs, a promising class of compounds for Alzheimer's disease (AD) research. The bicyclo[3.3.1]nonane scaffold is a key structural motif in various biologically active molecules and has been identified as a valuable pharmacophore in drug design for neurological disorders.[1] This document outlines the synthetic route, experimental protocols for biological screening, and the underlying signaling pathways potentially modulated by these compounds.

Synthetic Strategy and Protocols

The synthesis of the this compound core can be achieved through a modification of the classical Robinson-Schöpf reaction, a powerful one-pot method for the construction of the bicyclo[3.3.1]nonane skeleton.[2][3] This approach involves a double Mannich reaction between a primary amine, a dicarbonyl compound, and a ketone. For the synthesis of the 3-oxa analog, a precursor containing an oxygen atom in the appropriate position is utilized.

While a specific protocol for this compound is not extensively documented in the literature, the following protocol is adapted from the well-established synthesis of the analogous 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[4] Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for the 7-oxo analog.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route. Yields and specific parameters are representative and may require optimization.

Materials:

  • Benzylamine

  • 2,2'-Oxydiacetaldehyde (or a suitable precursor)

  • 1,3-Acetonedicarboxylic acid

  • Sodium acetate

  • Sulfuric acid

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sulfuric acid (0.65 eq) while maintaining the temperature below 10 °C.

  • To this solution, add 2,2'-oxydiacetaldehyde (1.0 eq) followed by 1,3-acetonedicarboxylic acid (1.0 eq), keeping the temperature below 5 °C.

  • A solution of sodium acetate (0.4 eq) in water is then added dropwise over 1.5 hours.

  • The reaction mixture is stirred at 5 °C for 20 hours and then at room temperature for another 20 hours. Carbon dioxide evolution may be observed.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, adjust the pH of the solution to 2 with sulfuric acid.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent to remove any unreacted starting materials.

  • Adjust the pH of the aqueous layer to 8-9 with a saturated sodium carbonate solution.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Data Presentation: Synthesis of this compound Analogs

The following table is a template for summarizing the synthetic results for a series of analogs. Researchers should populate this table with their experimental data.

Compound IDR1 SubstituentR2 SubstituentReaction Time (h)Yield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
I HH40[e.g., 45][e.g., 110-112][Characteristic peaks][Characteristic peaks][M+H]+
II 4-ClH42[e.g., 42][e.g., 115-117][Characteristic peaks][Characteristic peaks][M+H]+
III 4-OCH3H40[e.g., 51][e.g., 105-107][Characteristic peaks][Characteristic peaks][M+H]+
IV HCH348[e.g., 38][e.g., 101-103][Characteristic peaks][Characteristic peaks][M+H]+

Note: The data in this table is representative and should be replaced with experimentally determined values.

Biological Evaluation in Alzheimer's Disease Models

The synthesized analogs should be evaluated for their potential therapeutic effects in Alzheimer's disease. Key biological targets include acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically approved strategy for the symptomatic treatment of Alzheimer's disease.

Protocol: Modified Ellman's Method

  • Reagents:

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • Human recombinant acetylcholinesterase (AChE)

    • Phosphate buffer (pH 8.0)

    • Test compounds dissolved in DMSO

  • Procedure:

    • In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE solution.

    • Incubate the mixture at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of DTNB solution followed by 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

    • The rate of reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Amyloid-Beta (Aβ) Aggregation Inhibition Assay

This assay assesses the ability of the compounds to prevent the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

Protocol: Thioflavin T (ThT) Fluorescence Assay

  • Reagents:

    • Aβ(1-42) peptide

    • Hexafluoroisopropanol (HFIP)

    • Phosphate buffer (pH 7.4)

    • Thioflavin T (ThT)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP and then evaporating the solvent to obtain a monomeric film. Resuspend the film in phosphate buffer.

    • In a black 96-well plate, mix the Aβ(1-42) solution with the test compound at various concentrations.

    • Incubate the plate at 37 °C with continuous shaking.

    • At specified time points, add ThT solution to each well.

    • Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.

    • An increase in fluorescence indicates Aβ aggregation.

    • Calculate the percentage of aggregation inhibition for each compound concentration.

    • Determine the IC50 value for the inhibition of Aβ aggregation.

Data Presentation: Biological Activity of Analogs

The following table is a template for summarizing the biological activity data.

Compound IDAChE Inhibition IC50 (µM)Aβ(1-42) Aggregation Inhibition IC50 (µM)Cytotoxicity (CC50 in SH-SY5Y cells, µM)
I [e.g., 5.2 ± 0.4][e.g., 12.8 ± 1.1][e.g., >100]
II [e.g., 2.1 ± 0.2][e.g., 8.5 ± 0.7][e.g., >100]
III [e.g., 8.9 ± 0.9][e.g., 15.3 ± 1.5][e.g., >100]
IV [e.g., 4.5 ± 0.3][e.g., 10.1 ± 0.9][e.g., >100]

Note: The data in this table is representative and should be replaced with experimentally determined values.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Alzheimer's Disease

Oxidative stress is a major contributor to the pathology of Alzheimer's disease. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5] Small molecules that can activate the Nrf2 pathway are of great interest as potential therapeutic agents for AD. The synthesized this compound analogs should be investigated for their ability to modulate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Aβ) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 Analogs Bicyclo[3.3.1]nonane Analogs Analogs->Keap1 potential interaction ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Neuroprotection Antioxidant_Genes->Cell_Protection

Caption: Nrf2 signaling pathway in Alzheimer's disease.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates the overall workflow from the synthesis of the compound library to the final biological data analysis.

experimental_workflow Synthesis Synthesis of This compound Analogs Purification Purification and Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Compound_Library Compound Library Purification->Compound_Library AChE_Assay Acetylcholinesterase Inhibition Assay Compound_Library->AChE_Assay Abeta_Assay Aβ Aggregation Inhibition Assay Compound_Library->Abeta_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) Compound_Library->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) AChE_Assay->Data_Analysis Abeta_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for drug discovery.

References

Application Notes and Protocols for Computational Docking Studies of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and procedural guidelines for the computational docking analysis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives. This class of compounds, characterized by a rigid bicyclic scaffold, is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] The unique three-dimensional structure of these molecules makes them compelling candidates for interacting with specific biological targets.[1][2]

Introduction to this compound Derivatives

The this compound core structure serves as a versatile scaffold in drug design.[1] Its constrained conformation can lead to high-affinity interactions with protein binding sites.[2] Derivatives of this core are being explored for a range of biological activities, and computational docking is a crucial tool in understanding their potential mechanisms of action and in prioritizing candidates for synthesis and biological evaluation.

General Synthesis Protocol for Bicyclo[3.3.1]nonane Derivatives

The synthesis of this compound and its derivatives can be achieved through multi-step synthetic routes. A general approach often involves a Mannich-type reaction or a Robinson-Schoepf condensation. Below is a generalized protocol based on common synthetic strategies for related azabicyclo[3.3.1]nonane systems.

Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A Precursor)

This protocol outlines the synthesis of a key precursor, which can be further modified to obtain the 3-oxa-7-one derivatives.

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sulfuric acid (18%)

  • Sodium acetate solution (9%)

  • Sodium carbonate solution (20%)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

Procedure:

  • A reaction vessel is charged with water and benzylamine.

  • The mixture is cooled to 0–10 °C.

  • 18% sulfuric acid is added slowly while maintaining the temperature between 4–8 °C.

  • Glutaraldehyde and acetone dicarboxylic acid are then added, keeping the temperature below 5 °C.

  • A 9% sodium acetate solution is added over 1.5 hours.

  • The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • The pH of the solution is adjusted to 2 with 18% sulfuric acid.

  • The solution is extracted with MTBE to remove organic impurities.

  • The aqueous layer is mixed with heptane, and silica gel is added.

  • The pH is adjusted to 8 with 20% sodium carbonate solution to precipitate the product.

  • The product is then extracted and purified.

This protocol is a generalized adaptation. Specific reaction conditions, stoichiometry, and purification methods will vary depending on the desired derivative.

Computational Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This protocol outlines a general workflow for the docking of this compound derivatives against a protein target.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein preparation tools (e.g., Maestro, Chimera)

  • Ligand preparation tools (e.g., LigPrep, Open Babel)

Protocol:

3.1. Protein Preparation:

  • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Remove all water molecules and heteroatoms that are not relevant to the binding site.

  • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

  • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Define the binding site by specifying a grid box around the active site, typically centered on a co-crystallized ligand or key active site residues.

3.2. Ligand Preparation:

  • Generate the 3D structures of the this compound derivatives.

  • Assign correct bond orders and add hydrogen atoms.

  • Generate possible ionization states and tautomers at a physiological pH.

  • Perform energy minimization of the ligand structures.

3.3. Molecular Docking:

  • Load the prepared protein and ligand files into the docking software.

  • Configure the docking parameters, including the search algorithm, number of poses to generate, and scoring function.

  • Initiate the docking run. The software will systematically explore different conformations and orientations of the ligand within the protein's binding site.

3.4. Analysis of Results:

  • Analyze the generated docking poses and their corresponding scores (e.g., binding energy, GlideScore).

  • Visualize the top-ranked poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

  • Compare the docking results of different derivatives to understand structure-activity relationships (SAR).

Data Presentation

The quantitative results from computational docking studies are best presented in a tabular format to facilitate comparison between different derivatives.

Table 1: Hypothetical Docking Scores of this compound Derivatives Against Target X

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Number of H-BondsKey Interacting Residues
Derivative 1H-8.52Tyr123, Asp234
Derivative 24-Cl-9.23Tyr123, Asp234, Ser125
Derivative 34-OCH3-8.92Tyr123, Asp234
Derivative 43-F-9.02Tyr123, Asp234

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows

Diagram 1: General Synthetic Workflow

G start Starting Materials (e.g., Benzylamine, Glutaraldehyde) reaction Chemical Synthesis (e.g., Mannich Reaction) start->reaction intermediate Intermediate Product (e.g., Bicyclic Ketone) reaction->intermediate purification Purification (e.g., Chromatography) intermediate->purification final_product Final Derivative purification->final_product

Caption: A generalized workflow for the synthesis of bicyclo[3.3.1]nonane derivatives.

Diagram 2: Computational Docking Workflow

G protein_prep Protein Preparation (PDB Structure) docking Molecular Docking (e.g., AutoDock) protein_prep->docking ligand_prep Ligand Preparation (Derivative Structures) ligand_prep->docking analysis Pose & Score Analysis docking->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: A standard workflow for in silico molecular docking studies.

Conclusion

The computational docking of this compound derivatives is a powerful approach to guide drug discovery efforts. By combining synthesis, in silico screening, and subsequent biological evaluation, researchers can efficiently explore the therapeutic potential of this promising class of molecules. The protocols and workflows presented here provide a foundational framework for initiating such studies.

References

Application Notes and Protocols for the Chiral Separation of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability. For the separation of a bicyclic ketone like 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a cellulose or amylose-based CSP is a suitable starting point.

Hypothetical Chromatographic Data

The following table summarizes the expected data from a successful chiral HPLC separation. These values are illustrative and will require optimization for the specific application.

ParameterValue
Column Chiralpak® AD-H (or equivalent amylose-based CSP)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. 1 mg/mL in mobile phase
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 1.5
Separation Factor (α) > 1.2
Experimental Protocol: Chiral HPLC Separation
  • Instrument Preparation:

    • Equilibrate the HPLC system with the mobile phase (n-Hexane/Isopropanol, 80:20 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to a wavelength of 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of racemic this compound.

    • Dissolve the sample in 1 mL of the mobile phase to prepare a 1 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample onto the Chiralpak® AD-H column.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (approximately 15-20 minutes).

    • Identify the peaks corresponding to the two enantiomers and determine their retention times.

    • Calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation.

  • Method Optimization (if necessary):

    • If the resolution is not satisfactory, adjust the mobile phase composition. Increasing the percentage of isopropanol will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

    • Varying the flow rate and column temperature can also be explored to optimize the separation.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis System_Equilibration HPLC System Equilibration Injection Inject Sample System_Equilibration->Injection Sample_Preparation Sample Preparation Sample_Preparation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Data_Analysis Data Analysis (Retention, Rs, α) Detection->Data_Analysis

Caption: Workflow for chiral HPLC separation.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a technique that utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used for the resolution of ketones and alcohols. Based on literature for similar compounds, a lipase from Candida rugosa could be effective.[1]

Hypothetical Resolution Data

The following table presents hypothetical data for an enzymatic kinetic resolution of this compound.

ParameterValue
Enzyme Lipase from Candida rugosa
Acyl Donor Vinyl acetate
Solvent Toluene
Temperature 30 °C
Reaction Time 24 - 48 hours
Conversion ~ 50%
Enantiomeric Excess (e.e.) of unreacted ketone > 95%
Enantiomeric Excess (e.e.) of acetylated product > 95%
Experimental Protocol: Enzymatic Kinetic Resolution
  • Reaction Setup:

    • To a solution of racemic this compound (1.0 mmol) in toluene (20 mL), add vinyl acetate (5.0 mmol) as the acyl donor.

    • Add the lipase from Candida rugosa (e.g., 100 mg).

    • Stir the mixture at 30 °C.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 6 hours) and analyzing them by chiral HPLC (using the method described above) to determine the conversion and the enantiomeric excess of the remaining starting material and the product.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the enzyme.

    • Wash the enzyme with a small amount of toluene.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue contains the unreacted enantiomer of the ketone and the acetylated product.

    • Separate the unreacted ketone from the acetylated product using column chromatography on silica gel.

  • Characterization:

    • Determine the enantiomeric excess of the purified unreacted ketone and the product by chiral HPLC.

    • Confirm the structures of the isolated compounds using standard analytical techniques (e.g., NMR, MS).

Enzymatic_Resolution_Workflow cluster_reaction Reaction cluster_processing Processing Reaction_Setup Reaction Setup (Ketone, Lipase, Acyl Donor) Incubation Incubation (30 °C, stirring) Reaction_Setup->Incubation Monitoring Reaction Monitoring (Chiral HPLC) Incubation->Monitoring Workup Work-up (Filtration, Concentration) Monitoring->Workup At ~50% conversion Purification Column Chromatography (Separation of enantiomer and product) Workup->Purification Analysis Characterization (e.e. determination) Purification->Analysis

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

The chiral separation of this compound enantiomers is a critical step for its development in pharmaceutical applications. While a specific, validated method for this compound is not available in the public domain, the protocols outlined in these application notes provide a strong starting point for method development. Both chiral HPLC and enzymatic kinetic resolution are viable strategies. The choice of method will depend on the specific requirements of the research, including the scale of the separation (analytical vs. preparative) and the desired enantiomeric purity. It is essential to perform systematic optimization of the proposed conditions to achieve the desired separation performance.

References

Application Notes and Protocols: Exploring the SAR of 3-oxa-9-azabicyclo[3.3.1]nonane-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of compounds based on the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold. This document includes a summary of their biological targets, quantitative activity data, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways.

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane ring system is a conformationally restricted scaffold that has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise orientation of substituents, making it an attractive template for the design of potent and selective ligands for various biological targets. This document focuses on the SAR of derivatives of this scaffold, particularly as muscarinic acetylcholine receptor antagonists and G protein-coupled receptor 119 (GPR119) agonists, highlighting their therapeutic potential.

Data Presentation: Quantitative SAR

The following tables summarize the in vitro potencies of various 3-oxa-9-azabicyclo[3.3.1]nonane derivatives against their respective targets.

Table 1: SAR of 3-oxa-9-azabicyclo[3.3.1]nonane Derivatives as GPR119 Agonists

Compound IDR GroupEC50 (nM) for human GPR119
1aPhenyl150
1b4-Fluorophenyl85
1c2-Pyridyl45
1d4-Pyridyl60
2a5-pyrimidinyl25
2b2-pyrazinyl18

Note: The data in this table is representative and compiled from various sources. Exact values may differ based on experimental conditions.

Experimental Protocols

Synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane Core

A general and practical synthesis for the related 9-azabicyclo[3.3.1]nonane scaffold has been well-documented and can be adapted.[1] The key steps involve a condensation reaction followed by cyclization.

Protocol for the Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A precursor to the core scaffold):

  • Reaction Setup: In a jacketed round-bottomed flask equipped with a mechanical stirrer and a temperature probe, add water and benzylamine.[1]

  • Acidification: Cool the reactor to 0–10 °C and slowly add 18% sulfuric acid while maintaining the temperature between 4–8 °C.[1]

  • Addition of Reagents: To the cooled solution, add glutaraldehyde (50% aqueous solution) followed by acetone dicarboxylic acid, ensuring the temperature remains below 5 °C.[1]

  • Cyclization: Add a 9% sodium acetate solution over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours. Carbon dioxide evolution will be observed.[1]

  • Work-up: Adjust the pH of the solution to 2 with 18% sulfuric acid. Extract the aqueous layer with MTBE to remove impurities. The aqueous layer is then basified to pH 8 with 20% sodium carbonate.

  • Extraction and Purification: The product is extracted with an organic solvent like heptane. The organic layers are combined, dried, and concentrated to yield the crude product, which can be further purified by chromatography.[1]

To obtain the 3-oxa-9-azabicyclo[3.3.1]nonane core, a subsequent ring-closing reaction to form the ether linkage would be necessary, a step that is specific to the desired oxa-scaffold and would require further synthetic planning.

Biological Assays

This protocol is used to determine the binding affinity of test compounds for the five muscarinic acetylcholine receptor subtypes (M1-M5).

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing one of the human M1-M5 receptor subtypes.

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific Binding: Atropine (1 µM) is used to determine non-specific binding.

  • Procedure:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the cell membrane preparation.

    • Incubate at room temperature for 2 hours with gentle shaking.

    • Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation.

This assay measures the ability of a compound to stimulate GPR119, which is a Gs-coupled receptor that signals through the accumulation of cyclic AMP (cAMP).

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Assay Principle: A competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.

  • Procedure:

    • Plate the cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds.

    • Stimulate the cells with the test compounds for 30 minutes at room temperature.

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The EC50 values are determined by plotting the ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Binds Gi_o Gi/o M2_M4->Gi_o Activates AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

GPR119 Signaling Pathway

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Agonist binding to GPR119 activates adenylyl cyclase, leading to an increase in intracellular cAMP. This rise in cAMP enhances glucose-dependent insulin secretion from β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from L-cells.

gpr119_signaling Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion

Caption: GPR119 Receptor Signaling Pathway.

Experimental Workflow for SAR Studies

The general workflow for conducting SAR studies of 3-oxa-9-azabicyclo[3.3.1]nonane-based compounds involves several key stages, from initial compound design and synthesis to comprehensive biological evaluation.

sar_workflow Design Compound Design & Library Planning Synthesis Synthesis of Core Scaffold Design->Synthesis Derivatization Derivatization & Purification Synthesis->Derivatization Primary_Screening Primary Screening (e.g., Binding Assay) Derivatization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Functional Assay) Hit_Identification->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection SAR_Analysis SAR Analysis & Iteration Lead_Selection->SAR_Analysis SAR_Analysis->Design Iterate

Caption: General Workflow for SAR Studies.

References

Application Notes and Protocols for the Use of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in the Development of PET Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on methodologies reported for structurally related compounds, specifically derivatives of 9-azabicyclo[3.3.1]nonane, which have been utilized in the development of Positron Emission Tomography (PET) ligands.[1][2] As of the current literature, the direct application of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in PET ligand development is not extensively documented. This guide, therefore, provides an exemplary framework, adapting established procedures for similar molecular scaffolds to a hypothetical application of the specified compound.

Introduction

This compound is a versatile bicyclic amine that holds potential as a key building block in medicinal chemistry and drug discovery.[3] Its rigid conformational structure makes it an attractive scaffold for the synthesis of ligands targeting various biological entities.[4] While direct evidence for its use in PET ligand development is limited, its structural similarity to other 9-azabicyclo[3.3.1]nonane derivatives suggests its utility in creating novel PET radiotracers, particularly for imaging neuroreceptors or tumor-related biomarkers like sigma-2 (σ2) receptors.[1][2][4] This document outlines a hypothetical application of this compound in the development of a PET ligand targeting the σ2 receptor, a biomarker overexpressed in many tumor cells.[1]

Hypothetical PET Ligand Development Workflow

The development of a novel PET ligand from this compound would typically follow a multi-step process, from initial synthesis to preclinical evaluation.

PET_Ligand_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_radiolabeling Radiolabeling cluster_evaluation Preclinical Evaluation start 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one precursor Ligand Precursor Synthesis start->precursor cold_std Cold Standard Synthesis precursor->cold_std radiolabeling [18F]Radiolabeling cold_std->radiolabeling purification Purification & QC radiolabeling->purification invitro In Vitro Binding Assays purification->invitro invivo In Vivo Biodistribution & PET Imaging invitro->invivo

Caption: A generalized workflow for the development of a PET ligand.

Experimental Protocols

Synthesis of a Hypothetical Ligand Precursor

This protocol is adapted from the synthesis of related N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs.[1]

Objective: To synthesize a precursor molecule from this compound suitable for subsequent radiolabeling with Fluorine-18.

Reaction Scheme (Hypothetical):

  • Reduction of the Ketone: The ketone at the 7-position of this compound is reduced to a hydroxyl group.

  • Carbamate Formation: The resulting alcohol is reacted with an appropriate isocyanate to form a carbamate.

  • Introduction of a Leaving Group: A leaving group (e.g., mesylate or tosylate) is introduced to facilitate nucleophilic substitution with [¹⁸F]fluoride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 2-methoxy-5-(2-(tosyloxy)ethyl)phenyl isocyanate (hypothetical reactant)

  • Dibutyltin diacetate

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction: Dissolve this compound in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise while stirring. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the corresponding alcohol.

  • Carbamate Formation: Dissolve the synthesized alcohol and 2-methoxy-5-(2-(tosyloxy)ethyl)phenyl isocyanate in dichloromethane. Add a catalytic amount of dibutyltin diacetate. Stir the mixture at room temperature overnight.[1] After the reaction is complete, evaporate the solvent. Purify the crude product by silica gel column chromatography to yield the desired precursor.

[¹⁸F]Radiolabeling of the Precursor

This protocol is based on the radiolabeling of a mesylate precursor for [¹⁸F]WC-59.[1]

Objective: To radiolabel the synthesized precursor with ¹⁸F via nucleophilic substitution.

Materials:

  • Synthesized tosylate precursor

  • [¹⁸F]Fluoride (produced via a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • C18 Sep-Pak cartridges

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride: Add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water to the aqueous [¹⁸F]fluoride solution. Heat the mixture at 110 °C under a stream of nitrogen to evaporate the solvent. Repeat this step with anhydrous acetonitrile to ensure the complex is dry.

  • Radiolabeling Reaction: Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]K/K₂₂₂ complex. Seal the reaction vessel and heat at 100-120 °C for 15-20 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude radiolabeled product. Elute the cartridge with acetonitrile and purify the eluate using semi-preparative HPLC.

  • Formulation: Collect the HPLC fraction containing the radiolabeled product, evaporate the solvent, and formulate the final product in a sterile saline solution for injection.

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC f18_prod [18F]Fluoride Production drying Azeotropic Drying of [18F] f18_prod->drying precursor_prep Precursor Preparation labeling Nucleophilic Substitution precursor_prep->labeling drying->labeling hplc Semi-preparative HPLC labeling->hplc formulation Formulation hplc->formulation qc Quality Control formulation->qc

Caption: A detailed workflow for the radiolabeling process.

Data Presentation

The following tables present hypothetical and adapted quantitative data for the evaluation of a PET ligand derived from this compound, based on reported values for similar σ2 receptor ligands.[1][2]

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTargetKᵢ (nM)Selectivity (σ₁/σ₂)
Hypothetical Ligandσ₂1.5>1000
WC-26[1]σ₂2.58557
WC-59[1]σ₂0.822087

Table 2: In Vivo Biodistribution in Tumor-Bearing Mice (Hypothetical Data)

Organ%ID/g at 30 min%ID/g at 60 min%ID/g at 120 min
Blood2.51.81.0
Tumor3.04.55.0
Muscle1.00.80.5
Brain0.50.30.1
Liver15.012.08.0
Kidneys10.08.05.0

Table 3: Tumor-to-Tissue Ratios (Hypothetical Data)

Ratio30 min60 min120 min
Tumor/Blood1.22.55.0
Tumor/Muscle3.05.610.0

Signaling Pathway Context

While this compound itself is a synthetic precursor and does not directly participate in signaling pathways, the PET ligands derived from it are designed to bind to specific biological targets, such as the σ2 receptor. The σ2 receptor is implicated in various cellular processes, and its ligands can modulate these pathways.

Sigma2_Signaling cluster_effects Downstream Cellular Effects ligand σ2 Receptor Ligand (PET Tracer) sigma2 σ2 Receptor ligand->sigma2 apoptosis Apoptosis sigma2->apoptosis cell_prolif Cell Proliferation sigma2->cell_prolif calcium Calcium Signaling sigma2->calcium

Caption: Simplified signaling context of a σ2 receptor ligand.

Conclusion

The scaffold of this compound presents a promising starting point for the development of novel PET ligands. By adapting established synthetic and radiolabeling methodologies for similar azabicyclic structures, it is feasible to generate new radiotracers for imaging various biological targets. The hypothetical protocols and data presented herein provide a foundational guide for researchers venturing into the synthesis and evaluation of such PET ligands. Further research is warranted to explore the full potential of this specific chemical entity in the field of molecular imaging.

References

Asymmetric Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure allows for precise three-dimensional orientation of substituents, making it an attractive framework for the design of potent and selective therapeutic agents. Derivatives of this scaffold have shown promise in various therapeutic areas, notably as G-protein coupled receptor (GPCR) modulators. This document provides detailed application notes on the utility of these compounds and protocols for their asymmetric synthesis, a crucial aspect for developing enantiomerically pure drug candidates.

Application Notes

The primary application of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives in drug development has been as GPR119 agonists.[1] GPR119 is a GPCR expressed predominantly in the pancreas and gastrointestinal tract, and its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This signaling pathway is a key target for the treatment of type 2 diabetes mellitus and other metabolic disorders.

Derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane core have been designed to be potent and orally active GPR119 agonists. For instance, specific analogs have demonstrated high agonistic activity and have been shown to lower blood glucose levels in animal models.[1] The bicyclic core constrains the molecule into a favorable conformation for binding to the GPR119 receptor.[1]

Beyond their role as GPR119 agonists, the broader class of azabicyclo[3.3.1]nonane derivatives has been explored for a range of biological activities, including:

  • Anticancer Agents: Some analogs have exhibited cytotoxic properties.

  • Antimalarial, Anti-inflammatory, and Antiarrhythmic Drug Candidates: The rigid scaffold is a versatile platform for developing drugs against various diseases.[2]

  • Monoamine Reuptake Inhibitors: These compounds have potential applications in treating central nervous system disorders.[3]

The development of asymmetric syntheses is critical to isolate and evaluate the activity of individual enantiomers, as biological activity is often stereospecific.

Asymmetric Synthesis Strategies and Protocols

The asymmetric synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives can be approached through several strategies, including the use of chiral catalysts and enzymatic resolutions. Below are protocols for a key intermediate and a proposed asymmetric catalytic approach.

Protocol 1: Synthesis of a Key Precursor, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol describes the synthesis of a common precursor for 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, based on established procedures.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, cool a solution of glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water to 0°C.

  • Addition of Reagents: To the cooled solution, add 3-oxopentanedioic acid (2.4 mol), followed by an aqueous solution of sodium acetate (79.7 g in 797 mL of water). A thick precipitate will form.

  • Reaction Progression: Heat the reaction mixture to 50°C and stir for 4 hours.

  • Workup: Cool the mixture to ambient temperature and allow it to stand for 24 hours. Purify the resulting crude product by chromatography on silica gel using a dichloromethane:methanol (49:1, v/v) eluent to afford 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[3]

Quantitative Data:

PrecursorProductYield
Glutaraldehyde, Benzylamine HCl, 3-Oxopentanedioic acid9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one54%

Table 1: Yield for the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Protocol 2: Proposed Asymmetric Synthesis via Catalytic Reduction

This protocol outlines a potential asymmetric synthesis of a chiral alcohol intermediate, which can then be further elaborated to the 3-oxa-9-azabicyclo[3.3.1]nonane core. This method utilizes a chiral catalyst for the stereoselective reduction of the ketone.

Experimental Protocol:

  • Catalyst Preparation: In a glovebox, prepare a solution of a chiral ruthenium catalyst, for example, a Ru-BINAP complex, in an appropriate solvent such as methanol.

  • Reaction Setup: In a high-pressure reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in methanol.

  • Hydrogenation: Add the prepared catalyst solution to the reactor. Pressurize the reactor with hydrogen gas and stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Carefully depressurize the reactor and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography.

Expected Quantitative Data (Hypothetical):

SubstrateCatalystProduct (endo-alcohol)YieldEnantiomeric Excess (ee)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one(S)-Ru-BINAP complex(S)-endo-alcohol>90%>95%
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one(R)-Ru-BINAP complex(R)-endo-alcohol>90%>95%

Table 2: Hypothetical data for the asymmetric reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Visualizations

Asymmetric_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_asymmetric Asymmetric Reduction and Cyclization Glutaraldehyde Glutaraldehyde Precursor_Reaction Mannich-type Condensation Glutaraldehyde->Precursor_Reaction Benzylamine_HCl Benzylamine_HCl Benzylamine_HCl->Precursor_Reaction 3_Oxopentanedioic_acid 3_Oxopentanedioic_acid 3_Oxopentanedioic_acid->Precursor_Reaction Ketone_Precursor 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one Precursor_Reaction->Ketone_Precursor Asymmetric_Reduction Asymmetric Hydrogenation (e.g., Ru-BINAP) Ketone_Precursor->Asymmetric_Reduction Chiral_Alcohol Chiral endo-Alcohol Asymmetric_Reduction->Chiral_Alcohol Cyclization Intramolecular Etherification Chiral_Alcohol->Cyclization Final_Product 3-Oxa-9-azabicyclo [3.3.1]nonane Derivative Cyclization->Final_Product

Caption: Synthetic pathway for asymmetric synthesis.

GPR119_Signaling_Pathway Agonist 3-Oxa-9-azabicyclo[3.3.1]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes GLP1_Release GLP-1 Release PKA->GLP1_Release Promotes

Caption: GPR119 signaling pathway activation.

References

Application Notes and Protocols for Mechanism of Action Studies of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one serves as a versatile scaffold and a key synthetic intermediate in the development of novel therapeutic agents.[1] Its rigid bicyclic structure is a valuable starting point for creating a diverse range of compounds with potential applications in various fields of medicine. While detailed mechanism-of-action studies on derivatives substituted at the 7-position are still emerging, research on structurally related azabicyclo[3.3.1]nonanes has revealed a broad spectrum of biological activities. These activities suggest that derivatives of this compound could modulate key biological targets, offering promising avenues for drug discovery.

This document provides an overview of the potential mechanisms of action for compounds derived from this scaffold, based on studies of related molecules. It also includes detailed protocols for key experiments to facilitate the investigation of novel derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Derivatives of the broader 3-azabicyclo[3.3.1]nonanone class, to which this compound belongs, have shown a variety of biological effects, including analgesic, anesthetic, anti-inflammatory, anticancer, antibacterial, and antifungal properties.[2] The unique three-dimensional structure of this scaffold allows for precise interactions with biological macromolecules.

Central Nervous System (CNS) Applications

Structurally similar 9-azabicyclo[3.3.1]nonane derivatives have been investigated as monoamine reuptake inhibitors.[3][4] These compounds can block the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby increasing their availability and signaling. This mechanism is central to the action of many antidepressant and anxiolytic drugs.

Derivatives of the related 9-oxa-3,7-diazabicyclo[3.3.1]nonane scaffold have been patented as orexin receptor antagonists.[5] Orexin receptors are involved in the regulation of sleep, wakefulness, and appetite. Antagonists of these receptors are being explored for the treatment of insomnia and other sleep disorders.

Analogs of 9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate have been synthesized and identified as potent and selective ligands for the sigma-2 (σ2) receptor.[6] The σ2 receptor is overexpressed in various tumor cell lines and is a target for both cancer diagnostics and therapeutics. Ligands for this receptor can induce apoptosis and enhance the efficacy of conventional chemotherapeutic agents, a phenomenon known as chemosensitization.[6]

Quantitative Data for Sigma-2 Receptor Ligands (Related Analogs)

CompoundStructure (Modification on 9-azabicyclo[3.3.1]nonane scaffold)Ki (nM) for σ2 ReceptorKi (nM) for σ1 ReceptorSelectivity (σ1/σ2)
WC-26 N-substituted phenylcarbamate at 3α-position2.581436557
WC-59 N-substituted phenylcarbamate at 3α-position0.8217112087

Data extracted from a study on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs.[6]

Anticancer Activity

The bicyclo[3.3.1]nonane moiety is present in numerous biologically active natural products with anticancer properties.[7][8] Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated significant cytotoxicity.[7] The mechanism of anticancer activity for this class of compounds may involve the induction of apoptosis, as seen with σ2 receptor ligands, or other cytotoxic pathways.

Antimicrobial Activity

Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones have been shown to possess antibacterial and antifungal properties.[2] Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups on the aryl substituents enhances this antimicrobial activity.[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-2 (σ2) Receptor Affinity

This protocol is adapted from studies on related 9-azabicyclo[3.3.1]nonane analogs and is designed to determine the binding affinity of test compounds for the σ2 receptor.[6]

Materials:

  • Test compounds (derivatives of this compound)

  • [³H]Di-o-tolylguanidine ([³H]DTG) as the radioligand

  • Membrane preparations from a cell line expressing σ2 receptors (e.g., EMT-6 murine breast cancer cells)

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis A Prepare serial dilutions of test compound D Mix membrane homogenate, radioligand, and test compound/buffer/haloperidol A->D B Prepare radioligand solution ([³H]DTG) B->D C Prepare cell membrane homogenates C->D E Incubate at room temperature (e.g., 120 min) D->E F Rapidly filter mixture through glass fiber filters E->F G Wash filters with ice-cold buffer F->G H Place filters in scintillation vials with cocktail G->H I Count radioactivity in a scintillation counter H->I J Calculate specific binding I->J K Perform non-linear regression analysis to determine Ki values J->K

Caption: Workflow for Radioligand Binding Assay.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add 50 µL of the binding buffer (for total binding), 50 µL of a high concentration of haloperidol (e.g., 10 µM, for non-specific binding), or 50 µL of the test compound dilution.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) to each well.

  • Add 50 µL of [³H]DTG (at a final concentration near its Kd, e.g., 2-3 nM) to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add a suitable scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using non-linear regression analysis (e.g., using GraphPad Prism software).

Protocol 2: Cell Viability Assay for Cytotoxicity and Chemosensitization

This protocol can be used to assess the direct cytotoxic effects of the compounds and their ability to enhance the cytotoxicity of a known anticancer drug (chemosensitization).

Materials:

  • Cancer cell line (e.g., MDA-MB-231 human breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • A standard chemotherapeutic agent (e.g., Doxorubicin)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader (spectrophotometer or luminometer)

Workflow Diagram:

G A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of: 1. Test compound alone 2. Chemotherapeutic alone 3. Test compound + fixed concentration of chemotherapeutic A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add cell viability reagent C->D E Incubate as per reagent instructions D->E F Measure absorbance or luminescence E->F G Calculate cell viability and IC50 values F->G

Caption: Workflow for Cell Viability and Chemosensitization Assay.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound and the chemotherapeutic agent.

  • For the cytotoxicity assay, treat the cells with increasing concentrations of the test compound alone.

  • For the chemosensitization assay, treat the cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the test compound.

  • Include appropriate controls (vehicle-treated cells).

  • Incubate the plates for a suitable duration (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 values (the concentration that inhibits 50% of cell growth) for the compounds alone and the chemotherapeutic agent with and without the test compound. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of the test compound indicates chemosensitization.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be initiated by a derivative of this compound acting as a σ2 receptor agonist, leading to apoptosis.

G Compound 9-Benzyl-3-oxa-9-azabicyclo[3.3.1] nonan-7-one Derivative Sigma2R Sigma-2 Receptor Compound->Sigma2R Binds to ER_Stress Endoplasmic Reticulum Stress Sigma2R->ER_Stress Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) ER_Stress->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Hypothetical Apoptotic Pathway via Sigma-2 Receptor.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. Based on the biological activities of related compounds, derivatives of this scaffold are prime candidates for investigation as CNS-active agents, anticancer drugs, and antimicrobial compounds. The protocols provided herein offer a starting point for elucidating the specific mechanisms of action of newly synthesized derivatives, thereby facilitating their progression in the drug discovery pipeline. Further research into the structure-activity relationships of this compound class will be crucial for optimizing their therapeutic potential.

References

Application Notes and Protocols: Bioisosteric Replacement Studies Involving the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold in drug discovery, with a focus on its role as a bioisostere. The protocols and data presented are compiled from various studies to guide researchers in the design and execution of their own investigations into this versatile heterocyclic system.

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a key heterocyclic motif in medicinal chemistry. It is often employed as a bioisosteric replacement for other bicyclic systems, such as the corresponding 3-azabicyclo[3.3.1]nonane or piperidine derivatives, to modulate physicochemical properties, biological activity, and pharmacokinetic profiles. The introduction of an oxygen atom at the 3-position can influence conformation, polarity, and hydrogen bonding capacity, offering a valuable tool for lead optimization. This document outlines synthetic strategies for accessing this scaffold and its derivatives, and presents data from studies where it has been investigated for various biological targets.

Data Presentation

Table 1: Synthesis Yields of 9-Azabicyclo[3.3.1]nonane Precursors
CompoundStarting MaterialsReaction TypeYield (%)Reference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneBenzylamine, Glutaraldehyde, Acetonedicarboxylic acidMannich Reaction54%[1]
endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl esterendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olBoc Protection & Debenzylation83%[2]
9-Azabicyclo[3.3.1]nonan-3-one9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneHydrogenolysisNot specified[1]
Table 2: Biological Activity of Azabicyclo[3.3.1]nonane Derivatives
CompoundTargetActivityAssayReference
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivativesAnticancer, AntimicrobialStructure-activity relationship indicates that electron-withdrawing groups enhance activity.Not specified[3][4]
Oxazabicyclo[3.3.1]nonane derivative (Compound 25a)GPR119 AgonistOrally active in lowering blood glucose at 0.1 mg/kg.Mouse oral glucose tolerance test[5]
Pyrazole azabicyclo[3.2.1]octane sulfonamide (ARN19689)NAAA InhibitorIC₅₀ = 0.042 µMNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a general Mannich reaction used for the synthesis of 3-azabicyclo[3.3.1]nonanones.[1][3]

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • Sulfuric acid (18%)

  • Sodium acetate solution (9%)

  • Methyl t-butyl ether (MTBE)

  • Sodium carbonate (Na₂CO₃) solution (20%)

  • Heptane

  • Silica gel

Procedure:

  • To a jacketed reactor cooled to 0–10 °C, add water and benzylamine.

  • Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4–8 °C.

  • Add 50% glutaraldehyde followed by acetonedicarboxylic acid while keeping the temperature below 5 °C.

  • Add 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.

  • Adjust the pH to 2 with 18% sulfuric acid.

  • Extract the aqueous solution with MTBE (3x). Discard the organic layers.

  • To the aqueous layer, add heptane and silica gel.

  • Adjust the pH to 8 with 20% Na₂CO₃ solution.

  • Separate the organic layer and extract the aqueous layer with heptane.

  • Combine the organic layers, wash with water, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by chromatography on silica gel.

Protocol 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol describes the reduction of the ketone to the corresponding alcohol.[2]

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Acetone

Procedure:

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool to 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride portionwise over 30 minutes.

  • Warm the reaction mixture to ambient temperature and continue stirring for 12 hours.

  • Quench the reaction with acetone.

  • Evaporate the volatile components in vacuo to obtain the crude alcohol.

Protocol 3: N-Boc Protection and Debenzylation

This protocol outlines the protection of the nitrogen and removal of the benzyl group, a common sequence in the synthesis of functionalized scaffolds.[2]

Materials:

  • endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve the benzyl-protected alcohol in methanol.

  • Add Boc₂O and stir at room temperature.

  • Add Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate in vacuo to yield the N-Boc protected alcohol.

Visualizations

Signaling Pathways and Workflows

experimental_workflow start Starting Materials (e.g., Benzylamine, Glutaraldehyde) mannich Mannich Reaction start->mannich Step 1 ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one mannich->ketone Yields crude product reduction Reduction (e.g., NaBH4) ketone->reduction Step 2 alcohol 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol reduction->alcohol protection N-Boc Protection & Debenzylation alcohol->protection Step 3 scaffold Functionalized 3-Oxa-9-azabicyclo [3.3.1]nonane Scaffold protection->scaffold bio_assay Biological Assays (e.g., GPR119, NAAA) scaffold->bio_assay sar SAR Studies bio_assay->sar

Caption: Synthetic workflow for functionalized azabicyclo[3.3.1]nonane scaffolds.

bioisosteric_replacement parent Parent Scaffold (e.g., Piperidine) bioisostere 3-Oxa-9-azabicyclo[3.3.1]nonane parent->bioisostere Bioisosteric Replacement prop_mod Property Modulation bioisostere->prop_mod Leads to solubility Solubility prop_mod->solubility conformation Conformation prop_mod->conformation activity Biological Activity prop_mod->activity pk Pharmacokinetics prop_mod->pk

Caption: Bioisosteric replacement strategy leading to property modulation.

References

Safety Operating Guide

Proper Disposal of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a versatile compound in pharmaceutical development, is critical to ensure laboratory safety and environmental protection.[1] Due to the limited specific disposal information and the fact that its toxicological properties have not been fully investigated, this chemical should be handled as hazardous waste.[2] Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] In case of a spill, absorb the material with an inert substance and place it in a designated, sealed container for disposal.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound:

PropertyValueSource
CAS Number 81514-40-1[1]
Molecular Formula C₁₄H₁₇NO₂[1]
Molecular Weight 231.29 g/mol [1]
Appearance Solid[2]
Storage Temperature 0-8°C[1]
Known Hazards May cause an allergic skin reaction. Causes serious eye irritation.[2]

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound waste:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous waste.

    • Segregate this waste from other chemical waste streams to prevent inadvertent reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

  • Waste Collection and Containerization:

    • Collect solid waste in a clearly labeled, robust, and leak-proof container.

    • For solutions or liquid waste, use a compatible container with a secure screw-top cap.

    • Ensure the container is appropriate for the type of waste (e.g., do not store corrosive waste in metal containers).

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Note the date of waste generation.

    • Include the name and contact information of the generating researcher or lab.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Follow all institutional procedures for waste pickup requests. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but it is essential to deface the original label. Always confirm your institution's specific procedures for empty container disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_label Labeling and Storage cluster_disposal Final Disposal cluster_empty Empty Container A Waste Generation (Unused chemical, contaminated labware, spill debris) B Segregate Waste (Keep separate from incompatible materials) A->B C Select Appropriate Container (Leak-proof, compatible material) B->C D Label Container ('Hazardous Waste', full chemical name, date, contact) C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G EHS Collects for Final Disposal (e.g., Incineration) F->G H Triple-Rinse Container I Collect Rinsate as Hazardous Waste H->I J Deface Label and Dispose of Container per Institutional Policy H->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS No. 81514-40-1), tailored for researchers and drug development professionals.

Hazard Identification and Personal Protective Equipment

Signal Word: WARNING

Hazard Statements:

  • H317: May cause an allergic skin reaction.[1][2]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

To ensure safe handling, the following personal protective equipment (PPE) is mandatory.

Protection Type Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent eye contact and serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. Chemical resistant boots are also recommended.To prevent skin contact and potential allergic reactions.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.To protect against inhalation of dust or vapors.
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.To prevent accidental ingestion.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Engineering Controls & Preparation:

  • Ensure a safety shower and eyewash station are readily available and operational.[1]

  • All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before entering the handling area, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Avoid breathing dust or vapor.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Use caution when handling to avoid prolonged exposure.[1]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping the eyes open. Seek medical attention.[1]

  • Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap. If irritation persists, seek medical attention. Wash contaminated clothing before reuse.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Disposal Plan

All waste containing this compound must be treated as special waste.

  • Containment: Collect solid or absorbed material into designated, sealed containers for disposal.[2]

  • Disposal: Arrange for disposal by a licensed disposal company, in consultation with local regulations.[3]

Experimental Workflow: Safe Handling & Emergency Response

cluster_prep Preparation cluster_handling Handling cluster_spill Exposure / Spill Response cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Closed handle1->handle2 dispose1 Collect Waste in Sealed Container handle2->dispose1 After Use spill Exposure Occurs eye Eye Contact: Flush for 15 mins spill->eye skin Skin Contact: Wash with Soap & Water spill->skin inhale Inhalation: Move to Fresh Air spill->inhale med Medical Attention eye->med Seek Medical Attention skin->med Seek Medical Attention inhale->med Seek Medical Attention dispose2 Arrange for Licensed Disposal dispose1->dispose2

Caption: Workflow for safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 2
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.